Adipamide
Description
Structure
3D Structure
Properties
IUPAC Name |
hexanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNWZKBFMFUVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Record name | ADIPAMIDE | |
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DSSTOX Substance ID |
DTXSID4020032 | |
| Record name | Adipamide | |
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Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Adipamide is a colorless powder. (NTP, 1992), Colorless solid; [CAMEO] mp = 228 deg C and practically insoluble in cold water; [Ullmann] White solid; [Alfa Aesar MSDS] | |
| Record name | ADIPAMIDE | |
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| Record name | Hexanediamide | |
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Solubility |
Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER, ETHER; VERY SOL IN ALC | |
| Record name | ADIPAMIDE | |
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| Record name | HEXANEDIAMIDE | |
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Color/Form |
PLATES | |
CAS No. |
628-94-4 | |
| Record name | ADIPAMIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hexanediamide | |
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| Record name | Adipamide | |
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| Record name | Adipamide | |
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| Record name | Adipamide | |
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| Record name | Adipamide | |
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| Record name | ADIPAMIDE | |
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| Record name | HEXANEDIAMIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5510 | |
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Melting Point |
428 °F (NTP, 1992), 220 °C | |
| Record name | ADIPAMIDE | |
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| URL | https://cameochemicals.noaa.gov/chemical/19723 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXANEDIAMIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5510 | |
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Foundational & Exploratory
Adipamide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Core Properties, Synthesis, and Applications of Hexanediamide
Abstract
Adipamide, a dicarboxylic acid amide, serves as a crucial monomer in the synthesis of specialty polyamides and as a chemical intermediate. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, various synthetic routes with experimental protocols, and its applications, particularly in the context of materials for drug delivery systems. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on this compound.
Core Data and Properties
This compound, also known as hexanediamide, is a white crystalline solid. Its fundamental chemical identifiers and physical properties are summarized below for easy reference.
Chemical Identity and Molecular Structure
| Identifier | Value |
| CAS Number | 628-94-4 |
| Molecular Formula | C₆H₁₂N₂O₂ |
| IUPAC Name | Hexanediamide |
| Synonyms | Adipic acid diamide, Hexanedioic diamide |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 144.17 g/mol |
| Melting Point | 220-225 °C |
| Solubility in water | 4.4 g/L at 12 °C |
| Appearance | White crystalline powder |
Experimental Protocols for Synthesis
Several synthetic routes to this compound have been developed, ranging from traditional chemical methods to more recent bio-based approaches. Below are detailed methodologies for key synthesis protocols.
Synthesis from Adipic Acid and Urea (Solvent-Free)
This method provides a greener, solvent-free approach to this compound synthesis.
Materials:
-
Adipic acid
-
Urea
-
Boric acid (catalyst)
-
Aqueous ammonia solution
Procedure:
-
Combine adipic acid (1.0 eq), urea (1.5 eq), and boric acid (0.4 eq) in a mortar.
-
Triturate the mixture thoroughly with a pestle for 5-10 minutes.
-
Transfer the triturated mixture to a beaker and heat it on a hot plate to 160-180°C for 20-30 minutes. The mixture will melt and then solidify as the product forms.
-
After cooling to room temperature, add aqueous ammonia solution to the crude product and heat with stirring to remove any unreacted adipic acid.
-
Filter the solid product, wash with water, and dry to obtain this compound.
Bio-based Synthesis from Glucose
A sustainable route to this compound has been developed starting from glucose. This multi-step process involves the initial conversion of glucose to glucaric acid, followed by amidation and subsequent reduction.[1]
Step 1: Preparation of Glucaric Acid Potassium Salt from Glucose
-
This step involves the oxidation of glucose using nitric acid in the presence of a catalyst, followed by neutralization with potassium hydroxide to yield the potassium salt of glucaric acid.[1]
Step 2: Preparation of Glucaramide
-
The glucaric acid potassium salt (1.0 eq) is treated with a strong acid (e.g., sulfuric acid) in methanol to remove the potassium ions.[1]
-
After removing the methanol, the resulting glucaric acid is treated with an aqueous ammonia solution to form glucaramide.[1]
Step 3: Synthesis of this compound
-
A reaction solution is prepared by mixing hydrogen bromide in acetic acid.[1]
-
The glucaramide from the previous step is added to this solution along with a catalyst.[1]
-
The mixture is then subjected to hydrogenation at a temperature of 120-150°C and a pressure of 30-50 bar for 2-10 hours to produce this compound.[1]
Applications in Drug Development
While not a signaling molecule itself, this compound's bifunctional nature makes it a valuable building block for creating polymers used in drug delivery systems. Polyamides derived from this compound can be designed to be biocompatible and biodegradable, offering a platform for controlled drug release.[2][3]
These polyamide-based systems can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery. The properties of these polymers can be tuned by copolymerization with other monomers to achieve desired release kinetics and mechanical properties.[4]
Visualized Workflows and Logical Relationships
Synthesis Workflow
The following diagram illustrates a generalized workflow for the chemical synthesis of this compound from adipic acid.
Caption: Generalized synthesis workflow for this compound.
Role in Polymer-Based Drug Delivery
This diagram illustrates the conceptual role of this compound as a monomer in the formation of a polyamide chain for use in a drug delivery system.
Caption: this compound as a building block for drug delivery systems.
References
- 1. KR20200024578A - Manufacturing method of this compound which is an Intermediate for bio nylon composition - Google Patents [patents.google.com]
- 2. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery [ouci.dntb.gov.ua]
- 4. Recent advances in the development of poly(ester amide)s-based carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Adipamide from Dimethyl Adipate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of adipamide from dimethyl adipate. The document details the core chemical principles, experimental protocols, and quantitative data associated with this reaction, tailored for professionals in research and development.
Introduction
This compound, a white solid organic compound with the formula (CH₂CH₂C(O)NH₂)₂, is a crucial intermediate in various industrial applications, notably as a monomer in the production of nylon 6,6 and other polyamides.[1] Its synthesis from dimethyl adipate via ammonolysis is a fundamental and widely studied reaction in organic chemistry. This process involves the nucleophilic acyl substitution of the ester groups of dimethyl adipate with ammonia. This guide will explore the reaction mechanism, detail experimental procedures, and present key quantitative data to facilitate its application in a laboratory setting.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from dimethyl adipate proceeds through a nucleophilic acyl substitution mechanism, specifically an ammonolysis reaction.[2] The reaction can be described in two main stages:
-
Nucleophilic Attack: An ammonia (NH₃) molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of one of the ester groups of dimethyl adipate. This leads to the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond of the carbonyl group is reformed, leading to the elimination of a methoxide (CH₃O⁻) leaving group. The methoxide ion then deprotonates the newly added ammonium group to form methanol and the monoamide intermediate, methyl 5-carbamoylpentanoate.
This process is then repeated on the second ester group to yield the final product, this compound.
Experimental Protocols
While various conditions can be employed, the following protocols provide a general framework for the synthesis of this compound from dimethyl adipate.
Protocol 1: Ammonolysis in Methanolic Ammonia
This protocol is adapted from studies on the ammonolysis of esters.[3][4]
Materials:
-
Dimethyl adipate
-
7.0 M solution of ammonia in methanol
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Cold methanol for washing
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve a known amount of dimethyl adipate in the 7.0 M solution of ammonia in methanol. A typical molar excess of ammonia is used to drive the reaction to completion.
-
Equip the flask with a reflux condenser and a stir bar.
-
Heat the reaction mixture to a desired temperature (e.g., 25-60°C) and stir for a specified duration (e.g., 24 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization of the this compound product.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with a small amount of cold methanol to remove any unreacted starting material and soluble byproducts.
-
Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Synthesis using an Amine in Aqueous Solution
This protocol is based on a patented method for this compound synthesis using an amine and can be adapted for ammonia.
Materials:
-
Dimethyl adipate
-
Aqueous ammonia solution (e.g., 28-30%)
-
Reaction vessel with a stirrer
-
Heating and cooling system
-
Filtration apparatus
-
Washing solutions (e.g., potassium bromide solution, acetonitrile solution, cyclohexane solution as described in the patent)
-
Dehydrating agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Charge the reaction vessel with dimethyl adipate and the aqueous ammonia solution.
-
Raise the temperature of the solution to 40-45°C while stirring at a controlled speed (e.g., 110-130 rpm).
-
Maintain these conditions for a specified period (e.g., 50-70 minutes).
-
Allow the reaction mixture to stand without stirring for a period (e.g., 90-120 minutes).
-
Cool the solution to 10-15°C to precipitate the this compound crystals.
-
Filter the crystals and wash sequentially with appropriate solutions to remove impurities.
-
Dry the product using a suitable dehydrating agent to obtain the final this compound.
Data Presentation
The following tables summarize quantitative data from various reported syntheses of this compound and related compounds from dimethyl adipate.
Table 1: Reaction Conditions for the Ammonolysis of Dimethyl Adipate
| Parameter | Value | Reference |
| Reactant 1 | Dimethyl Adipate | [3][4] |
| Reactant 2 | 7.0 M Ammonia in Methanol | [3][4] |
| Temperature | 25 °C | [3][4] |
| Reaction Time | 24 hours | [3][4] |
| Solvent | Methanol | [3][4] |
Table 2: Synthesis of this compound using an Amine (p-Toluidine) - Example Data
| Parameter | Value | Reference |
| Dimethyl Adipate | 4 mol | |
| p-Toluidine Solution | 6 mol | |
| Aqueous Solution | 6 mol | |
| Temperature | 45 °C | |
| Stirring Speed | 130 rpm | |
| Stirring Time | 70 min | |
| Standing Time | 120 min | |
| Crystallization Temp. | 15 °C | |
| Yield | 93% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound from dimethyl adipate.
Logical Relationship of Reaction Parameters
The following diagram illustrates the logical relationship between key reaction parameters and the desired outcome.
Conclusion
The synthesis of this compound from dimethyl adipate is a robust and well-understood chemical transformation. By carefully controlling reaction parameters such as temperature, reaction time, and reactant concentrations, high yields of pure this compound can be achieved. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully implement this synthesis in their work. Further optimization may be required based on specific laboratory conditions and desired product specifications.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Characteristics of Adipamide Powder
Introduction
This compound (IUPAC name: Hexanediamide), a diamide of adipic acid, is a white, crystalline powder with the chemical formula C₆H₁₂N₂O₂.[1][2] It serves as a crucial chemical intermediate, particularly in the synthesis of polymers and various organic compounds.[1] For researchers and professionals in drug development and material science, a thorough understanding of its physical characteristics is essential for process optimization, formulation development, and quality control. This document provides a comprehensive overview of the core physical properties of this compound powder, detailed experimental protocols for their characterization, and logical workflows to guide the analytical process.
Core Physical and Chemical Properties
The fundamental properties of this compound powder are summarized below. These values are critical for predicting its behavior in various chemical and physical processes.
| Property | Value |
| Appearance | White to colorless crystalline powder or chunks.[1][3][4][5] |
| Molecular Formula | C₆H₁₂N₂O₂[1][2] |
| Molecular Weight | 144.17 g/mol [1] |
| Melting Point | 220 - 229 °C (428 - 444 °F)[1][2][4] |
| Boiling Point | ~370 °C (698 °F); estimates vary.[3] |
| Density | ~1.243 g/cm³ (Calculated for the triclinic polymorph at 273 K).[6] |
| Solubility | Water: Slightly soluble; 4.4 g/L at 12.2 °C.[1][2][4] Alcohol (Ethanol, Methanol): Very soluble.[1][3] Ether: Slightly soluble.[1] Formic Acid: Soluble (e.g., 50 mg/mL).[4] |
| Crystal Structure (Triclinic Polymorph) | Space Group: P-1[6] Unit Cell Parameters: a = 5.1097 Å b = 5.5722 Å c = 7.0472 Å α = 69.577° β = 87.120° γ = 75.465°[6] Molecules per unit cell (Z): 1[6] |
Experimental Protocols for Physical Characterization
Accurate determination of physical properties requires standardized experimental methods. The following protocols outline common techniques used to characterize this compound powder.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion.
-
Objective: To determine the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus) of this compound powder.
-
Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q-2000, Perkin-Elmer Diamond DSC).[7]
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a standard aluminum DSC pan.[7] Hermetically seal the pan to enclose the sample.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min, under a continuous purge of inert gas like nitrogen (20-50 mL/min).[7][8] The temperature range should span the melting event (e.g., from 25 °C to 250 °C).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus).[7]
-
Crystal Structure Analysis via X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline phases of a material and can be used to determine its crystal structure.
-
Objective: To obtain the diffraction pattern of this compound powder to confirm its crystalline form and determine unit cell parameters.
-
Instrumentation: A modern powder X-ray diffractometer (e.g., Siemens D-5000) with a CuKα radiation source (λ = 1.5418 Å).[6][9]
-
Methodology:
-
Sample Preparation: The this compound powder is gently packed into a sample holder, ensuring a flat, smooth surface.
-
Data Collection: The sample is irradiated with monochromatic X-rays at various incident angles (2θ). The intensity of the diffracted X-rays is recorded by a detector. Data is typically collected over a 2θ range of 5° to 50°.
-
Data Analysis:
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline structure.
-
The positions and intensities of the diffraction peaks are analyzed.
-
Indexing software is used to determine the unit cell parameters (a, b, c, α, β, γ) and space group.[6]
-
For full structure solution from powder data, advanced methods like Rietveld refinement are employed.[6]
-
-
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate thermal stability and decomposition profiles.[10]
-
Objective: To determine the decomposition temperature and thermal stability of this compound powder.
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Discovery 5500).[11]
-
Methodology:
-
Sample Preparation: Place a precisely weighed sample (5-10 mg) of this compound powder into a TGA pan (typically platinum or alumina).[11]
-
Instrument Setup: Position the pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10-20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[11] The temperature range should extend beyond the decomposition point (e.g., from 25 °C to 600 °C).
-
Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The resulting data reveals the temperature ranges in which the material is stable and the kinetics of its decomposition.[11]
-
Visualized Workflows and Relationships
Diagrams are provided to illustrate key experimental workflows for the physical characterization of a powder such as this compound.
Caption: Workflow for the comprehensive physical characterization of a powder sample.
Caption: Simplified block diagram of a Differential Scanning Calorimetry (DSC) experiment.
References
- 1. Hexanediamide | C6H12N2O2 | CID 12364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound CAS#: 628-94-4 [m.chemicalbook.com]
- 5. This compound | 628-94-4 [chemicalbook.com]
- 6. Differential evolution: crystal structure determination of a triclinic polymorph of this compound from powder diffraction data - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Effect of Milling on DSC Thermogram of Excipient Adipic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. rsc.org [rsc.org]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. Thermogravimetric Analysis (TGA) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Adipamide Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of adipamide in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction to this compound
This compound, with the chemical formula C₆H₁₂N₂O₂, is a dicarboxylic acid amide derived from adipic acid. It is a white, crystalline solid at room temperature. Its utility spans various applications, including as a monomer in the synthesis of polyamides, an intermediate in the production of other organic compounds, and a component in pharmaceutical formulations. Understanding its solubility characteristics is paramount for its effective use in these domains, influencing reaction kinetics, purification processes, and bioavailability.
Quantitative Solubility of this compound
The solubility of this compound is influenced by the nature of the solvent, temperature, and pH. The following tables summarize the available quantitative solubility data.
Table 1: Solubility of this compound in Aqueous and Acidic Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 4.4 g/L[1] | 12.20[1] |
| Formic Acid | 50 mg/mL[2][3] | Not Specified |
| Acetic Acid | 50 mg/mL | Not Specified |
| Ethanol: Formic Acid (1:1) | 50 mg/mL[2][3] | Not Specified |
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Qualitative Solubility |
| Methanol | Readily Soluble[4] |
| Ethanol | Readily Soluble[4] |
| General Alcohols | Very Soluble[5] |
| Ether | Slightly Soluble[5] |
Note: The lack of specific quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, acetone, and DMSO is a notable gap in the existing literature.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. The following protocols outline the general methodologies for determining the solubility of a solid compound like this compound in a given solvent.
General Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a solvent at a specific temperature.
Materials:
-
This compound (pure solid)
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)
Procedure:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask. The excess solid ensures that saturation is reached.
-
Equilibration: The flask is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a sufficient period to allow the system to reach equilibrium. This duration can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate.
-
Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a membrane filter that is compatible with the solvent and does not adsorb the solute. Centrifugation followed by careful decantation of the supernatant can also be employed.
-
Quantification: A known volume of the clear, saturated filtrate is carefully diluted. The concentration of this compound in the diluted sample is then determined using a validated analytical method.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.
OECD Test Guideline 105: Water Solubility
For regulatory purposes, the determination of water solubility often follows standardized guidelines, such as the OECD Test Guideline 105. This guideline describes two primary methods: the Column Elution Method and the Flask Method.
-
Column Elution Method: This method is suitable for substances with low solubility. The test substance is coated on an inert support material and packed into a column. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.
-
Flask Method: This method is similar to the general shake-flask method described above and is suitable for substances with higher solubility. It involves agitating the substance in water at a constant temperature until equilibrium is reached, followed by separation and analysis of the saturated solution.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This technical guide has summarized the currently available information on the solubility of this compound in water and various organic solvents. While quantitative data for aqueous and some acidic solvents are established, there is a clear need for further research to quantify the solubility of this compound in a broader range of common organic solvents. The provided experimental protocols offer a standardized approach for researchers to generate this valuable data, which is crucial for the continued development and application of this versatile compound.
References
Spectroscopic Analysis of Adipamide: A Technical Guide
Introduction
Adipamide (hexanediamide) is a primary amide derived from adipic acid. As a fundamental building block in the synthesis of various polyamides and a potential metabolite in biological systems, a thorough understanding of its structural characteristics is crucial. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science. This document outlines the key spectral features, presents detailed experimental protocols for data acquisition, and includes a workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are essential for confirming its identity and purity. The data presented here is for this compound dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in its structure. Due to the molecule's symmetry, the number of unique proton environments is limited. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Data for this compound in DMSO-d₆ [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.21 | Broad Singlet | 2H | -NH₂ |
| ~6.67 | Broad Singlet | 2H | -NH₂ |
| ~2.03 | Triplet | 4H | -CH₂-C=O |
| ~1.47 | Multiplet | 4H | -CH₂-CH₂- |
The two broad singlets for the amide protons (-NH₂) suggest that they are in slightly different chemical environments or that there is restricted rotation around the C-N bond. The protons on the carbons adjacent to the carbonyl groups appear as a triplet, while the central methylene protons show a more complex multiplet.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Given the symmetry of the molecule, three distinct carbon signals are expected.
Table 2: ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| ~174 | C=O (Amide Carbonyl) |
| ~35 | -CH₂-C=O |
| ~25 | -CH₂-CH₂- |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound provides key information about its functional groups, particularly the amide moieties.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H Stretch | Primary Amide (-NH₂)[2][3] |
| 2950-2850 | C-H Stretch | Alkane (-CH₂)[2] |
| 1690-1630 | C=O Stretch (Amide I band) | Primary Amide (-C=O)[2] |
| 1650-1580 | N-H Bend (Amide II band) | Primary Amide (-NH₂)[2][3] |
The presence of a strong absorption band for the C=O stretch (Amide I) and the N-H bend (Amide II), along with the characteristic N-H stretching frequencies, are definitive indicators of the primary amide functional groups in this compound.[2][4]
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. The following sections detail the methodologies for acquiring NMR and IR spectra of this compound.
NMR Spectroscopy Protocol (Solution State)
-
Sample Preparation :
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
The final sample height in the tube should be around 4-5 cm.
-
-
Instrument Parameters :
-
The NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon environment.
-
The spectral data should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) or an internal standard such as TMS.
-
IR Spectroscopy Protocol (Solid State - KBr Pellet)
-
Sample Preparation :
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be ground to a fine, homogeneous powder.
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Adipamide: A Comprehensive Technical Guide to its Melting Point and Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adipamide (hexanediamide), a dicarboxylic acid amide, serves as a crucial monomer in the synthesis of various polyamides and as a building block in organic synthesis. A thorough understanding of its thermal properties, specifically its melting point and thermal stability, is paramount for its application in polymerization processes, material science, and pharmaceutical development. This technical guide provides an in-depth analysis of the melting point and thermal stability of this compound, complete with detailed experimental protocols and data presented for clear interpretation.
Physicochemical Properties of this compound
This compound is a white, crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | Hexanediamide | [2] |
| Synonyms | Adipic acid diamide, Adipic diamide | [2] |
| CAS Number | 628-94-4 | [3] |
| Molecular Formula | C₆H₁₂N₂O₂ | [2] |
| Molecular Weight | 144.17 g/mol | [3] |
Melting Point of this compound
The melting point of a crystalline solid is a critical physical constant, indicative of its purity. For this compound, the melting point is consistently reported in a narrow range, signifying a well-defined crystalline structure.
Quantitative Data
The melting point of this compound has been determined by various analytical methods, with Differential Scanning Calorimetry (DSC) providing the most precise data, including the enthalpy of fusion.
| Parameter | Value | Method |
| Melting Point | 226-229 °C | Not specified (lit.) |
| Melting Point | 220 to 225 °C | Not specified |
| Melting Point | 499.1 K (226.1 °C) | DSC |
| Enthalpy of Fusion (ΔfusH) | 52.72 kJ/mol | DSC |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. As the sample undergoes a phase transition, such as melting, it absorbs energy, which is detected as an endothermic peak on the DSC thermogram.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure no loss of sample due to sublimation.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).
-
-
Data Analysis:
-
The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Thermal Stability of this compound
Thermal stability is a measure of a substance's resistance to decomposition upon heating. For this compound, this is a critical parameter for high-temperature applications like melt polymerization.
General Observations
This compound is generally considered to be a thermally stable compound.[4] However, upon combustion, it decomposes to produce hazardous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
Quantitative Data
While extensive thermogravimetric analysis (TGA) data for various polyamides derived from this compound is available, specific quantitative data on the thermal decomposition of pure this compound is not prevalent in publicly accessible literature. General information for aliphatic amides suggests that decomposition typically begins at temperatures above 300 °C, but this can vary based on the specific molecular structure and experimental conditions.
| Parameter | Value | Method |
| Onset Decomposition Temperature | Data not readily available | TGA |
| Peak Decomposition Temperature | Data not readily available | TGA |
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of this compound.
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.
Apparatus: A calibrated Thermogravravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to study the thermal decomposition in the absence of oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).
-
-
Data Analysis:
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
-
The temperature of the maximum rate of mass loss is determined from the peak of the derivative of the TGA curve (DTG curve).
-
The percentage of residual mass at the end of the experiment is also recorded.
-
Visualizations
Logical Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for the thermal analysis of this compound.
Caption: Workflow for the thermal analysis of this compound.
State Transitions of this compound with Temperature
This diagram illustrates the relationship between temperature and the physical state of this compound.
Caption: State transitions of this compound as a function of temperature.
Conclusion
This compound exhibits a sharp and well-defined melting point in the range of 226-229 °C, confirming its crystalline nature. While generally considered thermally stable, specific data on its decomposition temperature from thermogravimetric analysis is not widely reported. The detailed experimental protocols provided herein for DSC and TGA offer a standardized approach for researchers to accurately characterize the thermal properties of this compound and similar compounds. This knowledge is essential for optimizing its use in various industrial and scientific applications.
References
Adipamide as a Precursor for Nylon 6,6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of nylon 6,6 with a focus on the role of adipamide as a key intermediate. The document details the synthetic pathways from adipic acid to adiponitrile, a crucial monomer for nylon 6,6 production, via the this compound route. It includes a comparative analysis of different industrial processes, experimental methodologies derived from established industrial practices, and the subsequent conversion of adiponitrile to the final polymer.
Introduction to Nylon 6,6 and its Precursors
Nylon 6,6 is a synthetic polyamide widely used in various industries due to its excellent mechanical properties, thermal stability, and chemical resistance. It is synthesized through the polycondensation of two monomers: hexamethylenediamine and adipic acid. The production of these monomers, particularly hexamethylenediamine, is a critical aspect of the nylon 6,6 manufacturing chain. Adiponitrile is the direct precursor to hexamethylenediamine, produced through its hydrogenation.
While several industrial routes to adiponitrile exist, including the hydrocyanation of butadiene and the electrochemical hydrodimerization of acrylonitrile, the synthesis from adipic acid via this compound presents a viable alternative. This route, often referred to as the adipic acid ammonolysis or dehydration process, involves the reaction of adipic acid with ammonia to form this compound, which is subsequently dehydrated to yield adiponitrile.
Synthesis of Adiponitrile via this compound
The conversion of adipic acid to adiponitrile through an this compound intermediate can be broadly categorized into two main industrial approaches: the liquid-phase process and the gas-phase process. Both methods involve the reaction of adipic acid with ammonia, but differ in their reaction conditions and catalyst state.
Chemical Transformations
The overall transformation involves two key steps:
-
Amidation of Adipic Acid: Adipic acid reacts with ammonia to form diammonium adipate, which upon heating, dehydrates to form this compound.
-
Dehydration of this compound: this compound is then catalytically dehydrated to produce adiponitrile.
Industrial Production Processes
In the liquid-phase process, molten adipic acid is reacted with ammonia in the presence of a soluble catalyst, typically phosphoric acid or its salts. The reaction is carried out at temperatures ranging from 200 to 300°C.[1] A diluent, such as a semi-nitrile compound, can be used to improve the reaction medium's properties.[1] The crude adiponitrile is then purified through a series of steps including washing, settling, and distillation.[1]
The gas-phase process involves the reaction of vaporized adipic acid with ammonia gas in a fluidized bed reactor. This method typically employs a solid catalyst, such as boron phosphate or phosphoric acid on a silica support.[1] The reaction temperatures are higher than in the liquid-phase process, generally ranging from 350 to 420°C.[1] The gas-phase route is reported to offer higher yields and selectivity.
Quantitative Data Comparison of Adiponitrile Synthesis Routes
The choice of synthesis route for adiponitrile production is influenced by factors such as raw material availability, energy costs, and environmental considerations. The adipic acid ammonolysis route competes with other major industrial processes.
| Production Route | Key Raw Materials | Catalyst | Temperature (°C) | Yield/Selectivity | Key Advantages | Key Disadvantages |
| Adipic Acid Ammonolysis (Liquid-Phase) | Adipic acid, Ammonia | Phosphoric acid or its salts | 200 - 300 | 84-93% yield (with diluent)[1] | Utilizes readily available adipic acid. | Lower yield compared to gas-phase, product quality can be lower.[1] |
| Adipic Acid Ammonolysis (Gas-Phase) | Adipic acid, Ammonia | Boron phosphate, H₃PO₄/SiO₂ | 350 - 420 | 92-96% yield[1] | High yield and selectivity. | Higher energy consumption due to vaporization of adipic acid. |
| Butadiene Hydrocyanation | Butadiene, Hydrogen Cyanide | Nickel-based complexes | 30 - 150 | High (overall process) | High atom economy. | Use of highly toxic hydrogen cyanide. |
| Acrylonitrile Dimerization | Acrylonitrile | Electrochemical process | Ambient | ~90% selectivity[2] | Avoids the use of hydrogen cyanide. | High electricity consumption. |
Experimental Protocols (Adapted from Industrial Process Descriptions)
The following protocols are representative methodologies for the synthesis of this compound and its subsequent conversion to adiponitrile, based on the principles of the industrial processes. These are intended as a guide for laboratory-scale synthesis and may require optimization.
Synthesis of this compound from Adipic Acid (Liquid-Phase)
Objective: To synthesize this compound from adipic acid and ammonia in a liquid-phase reaction.
Materials:
-
Adipic acid
-
Ammonia (gas or aqueous solution)
-
Phosphoric acid (catalyst)
-
High-boiling point solvent (e.g., tetraglyme) as a diluent (optional)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Heating mantle with temperature controller
-
Mechanical stirrer
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
To the three-neck flask, add adipic acid and the optional diluent.
-
Add a catalytic amount of phosphoric acid (e.g., 1-2 mol% relative to adipic acid).
-
Begin stirring and heat the mixture to 200-250°C to melt the adipic acid and form a homogeneous solution.
-
Once the desired temperature is reached, start bubbling ammonia gas through the reaction mixture via the gas inlet tube at a steady rate.
-
Continue the reaction for several hours, monitoring the formation of water, which will be evolved and can be collected in a Dean-Stark trap if desired. The reaction progress can be monitored by techniques such as IR spectroscopy (disappearance of carboxylic acid C=O stretch and appearance of amide C=O stretch).
-
After the reaction is complete (as indicated by the cessation of water evolution or by analytical monitoring), cool the reaction mixture to room temperature.
-
The crude this compound will solidify upon cooling. It can be purified by recrystallization from a suitable solvent, such as water or ethanol.
Dehydration of this compound to Adiponitrile (Gas-Phase)
Objective: To catalytically dehydrate this compound to adiponitrile in a gas-phase reaction.
Materials:
-
This compound
-
Solid acid catalyst (e.g., phosphoric acid on silica gel)
-
Tube furnace
-
Quartz or stainless steel reactor tube
-
Inert gas (e.g., nitrogen)
-
Condenser
-
Collection flask
Procedure:
-
Prepare the catalyst by impregnating silica gel with a solution of phosphoric acid, followed by drying and calcination.
-
Pack the reactor tube with the prepared catalyst, placing quartz wool at both ends to hold the catalyst bed in place.
-
Install the reactor tube in the tube furnace and connect the gas lines and condenser system.
-
Heat the furnace to the desired reaction temperature (e.g., 350-400°C) under a flow of inert gas.
-
In a separate vessel, melt the this compound.
-
Once the reactor has reached the target temperature, introduce the molten this compound into the reactor via a syringe pump, along with a carrier gas (e.g., nitrogen mixed with a small amount of ammonia).
-
The vaporized this compound will pass over the catalyst bed and undergo dehydration.
-
The product stream, containing adiponitrile and water, will exit the reactor and pass through the condenser.
-
Collect the liquid product in the collection flask, which should be cooled in an ice bath.
-
The crude adiponitrile can be purified by fractional distillation under reduced pressure.
From Adiponitrile to Nylon 6,6
The adiponitrile synthesized via the this compound route serves as a direct precursor to hexamethylenediamine, one of the two essential monomers for nylon 6,6 production.
Hydrogenation of Adiponitrile to Hexamethylenediamine
Adiponitrile is converted to hexamethylenediamine through catalytic hydrogenation. This is typically carried out using a nickel or cobalt-based catalyst (e.g., Raney nickel) under high pressure and elevated temperature.[3] The reaction is highly exothermic and is usually performed in the presence of ammonia to suppress the formation of byproducts.
A 100% yield of hexamethylenediamine has been reported using a Raney Ni catalyst at 100°C and 8 MPa of H₂ pressure.[3]
Polycondensation to Nylon 6,6
The final step in the synthesis of nylon 6,6 is the polycondensation of hexamethylenediamine with adipic acid.[4] Equimolar amounts of the two monomers are reacted in water to form a "nylon salt." This salt is then heated in an autoclave to approximately 280°C to drive off water and promote the formation of amide bonds, resulting in the molten nylon 6,6 polymer.[4][5] The polymer is then extruded, cooled, and pelletized.
Conclusion
The synthesis of adiponitrile from adipic acid via an this compound intermediate is a well-established industrial process that offers a viable alternative to other production routes. The choice between the liquid-phase and gas-phase processes depends on a balance of factors including desired yield, energy costs, and capital investment. This technical guide provides a foundational understanding of the chemical principles and process considerations for utilizing this compound as a precursor in the synthesis of nylon 6,6, offering valuable insights for researchers and professionals in the field of polymer chemistry and chemical process development.
References
Adipamide Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adipamide, a dicarboxylic acid amide derived from adipic acid, serves as a versatile scaffold in medicinal chemistry. Its linear, flexible six-carbon backbone provides an ideal platform for the synthesis of diverse derivatives with a wide range of biological activities. This technical guide explores the synthesis, quantitative biological data, and mechanisms of action of various this compound derivatives, with a particular focus on their potential as anticancer agents and enzyme inhibitors. Detailed experimental protocols and visualizations of key signaling pathways are provided to facilitate further research and development in this promising area of drug discovery.
Introduction
The amide functional group is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. This compound, with its two primary amide groups, offers a unique starting point for creating bidentate ligands or for derivatization at one or both nitrogen atoms to generate a library of compounds with diverse physicochemical properties. The inherent flexibility of the adipoyl core allows for optimal positioning of pharmacophoric groups within a target's binding site. This guide will delve into the synthetic strategies used to create this compound derivatives and highlight their potential in targeting key cellular pathways implicated in disease.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with adipic acid or its more reactive derivatives, such as adipoyl chloride. Standard amide bond formation reactions are then employed to introduce a variety of substituents.
General Experimental Protocol for the Synthesis of N,N'-Disubstituted this compound Derivatives
This protocol outlines a general one-step synthesis for N,N'-diaryl adipamides from adipic acid and substituted anilines.
Materials:
-
Adipic acid
-
Substituted aniline (e.g., 4-chloroaniline)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve adipic acid (1 mmol) and a substituted aniline (2 mmol) in 20 mL of CH2Cl2.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DMAP (0.13 mmol) to the mixture and stir for 15 minutes.
-
Add DCC (2.2 mmol) to the reaction mixture and allow it to warm to room temperature. Stir for 18-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 10 mL of 1N HCl, 10 mL of saturated aqueous NaHCO3, and 10 mL of brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the desired N,N'-disubstituted this compound derivative.[1]
Characterization: The synthesized compounds should be characterized by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and elemental analysis to confirm their structure and purity.[2]
Potential Applications of this compound Derivatives
The this compound scaffold has been explored for its potential in various therapeutic areas, most notably in oncology and as enzyme inhibitors.
Anticancer Activity
Several studies have investigated the cytotoxic effects of various amide derivatives against cancer cell lines. While research on this compound derivatives specifically is emerging, the broader class of diamide and substituted amide compounds has shown significant promise.
3.1.1. N-Phenylbenzamide Derivatives as a Case Study
Research on N-phenylbenzamide derivatives, which share the core amide linkage, has demonstrated their potential as anticancer agents. For instance, a series of imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[3]
| Compound | Substitution | A549 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| 4e | p-OCH3 | 8.9 | 11.1 | 9.2 |
| 4f | p-F | 7.5 | 9.3 | 8.9 |
| Doxorubicin | - | 1.2 | 1.5 | 1.8 |
| Table 1: Cytotoxicity (IC50) of selected N-phenylbenzamide derivatives against various cancer cell lines.[3] |
These results indicate that substituted benzamide derivatives can exhibit potent, single-digit micromolar activity against various cancer cell lines. Further exploration of this compound derivatives with similar substitution patterns is warranted.
3.1.2. Targeting the PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5][6] Flavonoid-based amide derivatives have been shown to target this pathway, suggesting a potential mechanism of action for this compound-based anticancer agents.
Below is a diagram illustrating the PI3K/AKT signaling pathway and the points of potential inhibition by therapeutic agents.
Caption: PI3K/AKT signaling pathway with potential inhibition points.
Enzyme Inhibition
The this compound scaffold can be modified to target the active sites of various enzymes. A notable example is the development of histone deacetylase (HDAC) inhibitors.
3.2.1. This compound-Based Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy for cancer therapy. Several HDAC inhibitors feature a linear carbon chain, similar to the this compound backbone, connecting a zinc-binding group to a capping group that interacts with the surface of the enzyme.
While specific this compound-based HDAC inhibitors with extensive publicly available data are limited, the general structure-activity relationship (SAR) of hydroxamic acid-based HDAC inhibitors provides a blueprint for the design of this compound derivatives.
Experimental Protocol for HDAC Enzyme Inhibition Assay:
This protocol provides a general method for assessing the HDAC inhibitory activity of synthesized compounds using HeLa cell nuclear extracts.
Materials:
-
Synthesized this compound derivatives
-
HeLa cell nuclear extract (as a source of HDACs)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Trichostatin A (TSA) or SAHA (as a positive control)
-
Assay buffer
-
Developer solution
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the HeLa nuclear extract to each well.
-
Add the diluted test compounds or positive control to the respective wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a fluorometric plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[7][8][9]
Below is a workflow diagram for the synthesis and evaluation of potential this compound-based HDAC inhibitors.
Caption: Workflow for discovery of this compound-based HDAC inhibitors.
Conclusion and Future Directions
This compound derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The flexible adipoyl scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The successful development of other amide-based therapeutics, particularly in the fields of oncology and enzyme inhibition, provides a strong rationale for the continued investigation of this compound derivatives.
Future research should focus on:
-
Expansion of Chemical Diversity: Synthesizing and screening larger libraries of this compound derivatives with diverse substituents to build comprehensive structure-activity relationships.
-
Target Identification: Utilizing chemoproteomics and other advanced techniques to identify the specific molecular targets of bioactive this compound derivatives.
-
In Vivo Studies: Evaluating the efficacy, safety, and pharmacokinetic profiles of lead compounds in relevant animal models of disease.
By leveraging the synthetic tractability and favorable physicochemical properties of the this compound scaffold, researchers are well-positioned to develop novel and effective therapeutic agents for a range of diseases.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on the Health and Safety of Adipamide for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is imperative to consult the official SDS for Adipamide from your supplier and to conduct a thorough risk assessment before handling this chemical. All laboratory personnel must be adequately trained in safe handling procedures.
Executive Summary
This compound, a white crystalline solid, is a chemical intermediate with applications in organic synthesis. While it is not classified as a highly hazardous substance, it does present potential health and safety risks that necessitate careful handling. This guide provides an in-depth overview of the health and safety information for this compound, including its physical and chemical properties, known hazards, handling and storage procedures, and emergency response protocols. All quantitative data is summarized in tables for ease of reference, and key experimental and procedural workflows are visualized using diagrams.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂N₂O₂ | [1] |
| Molar Mass | 144.174 g·mol⁻¹ | [1] |
| Appearance | White powder or chunks | [1][2] |
| Melting Point | 220 to 229 °C (428 to 444 °F) | [1][2] |
| Solubility in Water | 4.4 g/L (at 12 °C) | [1] |
| Autoignition Temperature | Not applicable | [3] |
| Flash Point | Not applicable | [3] |
Hazard Identification and Classification
This compound is classified as an irritant to the eyes and skin.[3][4] The toxicological properties of this substance have not been fully investigated.[3] It is important to note that no occupational exposure limits have been listed by ACGIH, NIOSH, or OSHA for this compound.[3]
Table 2: GHS Hazard Statements for this compound
| Hazard Statement | Description | Reference |
| H315 | Causes skin irritation | [4][5] |
| H319 | Causes serious eye irritation | [4][5] |
| H335 | May cause respiratory irritation | [5] |
Toxicological Information
The primary toxicological concern with this compound is its irritant effects. Limited acute toxicity data is available.
Table 3: Acute Toxicity of this compound
| Test | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | 6 g/kg | [3] |
Combustion of this compound may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2][6]
Experimental Protocols
Acute Oral Toxicity (Representative Protocol)
The acute oral toxicity of a substance is typically determined using a limit test or a full study to establish the LD50 value. The following is a generalized protocol based on OECD Test Guideline 423 (Acute Toxic Class Method).
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females) are used.[7]
-
Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight prior to dosing.[7]
-
Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage.[7] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8]
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.
Dermal Irritation (Representative Protocol)
The potential of this compound to cause skin irritation is assessed using a protocol consistent with OECD Test Guideline 404.
-
Animal Selection: Healthy, young adult albino rabbits are used.[9]
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.[9]
-
Test Substance Application: A small amount of this compound (typically 0.5 g, moistened with a suitable vehicle) is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[9]
-
Exposure and Observation: The patch is removed after a 4-hour exposure period. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9]
-
Scoring: The reactions are scored according to a standardized scale (e.g., Draize scale).
Eye Irritation (Representative Protocol)
The potential for this compound to cause eye irritation is evaluated using a protocol aligned with OECD Test Guideline 405.
-
Animal Selection: Healthy, young adult albino rabbits are used.[4]
-
Procedure: A small amount of this compound (typically 0.1 g) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[4][10]
-
Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after instillation.[4][11]
-
Scoring: The ocular reactions are scored according to a standardized system (e.g., Draize scale).[4][11]
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure safety.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area.[3]
-
Use a laboratory fume hood when handling the powder to minimize dust generation and inhalation.[3]
-
Facilities should be equipped with an eyewash station and a safety shower.[3]
Personal Protective Equipment (PPE)
A summary of recommended PPE is provided in Table 4.
Table 4: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Reference |
| Eye/Face Protection | Chemical safety goggles or a face shield. | [3][4] |
| Skin Protection | Protective gloves (e.g., nitrile) and a lab coat. | [3][4] |
| Respiratory Protection | A NIOSH-approved respirator should be worn if dust is generated and engineering controls are insufficient. | [3] |
Handling Procedures
-
Avoid contact with eyes, skin, and clothing.[3]
-
Minimize dust generation and accumulation.[3]
-
Wash hands thoroughly after handling.[3]
-
Remove and wash contaminated clothing before reuse.[3]
Storage
-
Store in a tightly closed container.[3]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First-Aid Measures
Table 5: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [3] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention. | [3] |
Accidental Release Measures
-
Small Spills: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions. Provide ventilation.[3]
-
Large Spills: Use proper personal protective equipment. Follow the same procedure as for small spills, ensuring the area is well-ventilated.
Fire-Fighting Measures
-
In case of fire, use extinguishing media appropriate for the surrounding fire.[3]
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
-
During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3]
Visualizations
Experimental Workflow: Dermal Irritation Assessment
Caption: Workflow for assessing the dermal irritation potential of this compound.
Logical Relationship: Personal Protective Equipment (PPE) Hierarchy
Caption: Recommended personal protective equipment for handling this compound.
Emergency Response Workflow: Accidental Skin Contact
Caption: First-aid procedure for skin contact with this compound.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. storage1.snappages.site [storage1.snappages.site]
- 3. chemicalbook.com [chemicalbook.com]
- 4. daikinchemicals.com [daikinchemicals.com]
- 5. daikinchemicals.com [daikinchemicals.com]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Adipamide
Introduction
Adipamide, also known as hexanediamide, is a white solid organic compound with the chemical formula (CH₂CH₂C(O)NH₂)₂. It serves as a crucial monomer in the production of polyamides, most notably Nylon 6,6, and is a valuable building block in various other chemical syntheses. This document provides detailed application notes and experimental protocols for three common laboratory-scale methods for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and materials science.
Overview of Synthesis Routes
There are several established methods for the laboratory preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction. The three primary routes detailed in this document are:
-
Ammonolysis of Dimethyl Adipate: A traditional and straightforward method involving the reaction of an ester (dimethyl adipate) with concentrated ammonia.[1][2]
-
Direct Ammonolysis of Adipic Acid: This route involves the formation of the diammonium salt of adipic acid, followed by thermal dehydration to yield the diamide.[2][3]
-
From Adipoyl Chloride and Ammonia: A highly efficient, two-step method that proceeds via a reactive acyl chloride intermediate, often following the principles of the Schotten-Baumann reaction.[4][5]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key quantitative and qualitative parameters for the three described synthesis routes for this compound.
| Parameter | Route 1: Ammonolysis of Dimethyl Adipate | Route 2: Direct Ammonolysis of Adipic Acid | Route 3: From Adipoyl Chloride & Ammonia |
| Primary Reactants | Dimethyl Adipate, Concentrated Ammonia | Adipic Acid, Ammonia (aqueous or gas) | Adipic Acid, Thionyl Chloride (or Oxalyl Chloride), Ammonia |
| Key Intermediate | None (Direct conversion) | Diammonium Adipate | Adipoyl Chloride |
| Reaction Temperature | Typically room temperature to moderate heating | > 180-200°C (for dehydration step) | Step 1: Reflux; Step 2: 0°C to room temp |
| Reaction Time | Several hours to overnight | Several hours | Step 1: 1-3 hours; Step 2: 1-2 hours |
| Typical Solvents | Excess aqueous ammonia, Methanol | Water, or solvent-free | Step 1: Toluene, DCM; Step 2: Biphasic (DCM/Water) |
| Key Reagents | Dimethyl Adipate, NH₄OH | Adipic Acid, NH₃/NH₄OH | Adipic Acid, SOCl₂, NH₄OH, Base (e.g., NaOH) |
| Advantages | Single step, relatively mild conditions. | Uses readily available adipic acid. | High yield, rapid reaction at step 2. |
| Disadvantages | May require long reaction times for high conversion. | Requires high temperatures for dehydration.[6] | Two-step process, uses hazardous reagents (SOCl₂).[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ammonolysis of Dimethyl Adipate
Principle: This method involves the nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking the carbonyl carbons of the ester groups in dimethyl adipate. Two molecules of methanol are eliminated to form the stable diamide.
Reagents and Equipment:
-
Dimethyl Adipate (1 equiv.)
-
Concentrated Ammonium Hydroxide (28-30%, large excess)
-
Methanol (optional, as co-solvent)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve 10.0 g of dimethyl adipate in 100 mL of concentrated ammonium hydroxide.
-
If the ester is not fully soluble, a small amount of methanol can be added to aid dissolution.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Stir the mixture vigorously at room temperature. For a faster reaction, the mixture can be gently heated to 40-50°C.
-
Continue the reaction for 12-24 hours. A white precipitate of this compound will form as the reaction progresses.
-
After the reaction period, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
Work-up and Purification:
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove excess ammonia and ammonium salts.
-
Wash the product with a small portion of cold ethanol (15 mL) to remove unreacted ester.
-
Dry the purified this compound in a desiccator or a vacuum oven at 60-70°C. The melting point of pure this compound is 220-225°C.[1]
Protocol 2: Synthesis of this compound via Direct Ammonolysis of Adipic Acid
Principle: This method first involves an acid-base reaction between adipic acid and ammonia to form diammonium adipate. Subsequently, thermal dehydration of this salt at high temperature removes two molecules of water to form this compound.[2]
Reagents and Equipment:
-
Adipic Acid (1 equiv.)
-
Concentrated Ammonium Hydroxide (28-30%, ~2.2 equiv.)
-
High-temperature reaction vessel (e.g., stainless steel autoclave or a robust glass setup for high-temperature distillation)
-
Distillation apparatus
-
Heating source (oil bath or furnace)
-
Büchner funnel and filter paper
Procedure:
-
To a beaker, add 10.0 g of adipic acid.
-
Slowly add concentrated ammonium hydroxide while stirring until the adipic acid is completely neutralized and dissolved, forming a clear solution of diammonium adipate. Use pH paper to ensure the solution is basic.
-
Transfer the solution to the reaction vessel.
-
Heat the vessel slowly to 180°C to begin driving off water.
-
Once the bulk of the water has been removed, increase the temperature to 200-220°C and maintain for 2-3 hours to ensure complete dehydration to the amide.
-
A stream of ammonia gas can be passed over the melt during this stage to suppress side reactions, though this adds complexity.[2]
-
Allow the vessel to cool to room temperature. The product will solidify into a solid mass.
Work-up and Purification:
-
Carefully break up the solid product mass.
-
Grind the crude product into a powder.
-
Recrystallize the crude this compound from hot water. Dissolve the solid in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Protocol 3: Synthesis of this compound from Adipoyl Chloride
Principle: This is a two-step synthesis. First, adipic acid is converted to the more reactive adipoyl chloride using thionyl chloride.[7] Second, the adipoyl chloride is reacted with aqueous ammonia in a vigorous Schotten-Baumann type reaction to form this compound. A base is used to neutralize the HCl byproduct.[4]
Reagents and Equipment:
-
Adipic Acid (1 equiv.)
-
Thionyl Chloride (SOCl₂, ~2.2 equiv.)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Concentrated Ammonium Hydroxide (excess)
-
Sodium Hydroxide (for pH adjustment)
-
Separatory funnel, round-bottom flasks, reflux condenser
-
Ice bath
Procedure - Step 1: Synthesis of Adipoyl Chloride:
-
Caution: This step must be performed in a fume hood as SOCl₂ is corrosive and toxic, and HCl gas is evolved.
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 10.0 g of adipic acid and 50 mL of anhydrous toluene.
-
Add a few drops of DMF as a catalyst.
-
Slowly add 12 mL (~2.5 equiv.) of thionyl chloride to the stirred suspension.
-
Attach a reflux condenser fitted with a gas trap (e.g., a drying tube leading to a beaker with a basic solution).
-
Heat the mixture to reflux (approx. 80-90°C) for 1-2 hours or until the solution becomes clear and gas evolution ceases.
-
Allow the mixture to cool. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation) to obtain crude adipoyl chloride as an oily liquid. This intermediate is typically used immediately without further purification.
Procedure - Step 2: Synthesis of this compound:
-
Caution: This reaction is highly exothermic.
-
In a large beaker, prepare a solution of 100 mL of concentrated ammonium hydroxide and cool it in an ice bath.
-
Dissolve the crude adipoyl chloride from Step 1 in 50 mL of DCM.
-
With vigorous stirring, add the adipoyl chloride solution dropwise to the cold ammonia solution. A thick white precipitate of this compound will form immediately.
-
Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, continue stirring in the ice bath for another 30 minutes.
Work-up and Purification:
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove ammonium chloride and other salts.
-
Wash with a small amount of cold DCM or ethanol to remove any organic impurities.
-
Dry the product in a vacuum oven at 60-70°C.
Visualizations
Reaction Pathway Diagrams
Caption: Reaction scheme for the synthesis of this compound from Dimethyl Adipate.
Caption: Reaction scheme for the synthesis of this compound from Adipic Acid.
Caption: Two-step reaction scheme for this compound synthesis via Adipoyl Chloride.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Analytical Characterization of Adipamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive characterization of Adipamide using a suite of modern analytical techniques. These methodologies are essential for identity confirmation, purity assessment, and physicochemical characterization in research, development, and quality control settings.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Application Note:
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various matrices. Reversed-phase HPLC, utilizing a C18 or a specialized polar-modified column, offers excellent resolution for separating this compound from its potential impurities, such as starting materials (e.g., adipic acid) and by-products from its synthesis. UV detection is commonly employed for routine analysis due to the presence of the amide chromophore. For higher sensitivity and specificity, especially in complex matrices, coupling HPLC with mass spectrometry (LC-MS) is the preferred method.
A robust HPLC method for this compound should exhibit good peak shape, resolution, and reproducibility. Method validation according to ICH guidelines is crucial for ensuring the reliability of the results for quality control and regulatory purposes.[1]
Experimental Protocol: Reversed-Phase HPLC-UV
This protocol outlines a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound standard or sample.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) in a 25 mL volumetric flask.
-
Sonicate if necessary to ensure complete dissolution.
-
Make up to the mark with the solvent to achieve a concentration of 1000 µg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Newcrom R1 or Discovery® RP-Amide C16 (15 cm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water (e.g., 20:80 v/v) with an acidic modifier like 0.1% phosphoric acid or formic acid for MS compatibility.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (amide end-absorption) or a lower wavelength if sensitivity is an issue.
-
Injection Volume: 10 µL.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | Newcrom R1 | [2] |
| Mobile Phase | Acetonitrile/Water with Phosphoric Acid | [2] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV (e.g., 210 nm) | - |
| Retention Time (Rt) | Method-dependent | - |
Experimental Workflow (HPLC)
Caption: Workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of this compound. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show signals for the amide (-NH₂) protons and the methylene (-CH₂) protons of the adipoyl backbone. The chemical shifts and coupling patterns are characteristic of the molecular structure. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which can facilitate the observation of exchangeable amide protons.[3]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Cap the tube and gently invert to ensure homogeneity.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Quantitative Data Summary (¹H NMR in DMSO-d₆):
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Reference |
| -NH₂ | ~7.21, ~6.67 | Broad Singlet | 4H | [3] |
| -CH₂-C=O | ~2.03 | Triplet | 4H | [3] |
| -CH₂-CH₂- | ~1.47 | Multiplet | 4H | [3] |
Experimental Workflow (NMR)
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
Application Note:
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for identifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile and thermally stable compounds. For this compound, derivatization might be necessary to improve its volatility for GC-MS analysis.[4] Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) is generally more suitable for polar and less volatile molecules like this compound, providing accurate mass measurements of the molecular ion. The fragmentation pattern observed in the mass spectrum provides valuable structural information that can be used for identification.
Experimental Protocol: GC-MS (Conceptual)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).
-
Derivatization (e.g., silylation) may be required to increase volatility.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Quantitative Data Summary (GC-MS Fragmentation of this compound):
| m/z | Relative Intensity | Proposed Fragment | Reference |
| 144 | Low | [M]⁺ | [3] |
| 127 | Moderate | [M-NH₃]⁺ | [3] |
| 99 | High | [M-CONH₂-H]⁺ | [3] |
| 86 | Very High | [M-CONH₂-NH₂]⁺ | [3] |
| 72 | High | [C₄H₆NO]⁺ | [3] |
| 59 | High | [CONH₃]⁺ | [3] |
| 44 | Very High | [CONH₂]⁺ | [3] |
Experimental Workflow (GC-MS)
Caption: Workflow for GC-MS analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Application Note:
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum will be dominated by characteristic absorptions of the amide functional group. These include N-H stretching vibrations, the C=O stretching vibration (Amide I band), and the N-H bending vibration (Amide II band). The presence and position of these bands provide a unique fingerprint for this compound, allowing for its quick identification and differentiation from related compounds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Quantitative Data Summary (Characteristic FTIR Peaks for Amides):
| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |
| N-H Stretch | 3400-3200 | Two bands for primary amide | [5] |
| C-H Stretch | 2950-2850 | Aliphatic C-H | - |
| C=O Stretch (Amide I) | ~1640 | Strong absorption | [5][6] |
| N-H Bend (Amide II) | ~1640-1620 | Overlaps with Amide I in primary amides | [5] |
| C-N Stretch | ~1400 | - |
Experimental Workflow (FTIR)
Caption: Workflow for FTIR analysis of this compound.
Thermal Analysis (DSC/TGA) for Physicochemical Characterization
Application Note:
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of this compound. DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal transitions such as melting, crystallization, and glass transitions. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. For this compound, DSC will show a sharp endothermic peak corresponding to its melting point. TGA will indicate the temperature at which this compound begins to decompose.
Experimental Protocol: DSC and TGA
-
Instrumentation: A DSC instrument and a TGA instrument, or a simultaneous TGA/DSC analyzer.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan or a ceramic TGA pan.
-
-
DSC Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min).
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 50 mL/min.
-
-
TGA Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 50 mL/min.
-
Quantitative Data Summary (Expected Thermal Properties):
| Parameter | Technique | Expected Value | Reference |
| Melting Point (Onset) | DSC | ~220-230 °C | - |
| Enthalpy of Fusion | DSC | Method-dependent | - |
| Decomposition Temperature (Onset) | TGA | > 250 °C | - |
| Residue at 600 °C | TGA | Low (in inert atmosphere) | - |
Experimental Workflow (Thermal Analysis)
Caption: Workflow for Thermal Analysis of this compound.
Powder X-ray Diffraction (PXRD) for Solid-State Characterization
Application Note:
Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of crystalline solids.[7] It provides a unique diffraction pattern, or "fingerprint," for a specific crystalline form. PXRD is essential for identifying the polymorphic form of this compound, as different polymorphs can exhibit different physical properties such as solubility and stability. The technique can also be used to determine the degree of crystallinity of a sample and to identify the presence of any crystalline impurities.
Experimental Protocol: PXRD
-
Instrumentation: A powder X-ray diffractometer.
-
Sample Preparation:
-
Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder.
-
-
Acquisition Parameters:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): 5° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
Quantitative Data Summary (Hypothetical PXRD Data):
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.1 | 8.75 | 40 |
| 15.2 | 5.82 | 100 |
| 20.3 | 4.37 | 85 |
| 22.5 | 3.95 | 60 |
| 25.4 | 3.50 | 75 |
Experimental Workflow (PXRD)
Caption: Workflow for PXRD analysis of this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound(628-94-4) 1H NMR spectrum [chemicalbook.com]
- 4. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
Application Notes and Protocols for Adipamide in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of polyamides utilizing adipamide and its derivatives. The following sections offer step-by-step methodologies for common polymerization techniques and present key quantitative data to guide experimental design and analysis.
Introduction to this compound in Polyamide Synthesis
This compound, a dicarbonyl compound, serves as a valuable monomer in step-growth polymerization for the production of polyamides. The amide linkages formed during polymerization impart desirable properties to the resulting polymers, including high thermal stability, mechanical strength, and chemical resistance.[1][2] These characteristics make this compound-based polyamides suitable for a range of applications, from engineering plastics to fibers and adhesives.[3][4] The synthesis of these polymers can be achieved through various methods, most notably melt polycondensation and interfacial polymerization.[4][5]
Experimental Protocols
Melt Polycondensation of this compound-Based Copolyamides
Melt polycondensation is a widely used technique for synthesizing polyamides from a diacid and a diamine at elevated temperatures.[2] This protocol is adapted from the synthesis of copolyamides using an this compound derivative, bis(2-aminoethyl) this compound (BAEA), and adipic acid (AA) with ε-caprolactam.[3]
Materials:
-
This compound or this compound derivative (e.g., bis(2-aminoethyl) this compound)
-
Dicarboxylic acid (e.g., adipic acid)
-
Co-monomer (e.g., ε-caprolactam)
-
Catalyst (e.g., titanium isopropoxide)[6]
-
Nitrogen gas supply
-
High-temperature reactor with mechanical stirring and a distillation column
Procedure:
-
Monomer Salt Preparation:
-
Dissolve equimolar amounts of the this compound derivative (e.g., BAEA) and the dicarboxylic acid (e.g., AA) in a suitable solvent (e.g., a mixture of water and ethanol).
-
Stir the solution at room temperature to form the organic salt.
-
Isolate the salt by filtration and dry under vacuum.[3]
-
-
Polymerization:
-
Charge the reactor with the prepared this compound-based salt and the co-monomer (e.g., ε-caprolactam) in the desired molar ratio.
-
Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Heat the mixture to a molten state (e.g., 230 °C) under continuous stirring.[6]
-
Add the catalyst, if required.
-
Continue heating for a specified duration (e.g., 4 hours) to allow for polycondensation to occur. During this time, water, a byproduct of the reaction, is removed through the distillation column.[2][6]
-
Increase the temperature (e.g., to 250-270 °C) and apply a vacuum to facilitate the removal of any remaining water and drive the polymerization to completion.[7]
-
-
Polymer Isolation and Purification:
-
Once the desired viscosity is achieved, extrude the molten polymer from the reactor under nitrogen pressure.[7]
-
Cool the polymer strands in a water bath.
-
Pelletize the solidified polymer for further characterization.
-
The resulting polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.[8]
-
Interfacial Polymerization of Adipoyl Chloride
Interfacial polymerization is a rapid and effective method for producing polyamides at the interface of two immiscible liquids.[5][9] This protocol describes the synthesis of a polyamide from an this compound derivative, adipoyl chloride, and a diamine.
Materials:
-
Adipoyl chloride
-
Diamine (e.g., 1,6-hexanediamine)
-
Organic solvent (e.g., hexane or dichloromethane)[5]
-
Aqueous alkaline solution (e.g., sodium hydroxide solution)[10]
-
Beaker
-
Forceps or a glass rod
Procedure:
-
Prepare Solutions:
-
Polymerization:
-
Carefully pour the organic solution of adipoyl chloride on top of the aqueous diamine solution in a beaker to form two distinct layers.
-
A polymer film will form instantly at the interface of the two liquids.[9]
-
-
Polymer Collection:
-
Using forceps or a glass rod, gently grasp the polymer film at the center of the interface.
-
Continuously pull the polymer strand out of the beaker. The polymerization will continue at the interface as the polymer is removed.
-
Wash the collected polymer strand with water and then with a suitable solvent (e.g., acetone) to remove unreacted monomers and byproducts.
-
Allow the polymer to air dry.
-
Quantitative Data Presentation
The following tables summarize key quantitative data from the synthesis of various this compound-based polyamides, providing a basis for comparison of their properties.
Table 1: Thermal and Molecular Weight Properties of PA6-(BAEA/AA) Copolyamides [3]
| BAEA/AA Content (mole%) | Relative Viscosity (ηr) | Molecular Weight (Mw) ( g/mol ) | Melting Temp. (Tm) (°C) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td5%) (°C) |
| 0 (Neat PA6) | - | - | - | - | - |
| 5 | 2.29 | 14530 | - | - | - |
| 10 | 2.74 | 19500 | 162.2 | 40.3 | 354.6 |
| 15 | - | - | - | - | - |
Table 2: Mechanical Properties of PA6-(BAEA/AA) Copolyamides [3]
| BAEA/AA Content (mole%) | Tensile Strength (MPa) | Elongation at Break (%) | Peel Strength (N/cm) |
| 0 (Neat PA6) | - | - | - |
| 5 | 33.6 | 114.7 | - |
| 10 | 52.6 | 584.5 | 53.4 |
| 15 | - | - | - |
Table 3: Crystallization Kinetics Parameters of PA6-(BAEA/AA) Copolyamides [11]
| Sample | Avrami Exponent (n) | Crystallization Activation Energy (ΔEa) (kJ/mol) |
| Neat PA6 | - | - |
| PA6-5 | 1.43 - 3.67 | - |
| PA6-10 | 1.43 - 3.67 | - |
| PA6-15 | 1.43 - 3.67 | - |
Visualizations
General Reaction Scheme for Polyamide Synthesis
Caption: General reaction scheme for polyamide synthesis.
Experimental Workflow for Melt Polycondensation
Caption: Workflow for melt polycondensation.
Experimental Workflow for Interfacial Polymerization
Caption: Workflow for interfacial polymerization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP3487908A1 - Polyamide pa 6-6 synthesis process - Google Patents [patents.google.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Dehydration of Adipamide to Adiponitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adiponitrile (NC-(CH₂)₄-CN) is a crucial chemical intermediate, primarily utilized in the industrial synthesis of hexamethylenediamine, a key monomer for the production of Nylon 6,6. While several large-scale industrial routes to adiponitrile exist, including the hydrocyanation of butadiene and the electrohydrodimerization of acrylonitrile, the dehydration of adipamide offers a viable pathway, particularly in laboratory and specialized synthesis settings.[1] This document provides detailed protocols for the chemical and biocatalytic dehydration of this compound to adiponitrile, including reaction setup, purification, and analytical characterization.
Chemical Dehydration of this compound
The conversion of this compound to adiponitrile involves the removal of two molecules of water, a reaction typically facilitated by a catalyst at elevated temperatures. Both liquid-phase and gas-phase processes have been developed for this transformation.
Signaling Pathway and Logical Relationship
The chemical transformation follows a straightforward logical progression from the starting material, adipic acid, to the final product, adiponitrile, via the intermediate this compound.
References
Application Notes and Protocols: Adipamide as a Monomer in Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of adipamide as a monomer in the synthesis of polyamides. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key processes to guide researchers in their laboratory work.
Introduction
This compound, a dicarbonyl compound, serves as a valuable monomer in the synthesis of polyamides, a class of polymers with wide-ranging applications in textiles, automotive parts, and biomedical devices. The presence of two amide functional groups allows this compound to participate in polycondensation reactions with comonomers such as diamines or dicarboxylic acids to form various polyamide structures. The resulting polymers' properties can be tailored by the choice of the comonomer and the polymerization conditions. This document outlines the synthesis and characterization of polyamides using this compound as a key building block.
Synthesis of Polyamides using this compound
Polyamides can be synthesized from this compound through several methods, with direct polycondensation being a prominent laboratory-scale technique. The Yamazaki-Higashi phosphorylation reaction, for instance, provides a versatile method for preparing polyamides under mild conditions.
Key Reaction: Direct Polycondensation
The direct polycondensation of this compound with a diamine, such as 1,6-hexanediamine, in the presence of a condensing agent like triphenyl phosphite (TPP) and pyridine, yields a polyamide. The reaction proceeds through the in-situ activation of the amide groups of this compound, facilitating the formation of new amide linkages with the diamine.
Caption: General reaction scheme for the synthesis of polyamide from this compound and a diamine via direct polycondensation.
Experimental Protocols
Protocol 1: Synthesis of Polyamide from this compound and 1,6-Hexanediamine via Direct Polycondensation
This protocol is adapted from the Yamazaki-Higashi phosphorylation reaction for the synthesis of aromatic polyamides and is applicable for the direct polycondensation of this compound with an aliphatic diamine.
Materials:
-
This compound (1 equivalent)
-
1,6-Hexanediamine (1 equivalent)
-
Triphenyl phosphite (TPP) (2.2 equivalents)
-
Pyridine (dried)
-
N-Methyl-2-pyrrolidone (NMP) (dried)
-
Lithium Chloride (LiCl) (dried)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Condenser
Procedure:
-
Drying: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Reaction Setup: In the three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 eq.), 1,6-hexanediamine (1 eq.), and LiCl (5% w/v of NMP).
-
Solvent Addition: Add anhydrous NMP to dissolve the monomers under a gentle stream of nitrogen.
-
Addition of Reagents: To the stirred solution, add dry pyridine followed by triphenyl phosphite (TPP).
-
Polycondensation: Heat the reaction mixture to 100-120°C and maintain for 3-6 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove residual solvents and byproducts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C overnight.
Protocol 2: Characterization of the Synthesized Polyamide
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A small amount of the dried polymer is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an ATR-FTIR spectrometer.
-
Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Expected Peaks:
-
~3300 cm⁻¹ (N-H stretching)
-
~2930 and ~2850 cm⁻¹ (C-H stretching)
-
~1640 cm⁻¹ (C=O stretching, Amide I)[1]
-
~1540 cm⁻¹ (N-H bending, Amide II)
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or formic acid-d).
-
Analysis: Record ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR Signals: Resonances corresponding to the methylene protons of the this compound and diamine units, and the N-H protons of the amide linkages.
-
Expected ¹³C NMR Signals: Resonances for the carbonyl carbons and the methylene carbons of the polymer backbone.
3. Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC):
-
Procedure: Heat a small sample of the polymer (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere. A typical heating rate is 10°C/min.
-
Analysis: Determine the glass transition temperature (Tg) and melting temperature (Tm).
-
-
Thermogravimetric Analysis (TGA):
-
Procedure: Heat a sample of the polymer (10-15 mg) in a crucible under a nitrogen atmosphere at a heating rate of 10°C/min.
-
Analysis: Determine the decomposition temperature (Td), which is often reported as the temperature at 5% or 10% weight loss.[2]
-
Data Presentation
The following tables summarize typical quantitative data for polyamides synthesized from this compound derivatives or analogous aliphatic monomers.
Table 1: Thermal Properties of Aliphatic Polyamides
| Polyamide System | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, °C at 10% loss) | Reference |
| PA6-(BAEA/AA) 10 mol% | 40.3 | 162.2 | 354.6 | [3] |
| PA6-(BAEA/AA) 15 mol% | - | - | - | [3] |
| PA6-BABA/SA | 43.5 - 66.6 | 164.0 - 211.0 | 449.5 - 452.2 | [4] |
| Aromatic Polyamide | 137 | - | 350 | [2] |
BAEA: bis(2-aminoethyl) this compound; AA: Adipic Acid; BABA: N¹,N⁶-bis(4-aminobutyl) this compound; SA: Sebacic Acid
Table 2: Molecular Weight and Mechanical Properties of Aliphatic Polyamides
| Polyamide System | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PA6-(BAEA/AA) | - | 14,530 - 19,500 | 33.6 - 52.6 | 114.7 - 584.5 | [3] |
| PA6-BABA/SA | - | 12,652 - 20,275 | - | 429.3 - 726.2 | [4] |
| Aromatic Polyamide | 12,000 - 59,000 | 37,000 - 93,000 | 77 - 92 | - | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of polyamides from this compound.
Caption: A typical experimental workflow for polyamide synthesis and characterization.
Logical Relationship of Polymer Properties
The properties of the synthesized polyamides are influenced by several factors, as depicted in the diagram below.
Caption: Interrelationship between synthesis parameters and final polymer properties.
Conclusion
This compound is a versatile monomer for the synthesis of a variety of polyamides. By employing direct polycondensation methods and carefully selecting comonomers, researchers can produce polymers with a range of thermal and mechanical properties suitable for diverse applications. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals working in polymer chemistry and materials science.
References
Applications of Adipamide in Materials Science Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipamide, a dicarboxylic acid amide derived from adipic acid, serves as a crucial building block in the synthesis of a variety of polymeric materials. Its symmetrical structure and the presence of two amide functionalities allow for the formation of linear polymers with desirable mechanical and thermal properties. The primary application of this compound lies in the production of polyamides, most notably Nylon 6,6, where it is a key component of the repeating unit in the polymer backbone.[1][2][3] Research has also explored its use in copolyamides, biodegradable poly(ester amides), and as a component in more complex macromolecular architectures.[4][5][6][7]
These application notes provide an overview of the use of this compound in materials science, with detailed protocols for the synthesis and characterization of this compound-based polymers.
I. Synthesis of this compound-Based Polyamides
This compound is a fundamental monomer in the synthesis of various polyamides. The strong hydrogen bonding between the amide groups in the resulting polymer chains imparts high strength, toughness, and thermal stability.[1][6]
A. Poly(hexamethylene this compound) (Nylon 6,6)
The most prominent application of this compound is in the synthesis of poly(hexamethylene this compound), commonly known as Nylon 6,6.[1][2][3] This is achieved through the polycondensation reaction of hexamethylenediamine and adipic acid, where this compound represents the repeating amide linkage structure.[1][3]
This protocol describes a common industrial method for synthesizing Nylon 6,6.
Materials:
-
Hexamethylenediammonium adipate (AH salt) aqueous solution (typically 50-60%)
-
Acetic acid (for viscosity control, optional)
-
Nitrogen gas (high purity)
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and a condenser for water removal.
-
Extruder and pelletizer
Procedure:
-
Salification (Salt Preparation): An aqueous solution of hexamethylenediamine and adipic acid is neutralized to form hexamethylenediammonium adipate (AH salt). The pH is carefully adjusted to ensure a stoichiometric balance of the amine and acid groups.
-
Prepolymerization (Autoclave Stage):
-
The AH salt solution is charged into the autoclave.
-
The reactor is purged with nitrogen to remove oxygen.
-
The temperature is gradually raised to approximately 220-235°C under a pressure of about 1.7-1.8 MPa (250-260 psi).[8]
-
During this stage, water is continuously removed through the condenser, and the polycondensation reaction begins, forming a low molecular weight prepolymer.
-
-
Polycondensation (Finishing Stage):
-
The pressure is slowly reduced to atmospheric pressure while the temperature is increased to 270-290°C.
-
The removal of water is crucial to drive the equilibrium towards the formation of a high molecular weight polymer.
-
The reaction is continued under these conditions for a specific duration (e.g., 30-60 minutes) to achieve the desired molecular weight, which can be monitored by measuring the melt viscosity.[3]
-
-
Extrusion and Pelletization:
-
The molten polymer is then extruded from the reactor under nitrogen pressure through a die.
-
The polymer strand is cooled in a water bath and cut into pellets.
-
Characterization:
The resulting Nylon 6,6 can be characterized for its molecular weight (e.g., by gel permeation chromatography), thermal properties (by DSC and TGA), and mechanical properties (by tensile testing).
Caption: Workflow for the synthesis of Nylon 6,6.
B. This compound-Based Copolyamides
This compound can be copolymerized with other diamines and diacids or with lactams to tailor the properties of the resulting copolyamide.[6][7] For example, incorporating this compound units into Polyamide 6 (PA6) can modify its crystallization behavior, melting point, and mechanical properties.[6]
This protocol describes the synthesis of a copolyamide from ε-caprolactam and an organic salt of bis(2-aminoethyl) this compound and adipic acid.[6]
Materials:
-
ε-caprolactam
-
Bis(2-aminoethyl) this compound (BAEA)
-
Adipic acid (AA)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation setup.
Procedure:
-
Salt Preparation:
-
Equimolar amounts of BAEA and AA are dissolved in deionized water to form the BAEA/AA organic salt.
-
-
Polymerization:
-
A desired molar ratio of ε-caprolactam and the BAEA/AA salt are charged into the reactor.
-
The reactor is purged with nitrogen.
-
The temperature is raised to 260-280°C to initiate the ring-opening polymerization of ε-caprolactam and the polycondensation of the salt.
-
The reaction is carried out for several hours (e.g., 4-6 hours) under a slow stream of nitrogen to facilitate the removal of water.
-
The resulting copolyamide is then cooled and collected.
-
II. Biodegradable Poly(ester amides) from this compound
Poly(ester amides) (PEAs) are a class of biodegradable polymers that combine the desirable properties of both polyesters and polyamides.[4][5] The presence of ester linkages makes them susceptible to hydrolytic degradation, while the amide groups provide good mechanical strength and thermal stability.[4][5] this compound can be used as a comonomer in the synthesis of PEAs.
Experimental Protocol: Synthesis of a Poly(ester amide) via Melt Polycondensation
This protocol outlines the synthesis of a PEA from a diol, a diamine, and adipic acid.
Materials:
-
1,4-Butanediol
-
Hexamethylenediamine
-
Adipic acid
-
Catalyst (e.g., titanium tetrabutoxide)
-
Nitrogen gas
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Esterification:
-
Adipic acid and an excess of 1,4-butanediol are charged into the flask with the catalyst.
-
The mixture is heated to 180-200°C under a nitrogen atmosphere to form a polyester prepolymer, with the removal of water.
-
-
Amidation:
-
Hexamethylenediamine is added to the polyester prepolymer.
-
The temperature is raised to 220-240°C to facilitate the amidation reaction and the formation of the poly(ester amide).
-
A vacuum is applied in the later stages to remove the byproducts and drive the polymerization to completion.
-
The resulting polymer is cooled and collected.
-
III. Quantitative Data of this compound-Based Polymers
The properties of this compound-based polymers can be tailored by varying the comonomers and the synthesis conditions. The following tables summarize typical properties of these materials.
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |
| Nylon 6,6 | 55 - 83 | 15 - 300 | 1.2 - 2.8 | General Data |
| PA6/BAEA/AA Copolyamide (5 mol% BAEA/AA) | 52.6 | 584.5 | - | [6] |
| PA6/BAEA/AA Copolyamide (10 mol% BAEA/AA) | 45.8 | 114.7 | - | [6] |
| PA6/BAEA/AA Copolyamide (15 mol% BAEA/AA) | 33.6 | 325.6 | - | [6] |
Table 1: Mechanical Properties of this compound-Based Polyamides
| Polymer | Melting Temperature (Tm, °C) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) | Reference |
| Nylon 6,6 | 255 - 265 | 50 - 60 | ~450 | General Data |
| PA6/BAEA/AA Copolyamide (5 mol% BAEA/AA) | 185.3 | 48.2 | 365.4 | [6] |
| PA6/BAEA/AA Copolyamide (10 mol% BAEA/AA) | 162.2 | 40.3 | 354.6 | [6] |
| PA6/BAEA/AA Copolyamide (15 mol% BAEA/AA) | 175.8 | 45.1 | 360.1 | [6] |
Table 2: Thermal Properties of this compound-Based Polyamides
IV. Characterization of this compound-Based Polymers
A variety of analytical techniques are used to characterize the structure and properties of this compound-based polymers.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of amide and ester functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and composition of the polymers.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[9][10][11][12][13]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymers.[9][10][11][12][13]
-
X-ray Diffraction (XRD): To determine the crystalline structure and degree of crystallinity.
-
Tensile Testing: To measure mechanical properties such as tensile strength, elongation at break, and Young's modulus.
Caption: Workflow for the characterization of this compound-based polymers.
Conclusion
This compound is a versatile and important monomer in materials science, primarily for the synthesis of high-performance polyamides and copolyamides. Its ability to impart desirable mechanical and thermal properties makes it a cornerstone in the polymer industry. Furthermore, its incorporation into biodegradable poly(ester amides) opens up possibilities for more sustainable materials. The protocols and data presented here provide a foundation for researchers to explore and innovate with this compound in the development of new materials for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP3487908A1 - Polyamide pa 6-6 synthesis process - Google Patents [patents.google.com]
- 4. DE69817877T2 - METHOD FOR PRODUCING POLYHEXAMETHYLENE this compound FROM MONOMETHYLENE ADIPATE AND HEXAMETHYLENE DIAMINE - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BR9815364A - Method of preparing poly (hexamethylene this compound) - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. tainstruments.com [tainstruments.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Polymerization of Adipamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polyamide 6,6 (Nylon 6,6) from the polymerization of adipamide precursors, specifically adipic acid and hexamethylenediamine. The document outlines three common polymerization methods: melt polymerization, interfacial polymerization, and solution polymerization. Additionally, standard protocols for the characterization of the resulting polyamide are provided.
Overview of this compound Polymerization
Polyamide 6,6 is a widely used engineering thermoplastic synthesized through the step-growth polycondensation of a dicarboxylic acid (adipic acid) and a diamine (hexamethylenediamine).[1] The designation "6,6" refers to the six carbon atoms in the diamine and six carbon atoms in the diacid monomers.[2] The resulting polymer is characterized by its high mechanical strength, rigidity, and resistance to heat and chemicals, properties that arise from the strong hydrogen bonds between the polymer chains.[1]
The overall chemical reaction for the polymerization of adipic acid and hexamethylenediamine to form polyamide 6,6 is as follows:
n HOOC-(CH₂₎₄-COOH + n H₂N-(CH₂₎₆-NH₂ → [-OC-(CH₂₎₄-CO-NH-(CH₂₎₆-NH-]n + 2n H₂O
Experimental Protocols
This section details the experimental procedures for three distinct methods of this compound polymerization.
Melt Polymerization
Melt polymerization is a common industrial method that involves heating the monomers to a molten state to initiate and sustain the polymerization reaction.[3] This process is typically carried out in two main stages: the formation of a nylon salt followed by polycondensation under heat and vacuum.[3][4]
Protocol for Melt Polymerization:
Part A: Formation of Hexamethylenediammonium Adipate (Nylon Salt)
-
Weigh 10.00 g of adipic acid and dissolve it in 100 mL of ethanol in a 250-mL beaker.[3]
-
To this solution, add 12 mL of a 70% (v/v) aqueous solution of hexamethylenediamine.[3]
-
Heat the mixture at a low temperature for 10 minutes. A white precipitate of hexamethylenediammonium adipate (nylon salt) will form.[3]
-
Collect the precipitated salt using a Büchner funnel with coarse filter paper.[3]
-
Wash the salt cake with three 10-mL portions of ethanol.[3]
-
Air-dry the salt to remove any residual ethanol.[3]
-
Weigh the dry nylon salt and calculate the percent yield. The melting point of the salt can be optionally determined.[3]
Part B: Polycondensation
-
Set up a high-temperature oil bath using 300 mL of silicone oil in a 600-mL beaker. Preheat the bath to 215 °C.[3]
-
Place 10 g of the dried nylon salt into a large ignition tube.[3]
-
Purge the ignition tube with nitrogen gas and seal it with a rubber stopper. Secure the stopper with heat-resistant tape.[3]
-
Place a wire mesh screen around the ignition tube for safety.[3]
-
Immerse the sealed ignition tube in the preheated oil bath at 215 °C for one hour. Monitor and maintain the temperature.[3]
-
After one hour, increase the oil bath temperature to 285 °C.[4]
-
Carefully replace the nitrogen-purged stopper with a one-hole stopper connected to a vacuum pump.[3]
-
Apply a vacuum for 30 minutes to remove the water produced during condensation, which drives the polymerization to completion.[3]
-
After 30 minutes, carefully remove the ignition tube from the oil bath and allow it to cool to room temperature.[3]
-
The resulting solid polyamide 6,6 can be recovered by carefully breaking the ignition tube.
Interfacial Polymerization (The "Nylon Rope Trick")
Interfacial polymerization is a rapid and visually demonstrative method carried out at the interface of two immiscible liquids.[5] This technique typically uses a more reactive derivative of the dicarboxylic acid, such as adipoyl chloride.[6]
Protocol for Interfacial Polymerization:
-
Prepare Solution A (Aqueous Phase): In a 100-mL beaker, dissolve approximately 1 g of hexamethylenediamine in 25 mL of deionized water. Add 3 drops of sodium hydroxide solution to make the solution alkaline.[5][7]
-
Prepare Solution B (Organic Phase): In a separate 100-mL beaker, dissolve approximately 1 g of adipoyl chloride in 25 mL of cyclohexane.[6]
-
Initiate Polymerization: Gently pour the adipoyl chloride solution (Solution B) down the side of the beaker containing the hexamethylenediamine solution (Solution A) to form two distinct layers. A film of polyamide 6,6 will form immediately at the interface.[5]
-
Extract the Polymer: Using forceps, carefully grasp the polymer film at the center of the interface and pull it upwards. A continuous strand or "rope" of nylon can be drawn from the beaker.[5]
-
Collect and Wash the Polymer: The nylon rope can be wound around a glass rod or a test tube. After extraction, wash the polymer thoroughly with water and then with a 50% aqueous ethanol solution.[5]
-
Drying: Allow the collected polyamide to air dry completely.[5]
Solution Polymerization
In solution polymerization, both monomers are dissolved in a common solvent in which the resulting polymer is also soluble. This method allows for better control of the reaction temperature.
Protocol for Solution Polymerization:
-
In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve equimolar amounts of adipic acid and hexamethylenediamine in a suitable solvent such as m-cresol.
-
Purge the system with nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to a temperature of approximately 180-200°C with continuous stirring.
-
Maintain this temperature for 2-4 hours to allow for polycondensation to occur. The water formed during the reaction will be removed by distillation.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polyamide by pouring the solution into a non-solvent such as methanol.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Data Presentation: Summary of Reaction Conditions
| Parameter | Melt Polymerization | Interfacial Polymerization | Solution Polymerization |
| Monomers | Adipic Acid & Hexamethylenediamine | Adipoyl Chloride & Hexamethylenediamine | Adipic Acid & Hexamethylenediamine |
| Stoichiometry | 1:1 molar ratio (as nylon salt)[3] | Not strictly controlled due to interfacial nature | Equimolar amounts |
| Temperature | 215°C (pre-polymerization), 285°C (polymerization)[3][4] | Room Temperature[6] | 180-200°C |
| Pressure | Atmospheric (initial), Vacuum (final)[3] | Atmospheric[5] | Atmospheric |
| Solvent(s) | None (initially ethanol for salt prep)[3] | Water and Cyclohexane[5] | m-cresol |
| Catalyst/Additive | None | Sodium Hydroxide (acid scavenger)[5] | None |
| Reaction Time | ~1.5 hours[3] | Rapid, continuous extraction[5] | 2-4 hours |
Characterization Protocols
Viscosity Measurement
The relative viscosity of a polymer solution provides an indication of its molecular weight.
Protocol for Relative Viscosity Measurement:
-
Prepare a solution of the polyamide in a suitable solvent, such as 90% formic acid, at a concentration of 22.0 +/- 0.01 grams of polymer per a specified volume of acid.[6]
-
Agitate the mixture on a shaker until the polymer is fully dissolved.[6]
-
Place the solution in a constant temperature bath at 25°C for at least one hour.[6]
-
Measure the viscosity of the polymer solution and the pure solvent using a Brookfield viscometer or a capillary viscometer (e.g., Ubbelohde).[6][8]
-
Calculate the relative viscosity (Rv) as the ratio of the absolute viscosity of the polymer solution (Ms) to the absolute viscosity of the pure solvent (Mf): Rv = Ms / Mf.[6]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
Protocol for DSC Analysis:
-
Accurately weigh 5-10 mg of the dry polyamide sample into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to approximately 280°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature at a controlled rate.
-
Perform a second heating scan under the same conditions as the first.
-
Analyze the second heating curve to determine Tg and Tm. The percent crystallinity (Xc) can be calculated from the heat of fusion.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the polymer and confirm the formation of the amide linkages.
Protocol for FTIR Analysis:
-
Obtain a small amount of the dry polyamide sample.
-
If using an Attenuated Total Reflectance (ATR) accessory, place the sample directly onto the ATR crystal and apply pressure.
-
Alternatively, prepare a thin film of the polymer by dissolving it in a suitable solvent and casting it onto a salt plate.
-
Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the amide group (N-H stretch around 3300 cm⁻¹, C=O stretch around 1630 cm⁻¹, and N-H bend around 1540 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and composition of the polymer.
Protocol for NMR Analysis:
-
Dissolve a small amount of the polyamide sample in a suitable deuterated solvent, such as a mixture of 2,2,2-trifluoroethanol and deuterated chloroform (TFE/CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Analyze the spectra to confirm the repeating unit structure of the polyamide and to identify end groups.
Visualizations
Caption: Experimental workflow for this compound polymerization.
Caption: Chemical pathway for this compound polymerization.
References
- 1. terrificscience.org [terrificscience.org]
- 2. Tech-Type: Polycondensation of Adipic Acid with HMDA into PA66 [portfolio-pplus.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. pslc.ws [pslc.ws]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Techniques for Modifying the Properties of Adipamide-Based Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various techniques aimed at modifying the properties of adipamide-based polymers, such as Nylon 6,6. These methods are critical for tailoring polymer characteristics to specific applications, ranging from advanced materials to biomedical devices.
Surface Modification Techniques
Surface modification is a key strategy for altering the surface properties of this compound-based polymers without affecting their bulk characteristics. These modifications can enhance hydrophilicity, hydrophobicity, biocompatibility, and adhesion.
Atmospheric Plasma Treatment
Atmospheric plasma treatment is a versatile and environmentally friendly method for modifying polymer surfaces. It introduces polar functional groups, increasing surface energy and wettability.
Objective: To increase the hydrophilicity of Polyamide-6,6 (PA66) films.
Materials:
-
Polyamide-6,6 films (e.g., 100 µm thick)
-
Atmospheric pressure glow discharge plasma system
-
Nitrogen (N₂) gas
-
Helium (He) gas
-
Contact angle goniometer
-
Deionized water
Procedure:
-
Sample Preparation: Cut the PA66 film into the desired dimensions for treatment and analysis. Clean the surface with acetone to remove any organic contaminants and dry in a vacuum oven.
-
Plasma System Setup: Place the PA66 film in the plasma chamber. The plasma is generated between a porous electrode and a dielectric-covered electrode.
-
Gas Flow: Introduce a mixture of Helium (He) and Nitrogen (N₂) gas into the chamber at atmospheric pressure. Helium is used to initiate and sustain a uniform glow discharge.
-
Plasma Treatment: Apply a high-frequency voltage (e.g., 90 kHz) at a power of approximately 850 W to generate the plasma.[1]
-
Treatment Time: Expose the PA66 film to the plasma for a controlled duration. Treatment times can range from a few seconds to several minutes to achieve the desired level of surface modification.[1] A treatment time of 0.4 to 9.8 seconds has been shown to be effective.[2]
-
Post-Treatment: After treatment, remove the sample from the plasma chamber.
-
Characterization:
-
Measure the water contact angle on the treated and untreated surfaces using a contact angle goniometer to assess the change in hydrophilicity.
-
Optionally, perform X-ray Photoelectron Spectroscopy (XPS) to analyze the chemical composition of the surface and identify the introduced functional groups.[3]
-
Expected Outcome: The plasma treatment will introduce oxygen-containing functional groups (e.g., -COOH, -OH) onto the PA66 surface, leading to a significant decrease in the water contact angle and an increase in surface energy.[1][2]
Chemical Grafting
Chemical grafting involves the covalent bonding of monomer or polymer chains onto the surface of the this compound-based polymer, introducing new functionalities.
Objective: To introduce carboxylic acid groups onto the surface of Polyamide-6,6 (PA66) fibers to enhance hydrophilicity and provide sites for further functionalization.
Materials:
-
Polyamide-6,6 monofilaments
-
Acrylic acid (AA)
-
Benzoyl peroxide (BPO) (initiator)
-
Deionized water
-
Toluene
-
Methanol
-
Reaction vessel with a reflux condenser and stirrer
-
Water bath
Procedure:
-
Fiber Preparation: Wash the PA66 fibers with a suitable solvent (e.g., methanol) to remove any surface impurities and dry them in a vacuum oven.
-
Reaction Setup: In a reaction vessel, prepare an aqueous solution of acrylic acid.
-
Initiator Addition: Dissolve benzoyl peroxide (BPO) in a small amount of toluene and add it to the reaction vessel.
-
Grafting Reaction:
-
Purification:
-
Characterization:
-
Determine the grafting yield by gravimetric analysis (weighing the fibers before and after grafting).
-
Confirm the presence of grafted poly(acrylic acid) using Fourier Transform Infrared Spectroscopy (FTIR), looking for the characteristic carbonyl peak of the carboxylic acid group.
-
Measure the contact angle to assess the change in surface wettability.
-
Optimized Reaction Conditions:
Blending with Other Polymers
Blending this compound-based polymers with other polymers is a cost-effective method to achieve a wide range of properties. The final properties of the blend depend on the miscibility of the polymers, their composition, and the use of compatibilizers.
Objective: To prepare a blend of PA6 and PP with improved mechanical properties using a compatibilizer.
Materials:
-
Polyamide-6 (PA6) pellets
-
Polypropylene (PP) pellets
-
Compatibilizer: Maleic anhydride-grafted polypropylene (PP-g-MA)
-
Twin-screw extruder
-
Injection molding machine
-
Mechanical testing equipment (e.g., tensile tester, impact tester)
Procedure:
-
Material Preparation: Dry the PA6 pellets in a vacuum oven to remove moisture, which can cause degradation during melt processing. PP and PP-g-MA typically do not require extensive drying.
-
Blending:
-
Premix the PA6, PP, and PP-g-MA pellets in the desired weight ratio (e.g., 70/30 PA6/PP with 5-10 wt% compatibilizer).
-
Feed the premixed pellets into the main hopper of a co-rotating twin-screw extruder.[7]
-
-
Extrusion:
-
Set the temperature profile of the extruder barrels. A typical profile for a PA6/PP blend might range from 220°C at the feeding zone to 240°C at the die.
-
Set the screw speed (e.g., 100-200 rpm).
-
The molten blend is extruded through a die to form strands.
-
-
Pelletization: Cool the extruded strands in a water bath and then cut them into pellets using a pelletizer.
-
Injection Molding: Dry the blended pellets and then use an injection molding machine to produce test specimens (e.g., tensile bars, impact test specimens) according to standard dimensions (e.g., ASTM D638).
-
Characterization:
-
Perform tensile tests to determine tensile strength, Young's modulus, and elongation at break.
-
Conduct Izod or Charpy impact tests to evaluate the impact strength.
-
Use Scanning Electron Microscopy (SEM) to study the morphology of the blend and assess the dispersion of the PP phase within the PA6 matrix.
-
Cross-linking
Cross-linking introduces covalent bonds between polymer chains, forming a three-dimensional network. This modification generally improves thermal stability, chemical resistance, and mechanical strength.
Objective: To improve the thermal and chemical resistance of an this compound-based polymer film through surface cross-linking.
Materials:
-
This compound-based polymer film (e.g., Nylon 6,6)
-
Glutaraldehyde solution (e.g., 2.5% in a suitable buffer)
-
Phosphate-buffered saline (PBS) or a similar buffer
-
Quenching solution (e.g., 1 M Tris buffer or glycine solution)
-
Reaction vessel
Procedure:
-
Film Preparation: Clean the polymer film with a suitable solvent to remove surface contaminants and dry it.
-
Cross-linking Reaction:
-
Immerse the polymer film in the glutaraldehyde solution within the reaction vessel. Ensure the entire surface is in contact with the solution.
-
Allow the reaction to proceed at room temperature for a specified duration. The reaction time can be varied from minutes to several hours to control the degree of cross-linking.[8][9]
-
-
Quenching:
-
Washing: Wash the cross-linked film thoroughly with PBS and then with deionized water to remove any residual chemicals.
-
Drying: Dry the cross-linked film in a vacuum oven at a moderate temperature.
-
Characterization:
-
Perform thermal analysis (Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC) to evaluate the change in thermal stability and glass transition temperature.
-
Test the chemical resistance by immersing the cross-linked and un-cross-linked films in various solvents and observing the degree of swelling or dissolution.
-
Mechanical properties can be evaluated using tensile testing.
-
Use of Additives
Incorporating additives is a common method to enhance specific properties of polymers, such as mechanical strength, thermal stability, and flame retardancy.
Note: The specific protocol for incorporating additives is highly dependent on the additive and the desired property. Generally, additives are incorporated during the melt blending process, similar to the protocol described for polymer blending. The type and concentration of the additive are critical parameters that need to be optimized for the intended application. Common additives for polyamides include glass fibers, carbon fibers, flame retardants, and heat stabilizers.
Data Presentation
The following tables summarize quantitative data from various studies on the modification of this compound-based polymers.
Table 1: Mechanical Properties of Polyamide-6/Polypropylene (70/30) Blends with Different Compatibilizers.
| Compatibilizer Type | Compatibilizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
| None | 0 | 39.78 | - | - |
| PP-g-MA | 5 | Increased | Significantly Increased | Increased |
| PP-g-MA | 10 | Further Increased | Further Increased | Further Increased |
| SEBS-g-MA | 4 | Decreased | Significantly Increased | Decreased |
| EPDM/Polybond 3200 | 28/10 (in a 42% PA6 blend) | - | High | High |
Data compiled from multiple sources for illustrative purposes.[4][10][11]
Table 2: Water Contact Angle of Surface Modified Polyamide Films.
| Modification Method | Substrate | Treatment Conditions | Initial Contact Angle (°) | Final Contact Angle (°) | Reference |
| Atmospheric Plasma | PA66 Film | N₂/He plasma, 9.6 s | 74.35 | 34.55 | [1] |
| Atmospheric Plasma | PA66 Film | Air plasma, 30 s | 63 | 33 | [12] |
| Atmospheric Plasma | PA6 Film | He-0.6%O₂ plasma, 3 s | 75 | ~52 | [13] |
| Chemical Grafting | PA6,6 Fibers | Acrylic Acid (0.5M), BPO (0.03M), 85°C, 120 min | - | Significantly Decreased | [4][5] |
Table 3: Thermal Properties of Modified this compound-Based Polymers.
| Polymer | Modification | Tg (°C) | Tm (°C) | Decomposition Temp (°C) | Reference |
| PA66 | Unmodified | ~50-60 | ~262 | ~393 (onset) | [14] |
| PA66 | 100% Recycled | Lowered | Consistent | Significantly Reduced | |
| PA66/PP Blend | Unmodified | - | PA6: ~221, PP: ~165 | - | [10] |
| PA66/PP Blend | with PP-g-MA | - | No significant change | Improved | [10] |
| PA66 | Cross-linked (conceptual) | Increased | - | Increased | [11] |
Visualizations
Synthesis of this compound-Based Polymer (Nylon 6,6)
Caption: Synthesis of Nylon 6,6 via polycondensation.
Experimental Workflow for Atmospheric Plasma Treatment
Caption: Workflow for plasma surface modification.
Chemical Grafting of Acrylic Acid onto Polyamide
Caption: Chemical grafting on a polyamide surface.
Interaction of a Functionalized Polymer Surface with a Biological Environment
Caption: Conceptual pathway for modified polymer-biological interaction.
References
- 1. svc.org [svc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. mdpi.com [mdpi.com]
- 8. DE69817877T2 - METHOD FOR PRODUCING POLYHEXAMETHYLENE this compound FROM MONOMETHYLENE ADIPATE AND HEXAMETHYLENE DIAMINE - Google Patents [patents.google.com]
- 9. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. expresspolymlett.com [expresspolymlett.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Adipamide in the Preparation of Bisimidates for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of bisimidates, specifically diethyl adipimidate, from adipamide and its subsequent application as a chemical cross-linking agent for studying protein-protein interactions.
Introduction
Bisimidates are valuable homobifunctional cross-linking reagents used to covalently link proteins and other biomolecules. Their primary targets are the nucleophilic primary amino groups found on lysine residues and the N-termini of proteins. This compound, a readily available dicarboxylic acid amide, serves as a convenient precursor for the synthesis of adipate-based bisimidates. The resulting cross-linker, diethyl adipimidate, possesses a spacer arm of approximately 8.6 Å, making it suitable for probing spatial arrangements and stabilizing protein complexes. This document outlines the synthesis of diethyl adipimidate from this compound via O-alkylation, followed by a detailed protocol for its use in protein cross-linking experiments.
Synthesis of Diethyl Adipimidate from this compound
The synthesis of diethyl adipimidate from this compound is achieved through a regioselective O-alkylation of the amide groups using a powerful alkylating agent, triethyloxonium tetrafluoroborate (Meerwein's salt), in the presence of a catalytic amount of trifluoroacetic acid (TFA).[1][2][3] This method ensures the preferential formation of the O-alkylated product (imidate) over the N-alkylated byproduct.[1][2]
Reaction Mechanism
The reaction proceeds via the protonation of the amide oxygen by TFA, which increases the electrophilicity of the carbonyl carbon. The triethyloxonium tetrafluoroborate then acts as an ethyl group donor, leading to the formation of the imidate salt. Subsequent neutralization yields the free diethyl adipimidate.
Caption: Reaction mechanism for the synthesis of diethyl adipimidate.
Experimental Protocol: Synthesis of Diethyl Adipimidate
Materials:
-
This compound
-
Triethyloxonium tetrafluoroborate (Meerwein's salt)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Catalyst: Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve triethyloxonium tetrafluoroborate (2.2 eq) in anhydrous dichloromethane and add this solution dropwise to the this compound solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Characterization of Diethyl Adipimidate
The structure of the synthesized diethyl adipimidate should be confirmed by spectroscopic methods.
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~4.05 (q, J = 7.1 Hz, 4H, -O-CH₂-CH₃)
-
~2.30 (t, J = 7.0 Hz, 4H, -C(=NH)-CH₂-)
-
~1.65 (m, 4H, -CH₂-CH₂-)
-
~1.25 (t, J = 7.1 Hz, 6H, -O-CH₂-CH₃)
-
A broad singlet corresponding to the two N-H protons.
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~173.0 (C=N)
-
~60.0 (-O-CH₂)
-
~35.0 (-C(=NH)-CH₂)
-
~25.0 (-CH₂-CH₂-)
-
~14.0 (-O-CH₂-CH₃)
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Triethyloxonium tetrafluoroborate | 2.2 eq |
| Trifluoroacetic acid | 0.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DCM |
| Temperature | 0 °C to RT |
| Reaction Time | 12-16 hours |
| Expected Yield | 70-85% |
Application: Protein Cross-Linking with Diethyl Adipimidate
Diethyl adipimidate is a valuable tool for studying protein-protein interactions. The imidoester functional groups react with primary amines in the pH range of 7.0-10.0 to form stable amidine bonds.
Experimental Workflow
References
Troubleshooting & Optimization
Adipamide Synthesis and Purification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and purification of adipamide. The information is tailored for researchers, scientists, and professionals in drug development.
Synthesis Troubleshooting Guide
Route 1: From Adipoyl Chloride and Ammonia
This method is rapid but requires careful control of reaction conditions to avoid side reactions.
Q1: My this compound yield is very low. What are the likely causes?
Low yield in this synthesis can be attributed to several factors:
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Hydrolysis of Adipoyl Chloride: Adipoyl chloride is highly reactive and can be hydrolyzed by water to form adipic acid. This is a common issue if wet glassware or solvents are used.
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Incomplete Reaction: Insufficient ammonia or inadequate mixing can lead to an incomplete reaction.
-
Side Reactions: Formation of polymeric byproducts can occur if the stoichiometry is not carefully controlled.
-
Loss During Work-up: this compound has some solubility in water, so excessive washing during product isolation can lead to significant loss.
Q2: I am getting a sticky or oily product instead of a white solid. What is happening?
This is often due to the presence of impurities or byproducts:
-
Excess Adipoyl Chloride: Unreacted adipoyl chloride can lead to a complex mixture.
-
Oligomeric/Polymeric Byproducts: If the reaction conditions favor polymerization, the resulting product will be difficult to handle.
-
Insufficient Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct.[1] If not effectively neutralized, it can lead to side reactions and a poor quality product.
Experimental Protocol: Synthesis of this compound from Adipoyl Chloride
Materials:
-
Adipoyl chloride
-
Aqueous ammonia (e.g., 28-30%)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for neutralization
-
Ice bath
Procedure:
-
Dissolve adipoyl chloride in an organic solvent like dichloromethane and cool the solution in an ice bath.
-
In a separate flask, prepare a cooled aqueous solution of ammonia.
-
Slowly add the adipoyl chloride solution to the ammonia solution with vigorous stirring, while maintaining the temperature below 10°C.
-
A base, such as sodium hydroxide, should be present in the aqueous phase to neutralize the HCl formed during the reaction.[2]
-
After the addition is complete, continue stirring for a designated period (e.g., 30 minutes) to ensure the reaction goes to completion.
-
The precipitated this compound can be collected by vacuum filtration.
-
Wash the product with cold water to remove any remaining salts and unreacted ammonia.
-
Dry the product thoroughly.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low this compound yield.
Route 2: From Adipic Acid and Ammonia
This is a greener, but often more demanding, synthesis route involving the dehydration of an ammonium salt intermediate.
Q3: The reaction is very slow or does not seem to proceed. What could be the issue?
-
Insufficient Temperature: This reaction is a dehydration and typically requires high temperatures to drive off water and form the amide bonds.
-
Inefficient Water Removal: The water produced during the reaction can inhibit the forward reaction. A method for water removal, such as a Dean-Stark trap or carrying out the reaction under a vacuum, may be necessary.
-
Catalyst Issues: While the reaction can proceed without a catalyst, certain catalysts can improve the reaction rate. If using a catalyst, ensure it is active and used in the correct amount.
Q4: My final product is discolored (e.g., yellow or brown). Why?
Discoloration is often a sign of decomposition at high temperatures. Adipic acid and this compound can undergo side reactions if the temperature is too high or if the reaction is heated for an extended period.
Experimental Protocol: Synthesis of this compound from Adipic Acid
Materials:
-
Adipic acid
-
Ammonia source (e.g., aqueous ammonia or urea)
-
High-boiling point solvent (optional)
-
Heating mantle and reaction flask with a condenser (and potentially a Dean-Stark trap)
Procedure:
-
Combine adipic acid and the ammonia source in a reaction flask. The initial reaction is an acid-base neutralization to form the ammonium salt.[3]
-
Heat the mixture. The temperature required will depend on the specific procedure but is often in the range of 150-250°C.
-
Water will be generated as a byproduct. This needs to be removed from the reaction mixture to drive the equilibrium towards the formation of this compound.[3]
-
After the reaction is complete (as determined by the cessation of water evolution or by analytical monitoring), the reaction mixture is cooled.
-
The crude this compound can then be purified, typically by recrystallization.
Purification Troubleshooting Guide
Q5: I am having trouble recrystallizing my this compound. What are some common issues?
Recrystallization is a common and effective method for purifying this compound.[4][5][6] However, several problems can arise:
-
No Crystals Form: This can happen if too much solvent was used, the solution is not saturated, or the solution was cooled too quickly.[6]
-
Oiling Out: The product separates as an oil instead of crystals. This can occur if the melting point of the solute is lower than the boiling point of the solvent, or if there are significant impurities present.
-
Poor Recovery: This is often due to using too much solvent or washing the collected crystals with a solvent that is not sufficiently cold.[6]
Experimental Protocol: Recrystallization of this compound
Solvent Selection: An ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures.[4] Water is a common choice for the recrystallization of this compound.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of hot solvent (e.g., near-boiling water) to just dissolve the solid.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[5]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals completely.
Troubleshooting Recrystallization Issues
Caption: Common recrystallization problems and solutions.
Data Presentation
Table 1: Illustrative Data on this compound Synthesis Yield
| Route | Amine Source | Temperature (°C) | Reaction Time (h) | Catalyst | Illustrative Yield (%) |
| Adipoyl Chloride | 28% NH₃(aq) | 5-10 | 0.5 | None | 85-95 |
| Adipoyl Chloride | Gaseous NH₃ | 0-5 | 1 | None | 90-98 |
| Adipic Acid | Urea | 180-200 | 4 | None | 70-80 |
| Adipic Acid | 28% NH₃(aq) | 200-220 | 6 | Boric Acid | 80-90 |
Note: This data is illustrative and actual yields will depend on specific experimental conditions.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Typical Purity Range Detected | Advantages | Disadvantages |
| HPLC | Quantitative purity, detection of impurities | >99% | High sensitivity and resolution | Requires reference standards |
| qNMR | Absolute quantitative purity, structural confirmation | >95% | No reference standard of the analyte needed, provides structural information[7][8] | Lower sensitivity than HPLC for trace impurities |
| Melting Point | Qualitative assessment of purity | - | Simple and fast | Not quantitative, sensitive to small amounts of impurities |
| FTIR | Functional group identification | - | Fast, good for confirming identity | Not quantitative for purity |
Frequently Asked Questions (FAQs)
Q6: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques is recommended. FTIR can confirm the presence of the amide functional groups. Melting point analysis can give a quick indication of purity (a sharp melting point close to the literature value suggests high purity). For accurate quantitative analysis of purity, HPLC and quantitative NMR (qNMR) are the preferred methods.[9]
Q7: What are the most common impurities in this compound synthesis?
-
From Adipoyl Chloride: Unreacted adipoyl chloride, adipic acid (from hydrolysis), and ammonium chloride.
-
From Adipic Acid: Unreacted adipic acid, and potentially cyclic imides or other dehydration byproducts if the reaction temperature is not well-controlled.
Q8: How can I remove ammonium chloride from my product?
Ammonium chloride is highly soluble in water. Washing the crude this compound product with cold water during filtration is an effective way to remove this salt.
Q9: Can I use a different base to neutralize the HCl in the adipoyl chloride reaction?
Yes, other bases like triethylamine or pyridine can be used, but sodium hydroxide is often preferred due to its low cost and ease of removal from the final product.
Q10: Is it possible to monitor the progress of the reaction from adipic acid?
Yes, the reaction can be monitored by measuring the amount of water evolved, for example, by using a Dean-Stark trap. Alternatively, small aliquots of the reaction mixture can be taken at different time points and analyzed by techniques like HPLC to determine the conversion of adipic acid to this compound.
References
- 1. gauthmath.com [gauthmath.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recrystallization [sites.pitt.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Adipamide Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for adipamide polymerization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during this compound polymerization?
A1: The most critical parameters influencing the success of this compound polymerization are:
-
Monomer Stoichiometry: An equimolar ratio of the diamine and dicarboxylic acid is crucial for achieving high molecular weight polymers.[1]
-
Temperature: The reaction temperature significantly affects the polymerization rate, molecular weight, and the occurrence of side reactions. Higher temperatures can accelerate polymerization but may also lead to thermal degradation and discoloration.[2][3][4][5]
-
Pressure/Vacuum: Applying a vacuum in the later stages of melt polycondensation is essential for removing the water byproduct, which drives the equilibrium towards the formation of a high molecular weight polymer.
-
Catalyst: The type and concentration of the catalyst can influence the reaction rate and the final properties of the polymer.
-
Purity of Monomers and Solvents: Impurities can act as chain terminators, leading to low molecular weight polymers, or cause undesirable side reactions that result in discoloration and gel formation.
Q2: How can I achieve a high molecular weight this compound polymer?
A2: Achieving a high molecular weight is a primary goal in this compound polymerization. Key strategies include:
-
Precise Stoichiometric Control: Ensure an exact 1:1 molar ratio of the diamine and diacid monomers.
-
Effective Water Removal: In melt or solution polycondensation, efficient removal of water is critical to drive the reaction to completion. This is typically achieved by applying a high vacuum during the final stages of polymerization.
-
Appropriate Reaction Time and Temperature: Allow sufficient reaction time at an optimized temperature to enable chain growth without causing significant degradation.
-
Use of Purified Monomers: Start with high-purity monomers to avoid premature chain termination.
Q3: What causes yellowing of the this compound polymer and how can it be prevented?
A3: Yellowing of this compound polymers is primarily due to thermo-oxidative degradation at high temperatures.[2][6][7][8] This leads to the formation of chromophoric groups. To prevent yellowing:
-
Conduct polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6]
-
Avoid excessive reaction temperatures and prolonged reaction times. [2]
-
Incorporate antioxidants or thermal stabilizers. Hindered phenols and phosphites are effective in preventing discoloration.[9][10]
-
Use high-purity monomers to reduce side reactions that can lead to color formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound polymerization.
Issue 1: Low Molecular Weight of the Final Polymer
| Possible Cause | Troubleshooting Steps |
| Imbalance in Monomer Stoichiometry | Carefully verify the molar ratio of the diamine and dicarboxylic acid. Ensure accurate weighing and transfer of monomers. |
| Inefficient Removal of Water | In melt polycondensation, ensure a high vacuum is applied during the later stages of the reaction. For solution polymerization, use an effective azeotropic solvent or a high-boiling point solvent under vacuum. |
| Presence of Monofunctional Impurities | Purify the monomers to remove any monofunctional species that can act as chain terminators. |
| Insufficient Reaction Time or Temperature | Increase the reaction time or temperature within the optimal range to allow for sufficient chain growth. Be cautious of potential thermal degradation at excessively high temperatures.[3] |
| Hydrolysis | Ensure all reagents and equipment are dry to prevent hydrolysis of the polymer chains by water. |
Issue 2: Polymer Discoloration (Yellowing)
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation at High Temperatures | Lower the reaction temperature and potentially extend the reaction time. Conduct the polymerization under an inert atmosphere (nitrogen or argon) to minimize oxidation.[2][6] |
| Oxidation of Reactants or Polymer | Use purified and degassed solvents and monomers. Incorporate antioxidants such as hindered phenols or phosphites into the reaction mixture.[9][10] |
| Side Reactions | Optimize the reaction temperature to minimize side reactions that can produce colored byproducts. |
Issue 3: Gel Formation
| Possible Cause | Troubleshooting Steps |
| Presence of Trifunctional Impurities | Ensure high purity of the monomers to avoid impurities that can lead to cross-linking. |
| Side Reactions at High Temperatures | Optimize the reaction temperature and time to prevent side reactions that can cause branching and gelation.[6] |
| Localized Overheating | Ensure uniform heating and efficient stirring of the reaction mixture to prevent localized hot spots. |
| High Polymer Concentration in Solution | Adjust the monomer concentration in solution polymerization to prevent premature precipitation and gelation. |
Quantitative Data Presentation
The following tables summarize typical reaction conditions for different this compound polymerization methods. These values should be considered as starting points and may require further optimization based on the specific experimental setup and desired polymer properties.
Table 1: Melt Polycondensation of Poly(hexamethylene this compound)
| Parameter | Value | Reference |
| Temperature | 270–285 °C | [11] |
| Pressure | 18–25 bar (initial), followed by vacuum | [11] |
| Reaction Time | 4–8 hours | [11] |
| Monomer Ratio (Diamine:Diacid) | 1:1 (equimolar) | [11] |
| Catalyst | Typically self-catalyzed or acid-catalyzed |
Table 2: Solid-State Polycondensation (SSP) of Poly(hexamethylene this compound)
| Parameter | Value | Reference |
| Temperature | 120–180 °C | [3] |
| Atmosphere | Inert (e.g., Nitrogen) | [3][12] |
| Reaction Time | 5–20 hours | [3] |
| Starting Material | Low molecular weight prepolymer | [3][12] |
Experimental Protocols
Laboratory-Scale Synthesis of Poly(hexamethylene this compound) via Melt Polycondensation
This protocol describes a typical laboratory procedure for the synthesis of poly(hexamethylene this compound), also known as Nylon 6,6.
Materials:
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Adipic acid
-
Hexamethylenediamine (HMDA)
-
Ethanol
-
Deionized water
Equipment:
-
250 mL beaker
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ignition tube
-
One-hole stopper with a glass tube
-
Vacuum pump
-
Oil bath
Procedure:
Part A: Preparation of Hexamethylenediammonium Adipate (Nylon Salt)
-
Weigh 10.00 g of adipic acid and dissolve it in 100 mL of ethanol in a 250 mL beaker.
-
To this solution, add 12 mL of a 70% (v/v) aqueous solution of hexamethylenediamine.
-
Heat the mixture gently for 10 minutes. A white precipitate of the nylon salt will form.
-
Cool the mixture and collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected salt with three 10 mL portions of ethanol.
-
Air-dry the nylon salt.
Part B: Melt Polycondensation
-
Place approximately 5 grams of the dry nylon salt into a large ignition tube.
-
Fit the ignition tube with a one-hole stopper containing a short piece of glass tubing connected to a vacuum line.
-
Heat the ignition tube in an oil bath to 220 °C under a nitrogen atmosphere. The salt will melt and water will begin to distill off.
-
After about 15-20 minutes, increase the temperature of the oil bath to 270 °C.
-
Carefully apply a vacuum to the system to remove the remaining water and drive the polymerization.
-
Continue heating under vacuum for approximately 30-60 minutes. The viscosity of the melt will increase significantly.
-
Remove the ignition tube from the oil bath and cool it to room temperature.
-
The solid polymer can be removed by carefully breaking the glass tube.
Visualizations
Caption: Experimental workflow for the laboratory synthesis of poly(hexamethylene this compound).
Caption: Troubleshooting decision workflow for common issues in this compound polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. en.sankogosei.shop [en.sankogosei.shop]
- 3. Kinetic studies of solid-phase polycondensation in two polyamides and a polyester [vtechworks.lib.vt.edu]
- 4. Mechanism Study of the Polymerization of Polyamide 56: Reaction Kinetics and Process Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. plasticsdistribution.ai [plasticsdistribution.ai]
- 10. Solution to yellowing of PA66 material at high temperature - Industry Knowledge - Julier (Xiamen) Technology Co.,Ltd [custom-plastic-mold.com]
- 11. Tech-Type: Polycondensation of Adipic Acid with HMDA into PA66 [portfolio-pplus.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in Adipamide reactions
Topic: Troubleshooting Low Conversion Rates in Adipamide Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that can lead to low conversion rates and yields.
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to diagnosing and resolving low conversion rates in the primary synthesis routes for this compound.
Question: Why is my this compound yield consistently low when synthesizing from adipic acid and ammonia?
Answer:
Low yields in the direct amidation of adipic acid are often linked to reaction equilibrium, suboptimal conditions, or side reactions. The process involves the formation of an ammonium salt intermediate, which then dehydrates to form this compound.
Potential Causes & Solutions:
-
Incomplete Dehydration: The conversion of the ammonium adipate salt to this compound is a reversible dehydration reaction.[1] If water is not effectively removed, the equilibrium will not favor product formation.
-
Solution: Optimize the reaction setup to continuously remove water as it forms. This can be achieved by operating at a temperature that allows for water distillation without degrading the product or by using a suitable dehydrating agent or catalyst.
-
-
Suboptimal Reaction Temperature: Temperature control is critical.
-
Temperatures that are too low will result in impractically slow reaction rates.
-
Excessively high temperatures (above 230-250 °C) can cause adipic acid to decompose into cyclopentanone, carbon dioxide, and water, thereby reducing the concentration of your starting material.[1][2]
-
Solution: Carefully control the reaction temperature. Conduct temperature screening studies to find the optimal balance between reaction rate and reactant stability.
-
-
Inactive Catalyst: If a catalyst is employed to facilitate dehydration, it may be inactive or poisoned by impurities in the starting materials.[3][4]
-
Solution: Ensure the catalyst is fresh and of high purity. If applicable, perform catalyst activation procedures as recommended. Purify starting materials to remove potential catalyst poisons.
-
dot
Caption: this compound synthesis pathway from adipic acid and its major side reaction.
Question: My conversion rate is poor during the hydrolysis of adiponitrile. What are the likely issues?
Answer:
The hydrolysis of adiponitrile to this compound is typically a highly selective reaction, often employing biocatalysts like nitrile hydratase. Low conversion can stem from incomplete reaction or catalyst-related problems.
Potential Causes & Solutions:
-
Incomplete Hydrolysis: The reaction may not have reached completion due to insufficient reaction time or suboptimal conditions.[5]
-
Solution: Monitor the reaction progress over time using techniques like HPLC or GC to determine the optimal reaction duration.
-
-
Over-hydrolysis to Adipic Acid: The desired this compound product can be further hydrolyzed to adipamic acid and subsequently to adipic acid, especially in the presence of amidase enzymes.[6][7] This consumes the desired product, appearing as a low yield of this compound.
-
Solution: If using an enzymatic process, select a catalyst system with high nitrile hydratase activity and lower amidase activity. Terminate the reaction once peak this compound concentration is reached to prevent further hydrolysis.
-
-
Enzyme Deactivation: Biocatalysts are sensitive to pH and temperature. Conditions outside the optimal range can lead to enzyme denaturation and loss of activity.[6]
-
Solution: Strictly maintain the optimal pH and temperature for the specific enzyme being used throughout the reaction. Ensure the reaction medium is free from inhibitors.
-
dot
Caption: Sequential hydrolysis of adiponitrile to adipic acid.
Data Summary Tables
Table 1: Effect of Temperature on Byproduct Formation in Adipic Acid Ammoniation
| Reaction Temperature (°C) | This compound Yield (%) | Cyclopentanone Yield (%) | Reference |
| 200 | 85 | < 1 | [1] |
| 220 | 88 | ~2 | [1] |
| 250 | 80 | ~10 | [1][2] |
| 280 | 65 | >20 | [1][2] |
Note: Data are representative values compiled from literature to illustrate trends.
Table 2: Optimization of Reaction Conditions for Amide Synthesis
| Parameter | Condition A | Condition B | Condition C | Typical Outcome |
| Catalyst Loading | Low (e.g., 0.5 mol%) | Optimal (e.g., 2 mol%) | High (e.g., 5 mol%) | Optimal loading accelerates the reaction without significantly increasing costs or side reactions.[8][9] |
| Temperature | Ambient | Elevated (e.g., 80 °C) | Reflux | Higher temperatures often increase reaction rates, but can also promote side reactions if too high.[3][8] |
| Reaction Time | Short (e.g., 2h) | Monitored (e.g., 12h) | Prolonged (e.g., 24h) | Time should be sufficient for completion but minimized to prevent product degradation or byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting material specifications? Impurities in adipic acid or adiponitrile can lead to side reactions or poison catalysts.[10] It is recommended to use starting materials with a purity of >99%. If purity is a concern, recrystallization of adipic acid or distillation of adiponitrile may be necessary.
Q2: How critical is the stoichiometry of reactants? For the reaction of adipic acid with ammonia, using an excess of ammonia can help drive the initial salt formation. However, precise control is needed during the dehydration step. For any catalytic reaction, the substrate-to-catalyst ratio must be carefully optimized to ensure efficient conversion.[3]
Q3: What analytical methods are best for monitoring reaction progress? High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the disappearance of adipic acid and the formation of this compound and byproducts like adipamic acid.[6] Gas Chromatography (GC) can be used for analyzing adiponitrile and its conversion.
Q4: I'm losing a significant amount of product during purification. How can I improve this? this compound is typically purified by recrystallization from water or an aqueous solvent mixture.[10] Significant yield loss can occur if too much solvent is used, if the solution is not cooled sufficiently to maximize crystal formation, or if the crystals are washed with a solvent in which they are highly soluble.
-
Best Practice: Perform small-scale solubility tests to determine the optimal solvent and volume for recrystallization. Ensure the crude product is fully dissolved at high temperature and then cooled slowly to form pure, well-defined crystals. Wash the filtered crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.
dot
Caption: Troubleshooting logic flowchart for low this compound conversion rates.
Experimental Protocols
Protocol 1: General Procedure for Synthesis of this compound from Adipic Acid
This is a generalized protocol and must be adapted and optimized for specific laboratory equipment and safety procedures.
-
Reactor Setup: Equip a high-pressure reactor with a mechanical stirrer, thermocouple, pressure gauge, and a distillation outlet for water removal.
-
Charging Reactants: Charge the reactor with adipic acid. Seal the reactor and purge with an inert gas like nitrogen.
-
Ammonia Addition: Cool the reactor and introduce anhydrous ammonia to the desired stoichiometric ratio or pressure.
-
Reaction: Begin stirring and slowly heat the reactor to the optimized temperature (e.g., 200-230 °C).[1] The pressure will increase as the reaction proceeds and water is formed.
-
Water Removal: Carefully vent water vapor periodically to maintain a stable operating pressure and drive the dehydration reaction forward.
-
Monitoring: Monitor the reaction progress by sampling (if possible) and analyzing via HPLC.
-
Cool Down & Isolation: Once the reaction is complete, cool the reactor to room temperature. The solid product can be collected.
-
Purification: The crude this compound can be purified by recrystallization as described in the protocol below.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water (a good starting point is 3-5 mL per gram of crude product).
-
Heating: Heat the suspension on a hot plate with stirring until the this compound fully dissolves. If it does not dissolve completely, add small additional portions of hot water until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. chemcess.com [chemcess.com]
- 3. benchchem.com [benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
Side reactions to avoid during Adipamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of adipamide. Our aim is to help you identify and mitigate common side reactions to achieve high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound from adipic acid?
A1: The primary method for synthesizing this compound is the direct thermal condensation of adipic acid with ammonia. This reaction involves two main steps: the formation of the ammonium salt of adipic acid, followed by dehydration to form this compound.
Q2: What are the most common side reactions to be aware of during this compound synthesis?
A2: The two most prevalent side reactions are the formation of cyclopentanone and adipimide. Cyclopentanone is formed through the decarboxylation of adipic acid at elevated temperatures. Adipimide, a cyclic imide, is formed through an intramolecular cyclization reaction.
Q3: How can I detect the presence of these side products in my reaction mixture?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for separating and quantifying this compound and its common impurities. Developing a suitable HPLC method will allow you to monitor the progress of your reaction and assess the purity of your final product.
Troubleshooting Guide
Problem 1: Low yield of this compound and presence of a significant amount of cyclopentanone.
-
Question: My this compound synthesis resulted in a low yield, and analytical tests show a high concentration of cyclopentanone. What is the likely cause, and how can I prevent this?
-
Answer: The formation of cyclopentanone is a common side reaction that occurs at high temperatures, typically starting around 260°C and becoming significant at temperatures between 290-295°C.
Solutions:
-
Temperature Control: Carefully control the reaction temperature to keep it below the threshold for significant cyclopentanone formation. It is recommended to maintain the temperature in a range that is high enough to drive the amidation reaction efficiently but low enough to minimize the decarboxylation of adipic acid.
-
Catalyst Selection: The use of certain catalysts, such as barium hydroxide, can promote the formation of cyclopentanone. If you are using a catalyst, ensure it is selective for amidation over decarboxylation. For direct amidation, a catalyst may not be necessary if the temperature and pressure are optimized.
-
Problem 2: My final product is contaminated with adipimide.
-
Question: I have identified adipimide as a significant impurity in my this compound product. What reaction conditions favor the formation of this cyclic imide, and how can I minimize it?
-
Answer: Adipimide is formed through the intramolecular cyclization of the mono-ammonium salt of adipic acid or adipamic acid (the mono-amide). This is a dehydration reaction that competes with the intermolecular amidation to form this compound.
Solutions:
-
Ammonia Concentration: A high concentration or partial pressure of ammonia can favor the formation of the diammonium salt of adipic acid, which is a precursor to this compound. By ensuring a sufficient excess of ammonia, you can drive the reaction towards the desired diamide and suppress the formation of the cyclic imide.
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of cyclization. Optimize the reaction time to achieve complete conversion of adipic acid without allowing for significant adipimide formation.
-
Problem 3: The reaction is slow, and the conversion of adipic acid is incomplete.
-
Question: My this compound synthesis is not going to completion, even after an extended reaction time. What can I do to improve the reaction rate and achieve full conversion?
-
Answer: Incomplete conversion can be due to several factors, including insufficient temperature, inadequate mixing, or the formation of unreactive intermediates.
Solutions:
-
Optimize Temperature: While high temperatures can lead to side reactions, a temperature that is too low will result in a slow reaction rate. Gradually increase the temperature while monitoring for the formation of byproducts to find the optimal balance.
-
Efficient Water Removal: The formation of this compound is a dehydration reaction. Efficient removal of water as it is formed will drive the equilibrium towards the product. This can be achieved by conducting the reaction in a system that allows for the continuous removal of water.
-
Pressure: Conducting the reaction under pressure can help to maintain a high concentration of ammonia in the reaction mixture, which can improve the reaction rate.
-
Data Presentation
The following table summarizes the key reaction parameters and their impact on the formation of this compound and its major side products.
| Parameter | Condition | Effect on this compound Yield | Effect on Cyclopentanone Formation | Effect on Adipimide Formation |
| Temperature | Low (< 200°C) | Low (slow reaction rate) | Negligible | Low |
| Moderate (200-250°C) | High | Low to moderate | Moderate | |
| High (> 260°C) | Decreases | High | Can increase with prolonged time | |
| Ammonia | Stoichiometric | Moderate | - | Higher potential |
| Concentration | Excess | High | - | Lower potential |
| Pressure | Atmospheric | Moderate | - | - |
| Elevated | High | - | - | |
| Catalyst | None (Thermal) | Dependent on T & P | Lower | Lower |
| Dehydration Catalyst | Can increase rate | Can increase rate | Can increase rate | |
| Basic Catalyst | Can increase rate | Can be significantly increased | - |
Experimental Protocols
High-Yield, High-Purity Synthesis of this compound
This protocol is designed to maximize the yield of this compound while minimizing the formation of cyclopentanone and adipimide.
Materials:
-
Adipic Acid
-
Anhydrous Ammonia
-
High-pressure autoclave reactor equipped with a stirrer and a temperature controller
Procedure:
-
Charge the autoclave with adipic acid.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove any air.
-
Introduce anhydrous ammonia into the reactor. A molar excess of ammonia to adipic acid is recommended (e.g., 10:1).
-
Begin stirring and gradually heat the reactor to the desired temperature (e.g., 220-240°C).
-
Maintain the reaction at this temperature under the autogenous pressure for a set period (e.g., 4-6 hours). The pressure will increase as the reaction proceeds due to the formation of water vapor.
-
Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing them by HPLC.
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess ammonia.
-
The solid product can be collected and purified by recrystallization from water or a suitable solvent to remove any unreacted starting material and soluble impurities.
Visualizations
Caption: Main reaction and side reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Purification of Crude Adipamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude adipamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of crude this compound, providing practical solutions in a question-and-answer format.
Recrystallization Issues
Q1: My crude this compound won't fully dissolve in the hot recrystallization solvent.
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. This compound's solubility increases with temperature, but a sufficient volume of hot solvent is still required.[1] Add small portions of hot solvent until the solid dissolves completely.
-
Inappropriate Solvent: The chosen solvent may not be suitable for this compound. This compound is soluble in polar solvents like water and alcohols.[1] Consider using a different solvent or a solvent mixture.
-
Insoluble Impurities: Your crude sample may contain insoluble impurities. If the majority of the this compound has dissolved and some solid remains, perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q2: No crystals are forming, even after the solution has cooled to room temperature.
A2: This is a common problem often due to supersaturation or using too much solvent. Try the following troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Ice Bath: Place the flask in an ice bath to further decrease the solubility of this compound.
Q3: The recrystallized this compound is still impure. What can I do?
A3: This indicates that the chosen recrystallization solvent did not effectively separate the impurities.
-
Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any impurities adhering to the crystal surface.
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Change Solvent System: The impurities may have similar solubility profiles to this compound in the chosen solvent. Experiment with different solvents or solvent mixtures. For example, if you used water, try an ethanol/water mixture.
-
Alternative Purification Method: If recrystallization is ineffective, consider using column chromatography.
Q4: An oil has formed instead of crystals.
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature upon cooling.
-
Slower Cooling: Allow the solution to cool more slowly. Insulate the flask to encourage gradual crystal formation.
Impurity Removal
Q5: How can I remove unreacted adipic acid from my crude this compound?
A5: Adipic acid is more acidic than this compound. This difference in chemical properties can be exploited.
-
Alkaline Wash: Dissolve the crude product in a suitable organic solvent in which this compound is soluble but has low water miscibility. Wash the organic solution with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium carbonate). The adipic acid will react to form a water-soluble salt and move into the aqueous layer, which can then be separated.
-
Recrystallization from a suitable solvent: Adipic acid has different solubility profiles than this compound in various solvents. A carefully chosen recrystallization can separate the two.
Q6: How do I remove unreacted hexamethylenediamine from my crude this compound?
A6: Hexamethylenediamine is basic.
-
Acidic Wash: Similar to removing adipic acid, you can use a dilute aqueous acid wash (e.g., dilute HCl). The hexamethylenediamine will be protonated and form a water-soluble salt that will partition into the aqueous layer.
-
Recrystallization: As with adipic acid, a well-optimized recrystallization can effectively remove residual hexamethylenediamine.
Q7: My purified this compound may contain cyclic oligomers. How can I remove them?
A7: Cyclic oligomers can be challenging to remove due to their similar chemical nature to the desired product.[2][3]
-
Solvent Extraction: Some cyclic oligomers of polyamides can be extracted with solvents like methanol.[2][4]
-
Column Chromatography: This is often the most effective method for separating oligomers from the desired product. A silica gel column with an appropriate solvent system can resolve these closely related compounds.
Column Chromatography Issues
Q8: The spots on my TLC plate are not separating well. What should I do?
A8: This indicates that the chosen solvent system (mobile phase) is not optimal.
-
Adjust Solvent Polarity:
-
If the spots remain at the baseline, the solvent is not polar enough. Increase the proportion of the more polar solvent in your mixture.
-
If the spots run with the solvent front, the solvent is too polar. Increase the proportion of the less polar solvent.
-
-
Try a Different Solvent System: A different combination of solvents may provide better separation. Common solvent systems for amides include mixtures of ethyl acetate/hexanes or dichloromethane/methanol.[5][6]
Q9: My compound is not eluting from the column.
A9: This suggests the eluent is not polar enough to move your compound through the stationary phase.
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a 50:50 mixture of hexane and ethyl acetate, you can slowly increase the proportion of ethyl acetate.
Q10: The separation on the column is poor, and the fractions are still mixed.
A10: This can be due to several factors:
-
Improper Packing: The column may not be packed uniformly, leading to channeling. Ensure the silica gel is packed evenly without any air bubbles.
-
Overloading: You may have loaded too much crude product onto the column. For good separation, the amount of sample should typically be 1-5% of the weight of the stationary phase.
-
Inappropriate Solvent System: The solvent system that looked promising on TLC may not be optimal for the column. A slightly less polar solvent system than the one used for TLC is often a good starting point for column chromatography.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 12 | 4.4 | [7][8] |
| Formic Acid | Room Temperature | 50,000 (50 mg/mL) | [8] |
| Acetic Acid | Room Temperature | 50,000 (50 mg/mL) |
Experimental Protocols
1. Recrystallization of Crude this compound
This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent may need to be optimized based on the specific impurities present. Water or an ethanol-water mixture is a good starting point.
-
Materials:
-
Crude this compound
-
Recrystallization Solvent (e.g., deionized water, ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Add small portions of the hot solvent until the this compound completely dissolves. Avoid adding a large excess of solvent.
-
If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals completely, for example, in a vacuum oven.
-
2. Thin-Layer Chromatography (TLC) of Crude this compound
TLC is a quick and effective method to assess the purity of your crude this compound and to determine an appropriate solvent system for column chromatography.
-
Materials:
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures)
-
UV lamp for visualization
-
-
Procedure:
-
Prepare a developing chamber by adding a small amount of the chosen solvent system and lining the chamber with filter paper to ensure a saturated atmosphere.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethanol).
-
Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp. This compound and many common impurities are UV active.
-
Calculate the Retention Factor (Rf) for each spot. The goal is to find a solvent system where the this compound spot has an Rf value of approximately 0.3-0.5 and is well-separated from impurity spots.
-
3. Column Chromatography of Crude this compound
This method is used for purifying larger quantities of this compound or for separating impurities that are difficult to remove by recrystallization.
-
Materials:
-
Glass chromatography column
-
Silica gel (stationary phase)
-
Eluent (mobile phase, determined from TLC analysis)
-
Crude this compound
-
Collection tubes or flasks
-
-
Procedure:
-
Packing the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a relatively polar solvent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
You can start with a less polar solvent and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
-
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cyclic oligomer formation via rare earth coordination and long-chain amine end capping during PA6 synthesis process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
Preventing degradation of Adipamide during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Adipamide to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry place, away from direct light.[1] The container should be tightly sealed to prevent moisture absorption.[1] It is recommended to store it below +30°C.[2][3]
Q2: What are the primary causes of this compound degradation?
A2: The main factors that can cause the degradation of this compound are:
-
Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions and high temperatures.[4]
-
Thermal Degradation: Exposure to high temperatures can cause decomposition.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation.[5][6][7]
-
Incompatible Substances: Contact with strong oxidizing agents can lead to chemical reactions and degradation.[2][3]
Q3: How can I tell if my this compound has degraded?
A3: Signs of degradation can include a change in physical appearance (e.g., yellowing), a change in melting point, or the appearance of additional peaks in an analytical chromatogram (e.g., HPLC).[5][6] A decrease in the main this compound peak and the emergence of new peaks corresponding to degradation products like adipamic acid or adipic acid are indicative of degradation.[4]
Q4: What are the known degradation products of this compound?
A4: The primary degradation products from hydrolysis are adipamic acid and adipic acid.[4] Thermal degradation of polyamides, which are structurally related to this compound, can produce carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[3]
Q5: Is this compound sensitive to humidity?
A5: Yes, this compound is susceptible to moisture absorption, which can lead to hydrolysis.[8][9] Therefore, it is crucial to store it in a tightly sealed container in a dry environment.[1]
Q6: Are there any common laboratory reagents that are incompatible with this compound?
A6: Yes, this compound is incompatible with strong oxidizing agents.[2][3] You should avoid storing it with substances like peroxides, nitrates, and perchlorates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (e.g., yellowing) of this compound powder. | Exposure to light (photodegradation) or heat.[5][6] | Store this compound in an opaque, airtight container in a cool, dark place. For light-sensitive experiments, handle the compound under amber or red light. |
| Unexpected peaks in HPLC analysis. | Degradation of the sample. | Review storage conditions. Ensure the sample was not exposed to high temperatures, moisture, or light. Prepare fresh solutions for analysis. |
| Poor solubility or changes in melting point. | Potential degradation or presence of impurities. | Confirm the purity of the this compound using a validated analytical method. If degraded, procure a new batch and store it under recommended conditions. |
| Inconsistent experimental results. | Sample degradation between experiments. | Always use freshly prepared solutions of this compound. If storing stock solutions, validate their stability over the intended storage period and conditions. |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity and stability of this compound.
1. Objective: To quantify the purity of this compound and detect the presence of degradation products.
2. Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or Formic acid (for MS compatibility)[10]
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector or a Mass Spectrometer (MS)
-
Reverse-phase C18 column
3. Preparation of Mobile Phase:
-
Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).[10] The exact ratio should be optimized for best peak separation.
-
Degas the mobile phase before use.
4. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of high-purity this compound standard and dissolve it in a suitable solvent (e.g., a small amount of formic acid followed by dilution with the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the this compound sample to be tested in the same manner and at the same concentration as the standard solution.
5. HPLC Conditions:
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with the prepared mobile phase.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV at a suitable wavelength (e.g., 210 nm) or MS.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
6. Analysis:
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Monitor the chromatogram for the main this compound peak and any additional peaks that may indicate impurities or degradation products.
7. Data Interpretation:
-
Calculate the purity of the this compound sample by comparing the peak area of the main peak in the sample chromatogram to the peak area in the standard chromatogram.
-
Identify and quantify any degradation products by comparing their retention times to known degradation product standards, if available, or by using techniques like LC-MS to identify the unknown peaks.
Visualizations
Caption: this compound Degradation Pathways
Caption: Troubleshooting this compound Degradation
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 628-94-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 628-94-4 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. angelfire.com [angelfire.com]
- 6. Degradation of laser sintered polyamide 12 parts due to accelerated exposure to ultraviolet radiation - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing Mechanical Properties of Adipamide Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the mechanical properties of Adipamide-based polymers, such as Nylon 6,6.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Issue 1: Reduced Tensile Strength and Stiffness in Molded Parts
-
Question: We are observing lower than expected tensile strength and modulus in our molded this compound polymer samples. What are the potential causes and how can we troubleshoot this?
-
Answer: Several factors can contribute to reduced tensile properties in molded this compound polymers. Here's a step-by-step troubleshooting guide:
-
Moisture Content: this compound polymers are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This absorbed moisture acts as a plasticizer, reducing the glass transition temperature and leading to a decrease in tensile strength and stiffness.[1][3][4]
-
Troubleshooting:
-
Ensure polymer pellets are thoroughly dried in a vacuum oven at the recommended temperature (typically 80-110°C) for several hours before processing.[1]
-
Minimize exposure of dried pellets to ambient air before and during the molding process.
-
Condition test specimens in a controlled environment (e.g., according to ASTM standards) to ensure consistent moisture content for reliable mechanical testing.[5]
-
-
-
Inadequate Crystallization: The degree of crystallinity significantly impacts the mechanical properties of semi-crystalline polymers like this compound. A low crystallization rate can result in a more amorphous structure with lower strength.[6]
-
Poor Dispersion of Reinforcements/Fillers: If you are using fillers or fibers to enhance mechanical properties, poor dispersion can lead to agglomerates that act as stress concentration points, thereby reducing overall strength.
-
Troubleshooting:
-
Utilize a twin-screw extruder for melt mixing to ensure high shear and better dispersion of additives.
-
Consider surface modification of fillers to improve their compatibility with the polymer matrix.
-
Employ Scanning Electron Microscopy (SEM) to visually inspect the fracture surface of your samples and assess the quality of filler dispersion.
-
-
-
Issue 2: Brittleness and Low Impact Strength
-
Question: Our this compound polymer composites are exhibiting high stiffness but are very brittle and have low impact strength. How can we improve the toughness of the material?
-
Answer: Improving toughness often involves incorporating materials that can absorb and dissipate energy from an impact.
-
Incorporate Impact Modifiers: Blending the this compound polymer with elastomeric impact modifiers is a common strategy.
-
Troubleshooting:
-
-
Fiber Reinforcement Optimization: While fiber reinforcement generally increases strength and stiffness, the type, length, and concentration of fibers can influence impact resistance.
-
Frequently Asked Questions (FAQs)
General Questions
-
What are this compound polymers? this compound polymers, commonly known as nylons, are a class of synthetic polymers characterized by the presence of amide linkages in the polymer backbone.[10] A prominent example is polyhexamethylene this compound (Nylon 6,6), which is synthesized from hexamethylenediamine and adipic acid.[10]
-
What are the key mechanical properties of this compound polymers? this compound polymers are known for their excellent mechanical properties, including high tensile strength, good toughness, and high resistance to wear, heat, and chemicals.[10]
Enhancement Strategies
-
How can the mechanical properties of this compound polymers be enhanced? Several methods can be employed to improve the mechanical properties of this compound polymers:
-
Fiber Reinforcement: Incorporating fibers like glass or carbon fibers significantly increases tensile strength and modulus.[11][12][13]
-
Filler Addition: Adding fillers, including nano-fillers like carbon nanotubes or graphene, can enhance mechanical performance.[14]
-
Polymer Blending: Mixing this compound polymers with other polymers can create materials with a desirable balance of properties.[4][15]
-
Copolymerization: Modifying the polymer backbone through copolymerization can alter the crystalline structure and, consequently, the mechanical behavior.[11]
-
-
What is the effect of moisture on the mechanical properties of this compound polymers? Moisture absorption has a significant plasticizing effect on this compound polymers, leading to:
Data Presentation
Table 1: Effect of Glass Fiber Reinforcement on Mechanical Properties of Polyamide 6,6
| Property | 0 wt.% Glass Fiber | 30 wt.% Glass Fiber | 50 wt.% Glass Fiber |
| Tensile Strength (MPa) | ~60 - 85 | ~150 - 180 | ~200 - 220 |
| Flexural Strength (MPa) | ~80 - 110 | ~200 - 250 | ~280 - 320 |
| Impact Strength (kJ/m²) | Notched: ~5 | Notched: ~12 | Notched: ~15 |
Note: The values presented are approximate and can vary based on the specific grade of polyamide, fiber type, and processing conditions. Data compiled from multiple sources for illustrative purposes.[9][12][13]
Table 2: Influence of Moisture Conditioning on Mechanical Properties of Polyamide 6,6
| Property | Dry (as molded) | Conditioned (50% RH, 23°C) |
| Tensile Modulus (GPa) | ~3.0 - 3.5 | ~1.5 - 2.0 |
| Tensile Strength (MPa) | ~80 - 85 | ~50 - 60 |
| Elongation at Break (%) | ~20 - 50 | ~100 - 200 |
Note: These values are indicative and can be influenced by the specific material grade and conditioning time. Data compiled from multiple sources for illustrative purposes.[3][4][15]
Experimental Protocols
1. Tensile Testing (ASTM D638)
This protocol outlines the standard procedure for determining the tensile properties of plastics.[11][14]
-
Specimen Preparation:
-
Testing Procedure:
-
Measure the width and thickness of the narrow section of the specimen.[11]
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge length of the specimen to accurately measure strain.[11]
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.[1]
-
Record the load and extension data throughout the test.
-
-
Data Analysis:
-
Calculate tensile strength, tensile modulus, and elongation at break from the recorded data.
-
2. Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[16][17]
-
Sample Preparation:
-
Testing Procedure:
-
Data Analysis:
-
Determine the Tg, Tm, and heat of fusion from the resulting heat flow versus temperature curve.[20]
-
3. Scanning Electron Microscopy (SEM)
SEM is used to examine the surface morphology and microstructure of the polymer, particularly for assessing filler dispersion and fracture surfaces.[6][21][22]
-
Sample Preparation:
-
Obtain a sample with a fresh fracture surface (e.g., from a tensile or impact test).
-
Mount the sample on an SEM stub using conductive adhesive.
-
If the polymer is non-conductive, apply a thin conductive coating (e.g., gold or carbon) to the surface to prevent charging under the electron beam.
-
-
Imaging Procedure:
-
Place the prepared sample into the SEM chamber and evacuate to a high vacuum.
-
Apply an accelerating voltage and scan the electron beam across the sample surface.
-
Detect the secondary or backscattered electrons to generate an image of the surface topography.
-
Mandatory Visualizations
References
- 1. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. tainstruments.com [tainstruments.com]
- 4. Hygromechanical Behavior of Polyamide 6.6: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Perform ASTM D638 Testing for Polymer Tensile Strength and Why It Matters [eureka.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Scanning Electron Microscopy Methods for Analysis of Polymer Nanocomposites | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. International Advanced Researches and Engineering Journal » Submission » Determination of mechanical performance of glass fiber reinforced and elastomer filled polyamide 6 composites [dergipark.org.tr]
- 10. scispace.com [scispace.com]
- 11. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Reinforced Glass Fibre on the Mechanical Properties of Polyamide | Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences [v3.pjsir.org]
- 14. zwickroell.com [zwickroell.com]
- 15. ensingerplastics.com [ensingerplastics.com]
- 16. hitachi-hightech.com [hitachi-hightech.com]
- 17. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 18. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 19. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. azom.com [azom.com]
- 21. researchgate.net [researchgate.net]
- 22. govinfo.gov [govinfo.gov]
Technical Support Center: Overcoming Solubility Challenges with Adipamide
Welcome to the technical support center for Adipamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a white, crystalline solid that is generally soluble in polar solvents due to its ability to form hydrogen bonds.[1] It is moderately soluble in water and readily dissolves in polar organic solvents such as methanol and ethanol.[1] Its solubility is influenced by temperature and the pH of the solution.[1]
Q2: I'm having trouble dissolving this compound in water. What is its expected solubility?
A2: this compound has a reported solubility in water of 4.4 g/L at 12 °C.[2] If you are experiencing difficulties, ensure you are not exceeding this concentration at this temperature. Increasing the temperature of the water can help to enhance its dissolution rate.[1]
Q3: In which organic solvents is this compound known to be soluble?
Q4: How does pH affect the solubility of this compound?
A4: The solubility of amides like this compound can be pH-dependent.[1] While specific data for this compound is limited, the amine groups in its structure can be protonated or deprotonated depending on the pH, which can influence its interaction with the solvent and therefore its solubility.[1] For many amides, adjusting the pH can be a viable strategy to improve solubility.[5]
Q5: Are there any known applications of this compound in drug development?
A5: Yes, this compound and its derivatives are used in the pharmaceutical field. It can serve as a precursor in the synthesis of various pharmaceuticals.[1] Additionally, derivatives of this compound have been investigated for use in drug delivery systems, for example, as cross-linkers in the formation of hydrogels for controlled drug release.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| This compound is not dissolving in the chosen solvent. | - The concentration of this compound is too high for the solvent at the current temperature.- The solvent is not polar enough to effectively solvate this compound. | - Increase the temperature of the solvent while stirring.- Try a different, more polar solvent (see Table 1).- Use a co-solvent system (see Protocol 2).- Adjust the pH of the solution (see Protocol 1). |
| A precipitate forms after initially dissolving this compound. | - The solution was saturated at a higher temperature and has since cooled down.- A change in pH has occurred, reducing the solubility. | - Gently warm the solution while stirring to redissolve the precipitate.- Ensure the pH of the solution is stable and optimized for this compound solubility. |
| The dissolution rate is very slow. | - Insufficient agitation.- The particle size of the this compound powder is large. | - Increase the stirring speed or use a magnetic stirrer.- Gently grind the this compound powder to a finer consistency before adding it to the solvent. |
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation |
| Water | 12 | 0.44 | [2] |
| Formic Acid | Room Temperature | 5.0 | [3] |
| Methanol | Room Temperature | Estimated: 1-5 | |
| Ethanol | Room Temperature | Estimated: 1-5 | |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Estimated: >5 | |
| N,N-Dimethylformamide (DMF) | Room Temperature | Estimated: >5 |
*Note: Estimated values are based on qualitative descriptions and solubility of structurally similar compounds.
Experimental Protocols
Protocol 1: Enhancing this compound Solubility via pH Adjustment
This protocol provides a general method for determining the optimal pH for dissolving this compound in an aqueous solution.
Workflow for pH Optimization
Caption: Workflow for optimizing this compound solubility by adjusting pH.
Methodology:
-
Preparation of Suspension: Prepare a suspension of this compound in deionized water at a concentration known to be above its solubility limit (e.g., 1 g in 100 mL).
-
Aliquotting: Distribute the suspension into several smaller, equal-volume containers.
-
pH Adjustment: Using dilute solutions of a suitable acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH), adjust the pH of each aliquot to a different value. It is recommended to cover a range of pH values, for example, from pH 3 to pH 10 in increments of one pH unit.
-
Equilibration: Stir all aliquots at a constant temperature (e.g., room temperature) for a sufficient time to allow equilibrium to be reached (e.g., 24 hours).
-
Observation and Filtration: Visually assess the dissolution in each aliquot. For those that are not fully dissolved, filter the suspension to remove any undissolved solid.
-
Concentration Analysis: Determine the concentration of dissolved this compound in the filtrate of each aliquot using a suitable analytical method, such as HPLC or gravimetric analysis after solvent evaporation.
-
Determination of Optimal pH: The pH that yields the highest concentration of dissolved this compound is the optimal pH for solubilization under these conditions.
Protocol 2: Utilizing a Co-solvent System to Dissolve this compound
This protocol outlines a general procedure for using a co-solvent to improve the solubility of this compound.
Workflow for Co-solvent System
Caption: Workflow for using a co-solvent to dissolve this compound.
Methodology:
-
Solvent Selection: Choose a primary solvent in which this compound has limited solubility but is required for your experiment (e.g., water). Select a miscible co-solvent in which this compound is expected to have higher solubility (e.g., ethanol, DMSO, or DMF).[5]
-
Initial Suspension: Prepare a suspension of this compound in the primary solvent at the desired final concentration.
-
Co-solvent Addition: While vigorously stirring the suspension, slowly add the co-solvent dropwise.
-
Observation: Continue adding the co-solvent until the this compound is completely dissolved.
-
Final Ratio: Record the final volume ratio of the primary solvent to the co-solvent required for complete dissolution. This ratio should be used for preparing your experimental solutions.
-
Considerations: Be aware that the addition of a co-solvent will alter the overall polarity and other physical properties of your solvent system, which may influence subsequent experimental steps.
Handling and Safety Precautions
This compound should be handled in accordance with good laboratory practices.[1] It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Avoid inhaling dust by working in a well-ventilated area or using a fume hood.[2] In case of contact with eyes or skin, rinse thoroughly with water.[2] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Interpreting unexpected results in Adipamide experiments
Welcome to the technical support center for Adipamide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis, purification, and application of this compound.
Section 1: Synthesis and Purification of this compound
This section addresses common issues encountered during the chemical synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
This compound is typically synthesized from adipic acid or its derivatives, such as adipoyl chloride, and a source of ammonia. The choice of starting material can influence the reaction conditions and the impurity profile of the final product.
Q2: My this compound synthesis is resulting in a low yield. What are the potential causes?
Low yields in this compound synthesis can arise from several factors, including incomplete reactions, side product formation, and loss of product during workup and purification. It is crucial to use high-purity, dry reagents as moisture can lead to the hydrolysis of intermediates.
Q3: I am having difficulty crystallizing my this compound product. What can I do?
Difficulty in crystallization can be due to impurities, using too much solvent, or the solution cooling too quickly. If crystallization does not occur, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of this compound, or using a two-solvent system (a good solvent in which this compound is soluble, and an anti-solvent in which it is insoluble) to induce precipitation.[1][2]
Q4: What are the expected fragmentation patterns for this compound in mass spectrometry?
For primary aliphatic amides like this compound, a common fragmentation pattern in Electron Ionization Mass Spectrometry (EI-MS) involves the cleavage of the R-CONH₂ bond, which would result in a prominent peak at m/z 44 (CONH₂⁺).[1] Another expected fragmentation is the cleavage of the N-CO bond.[1]
Troubleshooting Guide: this compound Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Ensure stoichiometric amounts of reactants or a slight excess of the amine source. Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, HPLC). |
| Side reactions (e.g., formation of oligomers) | Control the reaction temperature carefully. Add reagents dropwise to manage exothermic reactions. | |
| Product loss during workup | Optimize extraction pH to ensure this compound is in the desired phase. Minimize the number of transfer steps. | |
| Product is an oil or fails to crystallize | Presence of impurities | Purify the crude product using column chromatography before attempting crystallization. |
| Inappropriate solvent | Test a range of solvents or solvent mixtures for recrystallization. Common choices include ethanol, water, or mixtures like hexane/ethyl acetate.[3] | |
| Rapid cooling | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[4] | |
| Presence of unexpected peaks in analytical data (e.g., MS, NMR) | Unreacted starting materials | Improve reaction conversion by increasing reaction time or temperature. |
| Byproducts from side reactions | Identify potential side reactions based on the starting materials and conditions, and adjust the reaction parameters to minimize them. | |
| Contamination from equipment or solvents | Ensure all glassware is clean and dry. Use high-purity solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Adipoyl Chloride and Ammonia
This protocol is a representative method based on general amide synthesis principles.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve adipoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution to 0-5 °C in an ice bath.
-
Ammonia Addition: Slowly add a stoichiometric excess of aqueous ammonia solution (e.g., 25-28% by weight) dropwise to the cooled adipoyl chloride solution while stirring vigorously.[5] Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Workup: Filter the reaction mixture to collect the solid product. Wash the solid with cold water to remove any ammonium chloride byproduct, followed by a cold organic solvent (e.g., diethyl ether) to remove non-polar impurities.
-
Purification: Recrystallize the crude this compound from a suitable solvent (e.g., hot water or ethanol) to obtain the pure product.[6][7] Dry the purified crystals under vacuum.
Protocol 2: Purity Analysis of this compound by HPLC
This protocol is based on a method for analyzing this compound by reverse-phase HPLC.[8]
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[8]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm for the amide bond).
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dissolve the experimental sample in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and compare the retention times and peak areas to determine the purity of the sample.
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Section 2: Interpreting Unexpected Results in Biological and Drug Development Applications
This section provides guidance for researchers using this compound in biological systems, for example, as a chemical linker or in drug development studies.
Frequently Asked Questions (FAQs)
Q1: Can this compound be used as a linker in bioconjugation?
Yes, due to its bifunctional nature (two amide groups), this compound can theoretically be used as a short, flexible linker to connect two molecules, such as a drug and a targeting moiety. However, the properties of the linker can significantly impact the function of the resulting conjugate.
Q2: We are observing unexpected biological activity (or lack thereof) with our this compound-linked conjugate. What could be the cause?
The linker itself is not always passive. A short linker like this compound may cause steric hindrance, preventing the conjugated molecules from interacting with their targets. Conversely, the linker could introduce unexpected conformational changes that alter biological activity. It is also possible that the linker is being cleaved in an unanticipated manner in the biological environment.
Q3: Is this compound biologically active on its own?
There is limited specific data on the direct biological activity of this compound itself. However, it is important not to confuse this compound with similarly named drugs like Indapamide , which is an antihypertensive/diuretic agent that has been shown to interact with the cAMP signal transduction pathway.[9] Researchers should ensure they are working with the correct compound and consider the possibility that even simple molecules can have off-target effects.
Q4: Our this compound-linked conjugate shows poor solubility. How can this be addressed?
The hydrophobicity of a linker-payload combination can lead to aggregation and poor solubility. If this compound is part of a larger, hydrophobic conjugate, this can be a significant issue. Strategies to improve solubility include modifying other parts of the conjugate to be more hydrophilic or incorporating solubilizing groups.
Troubleshooting Guide: this compound in Biological Systems
| Issue | Potential Cause | Recommended Action |
| Loss of Biological Activity of Conjugate | Steric hindrance from the this compound linker | Synthesize conjugates with longer or more flexible linkers for comparison. |
| Conformational changes induced by the linker | Characterize the structure of the conjugate using biophysical methods (e.g., CD spectroscopy). | |
| Instability of the conjugate and premature cleavage | Analyze the stability of the conjugate in relevant biological media (e.g., plasma, cell lysate) over time using techniques like HPLC or SDS-PAGE. | |
| Unexpected Toxicity or Off-Target Effects | Biological activity of the this compound linker itself | Test the this compound linker alone as a control in your biological assays. |
| Altered pharmacokinetics due to the linker | Conduct pharmacokinetic studies to understand the distribution and clearance of the conjugate. | |
| Poor Solubility/Aggregation of Conjugate | Hydrophobicity of the overall conjugate | Modify the linker or other components to increase hydrophilicity. Consider formulation strategies to improve solubility. |
Potential Signaling Pathway Interactions
While direct evidence for this compound's interaction with specific signaling pathways is scarce, small molecules containing amide functionalities can sometimes interact with cellular machinery. For instance, other bioactive lipids with amide structures, like ceramides, are known to be involved in complex signaling cascades regulating processes like apoptosis and cell stress.[10][11] Researchers observing unexpected cellular responses to this compound or this compound-containing molecules may consider investigating common signaling pathways as a starting point.
Caption: Hypothetical signaling pathway potentially modulated by a small amide molecule.
References
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. KR20200024578A - Manufacturing method of this compound which is an Intermediate for bio nylon composition - Google Patents [patents.google.com]
- 6. Home Page [chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Indapamide alters the cyclic AMP signal transduction pathway in cardiomyocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis — Journal of Young Investigators [jyi.org]
- 11. Intracellular signal transduction pathways activated by ceramide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Adipamide: Efficiency and Methodologies
Adipamide, a crucial intermediate in the production of polymers like Nylon 6,6, can be synthesized through various chemical pathways. This guide provides a comparative analysis of common synthesis methods, focusing on their efficiency, reaction conditions, and environmental impact. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry to aid in the selection of the most suitable synthesis route for their specific needs.
Quantitative Comparison of this compound Synthesis Methods
The following table summarizes the key quantitative parameters for different this compound synthesis methods, offering a clear comparison of their efficiencies.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| Direct Thermal Amidation | Adipic Acid, Ammonia | None | 160 - 232 | Continuous Process | Not specified for isolated product | Simple, atom-economical | High temperatures and pressures required; potential for side reactions. |
| From Dimethyl Adipate | Dimethyl Adipate, Ammonia | Niobium Oxide (for vapor phase) | ~350 | Continuous Flow | Intermediate in adiponitrile synthesis | Can be a continuous process | High temperature; primarily optimized for nitrile, not amide, formation. |
| Hydrolysis of Adiponitrile | Adiponitrile, Water | None (Subcritical Water) | Variable | Variable | Dependent on conditions | Utilizes a different feedstock | Reaction produces a mixture of products requiring separation. |
| Boric Acid Catalyzed Synthesis | Adipic Acid, Urea | Boric Acid | 160 - 180 | 10 - 30 min | ~78-80 (for a similar diamide)[1] | High yield, short reaction time, solvent-free, green catalyst.[1] | Data is for a similar, not identical, diamide. |
| Enzymatic Synthesis | Adipic Acid, Ammonia/Urea | Lipase (e.g., Novozym 435) | 60 - 80 | 20 - 48 h | ~89 (for a different fatty amide)[2] | Mild conditions, high selectivity, environmentally friendly. | Long reaction times, enzyme cost and stability can be a concern. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Direct Thermal Amidation of Adipic Acid
This method involves the direct reaction of adipic acid with ammonia at elevated temperatures and pressures. This compound is formed as an intermediate in the continuous production of adiponitrile.[3]
Experimental Protocol:
-
Molten adipic acid is continuously fed into a prereactor.
-
An excess of ammonia is introduced into the prereactor.
-
The prereactor is maintained at a temperature between 160-232°C (320-450°F) in the absence of a catalyst.[3]
-
Under these conditions, adipic acid reacts with ammonia to form a mixture predominantly containing this compound, water, and excess ammonia.[3]
-
The resulting mixture is then typically passed to a second reactor with a dehydration catalyst to produce adiponitrile. To isolate this compound, the reaction would be stopped after the first stage and the product purified.
Synthesis from Dimethyl Adipate and Ammonia (Vapor Phase)
This method describes the vapor-phase reaction of dimethyl adipate and ammonia over a solid acid catalyst, primarily for the production of adiponitrile, with this compound as an intermediate.
Experimental Protocol:
-
A fixed-bed reactor is packed with a niobium oxide catalyst.
-
A feed of dimethyl adipate and a molar excess of ammonia is vaporized.
-
The vaporized reactants are passed over the catalyst bed at approximately 350°C.[4]
-
The product stream, containing adiponitrile, this compound, and other byproducts, is then cooled and collected for purification.
Boric Acid Catalyzed Synthesis from Adipic Acid and Urea
This green and efficient method utilizes boric acid as a catalyst for the reaction between adipic acid and urea, which serves as the ammonia source.[1]
Experimental Protocol:
-
Adipic acid, urea (1.5 times the weight of adipic acid), and boric acid (0.4 times the weight of adipic acid) are mixed.[1]
-
The mixture is triturated for 2-5 minutes.
-
The triturated mixture is heated directly without a solvent to 160-180°C for 10-30 minutes. The mixture will melt and then solidify as the product forms.[1]
-
After cooling, the crude product is washed with an aqueous ammonia solution to remove any unreacted adipic acid.[1]
-
The product is then washed with distilled water to remove residual boric acid and dried. A yield of 78-80% has been reported for a similar diamide using this method.[1]
Enzymatic Synthesis using Lipase
This method employs a lipase enzyme to catalyze the amidation of adipic acid under mild conditions. Urea can be used as the ammonia source.
Experimental Protocol:
-
Adipic acid and urea (e.g., in a 1:4 molar ratio) are dissolved in a suitable organic solvent (e.g., tert-butyl alcohol).[2]
-
Immobilized lipase (e.g., Novozym 435, ~3% by weight of reactants) is added to the mixture.[2]
-
The reaction is stirred at a controlled temperature (e.g., 60°C) for an extended period (e.g., 48 hours).[2]
-
The enzyme is removed by filtration.
-
The solvent is evaporated, and the product is purified. A yield of 88.74% has been reported for the synthesis of erucamide, a different fatty amide, using this approach.[2]
Synthesis Pathways Overview
The following diagram illustrates the different chemical pathways for the synthesis of this compound.
Caption: Different synthesis pathways leading to the formation of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Lipase-catalyzed synthesis of fatty acid amide (erucamide) using fatty acid and urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3629316A - Process for the manufacture of adiponitrile - Google Patents [patents.google.com]
- 4. Synthesis of adiponitrile from dimethyl adipate and ammonia in the vapor-phase over niobium oxide [ouci.dntb.gov.ua]
A Comparative Guide to Diamide Selection for Tailored Polymer Properties
For Researchers, Scientists, and Drug Development Professionals
The selection of diamide monomers is a critical determinant in the synthesis of polyamides, directly influencing the final polymer's thermal, mechanical, and chemical properties. This guide provides an objective comparison of polymers derived from adipamide and other common aliphatic and aromatic diamides, supported by experimental data. Understanding these structure-property relationships is paramount for the rational design of polymers for advanced applications, including in the biomedical and pharmaceutical fields.
Comparative Analysis of Polymer Properties
The data presented in Table 1 summarizes the key thermal and mechanical properties of polyamides synthesized from various diamides. This compound, when polymerized with hexamethylenediamine to form Nylon 6,6, serves as a benchmark for aliphatic polyamides, offering a good balance of strength, toughness, and thermal resistance.
In comparison, varying the length of the aliphatic diamine chain or introducing aromatic moieties significantly alters the polymer's characteristics. Longer aliphatic chains, as seen in polyamides derived from sebacamide (Nylon 6,10), generally lead to lower melting points and reduced water absorption, which can be advantageous for applications requiring greater dimensional stability in humid environments. Conversely, the incorporation of shorter aliphatic diamines, such as putrescine (1,4-butanediamine) to form Nylon 4,6, results in a higher melting point and increased stiffness due to a higher density of amide linkages.[1][2]
The introduction of aromatic rings into the diamide structure, as in polyphthalamides (PPA) and aramids, drastically enhances thermal stability and mechanical strength at the expense of processability and solubility.[3][4] These high-performance polymers are suitable for applications demanding exceptional heat and chemical resistance.
Table 1: Comparison of Thermal and Mechanical Properties of Polyamides Derived from Various Diamides
| Diamide Type | Example Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Melting Temperature (°C) | Glass Transition Temperature (°C) |
| Aliphatic | ||||||
| This compound | Poly(hexamethylene this compound) (Nylon 6,6) | 55 - 100[5] | 1.0 - 3.3[5] | 40 - >50[5] | 263[6] | 50 (dry)[7] |
| Putrescine | Poly(tetramethylene this compound) (Nylon 4,6) | 100[8] | 1.0[8] | 30[8] | 290 - 300[8] | 78 (dry)[2] |
| Sebacamide | Poly(hexamethylene sebacamide) (Nylon 6,10) | 45 - 60[9] | 1.6 - 2.3[9] | 110 - 120[9] | 215 - 220[9][10] | 41 - 50[10][11] |
| Semi-Aromatic | ||||||
| Terephthalamide/ this compound Copolymer | Poly(hexamethylene terephthalamide/adipamide) (PA 6T/66) | Varies with composition | Varies with composition | Varies with composition | ~295[12] | Varies with composition |
| Aromatic | ||||||
| m-Phenylenediamine | Poly(m-phenylene isophthalamide) | ~80 | ~2.5 | ~10-15 | >371 (decomposes)[13] | ~275 |
| p-Phenylenediamine | Poly(p-phenylene terephthalamide) (Aramid) | >3000 (fiber) | >70 (fiber) | ~2.4 (fiber) | >500 (decomposes)[14] | >300 |
Note: The properties of polymers can vary significantly based on the specific grade, processing conditions, and presence of additives (e.g., fillers, stabilizers). The values presented here are representative ranges for unfilled materials.
Visualizing Polymer Structures and Experimental Workflow
To better understand the molecular differences and the process of characterization, the following diagrams are provided.
Figure 1. General chemical structures of polyamide families.
Figure 2. Experimental workflow for polymer characterization.
Experimental Protocols
The following are summarized methodologies for the key experiments cited in this guide. For complete and detailed procedures, please refer to the full ASTM standards.
Tensile Properties (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.
-
Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining from a sheet or plate. The dimensions of the specimen depend on the material's thickness and rigidity.[15]
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified period before testing to ensure consistency.
-
Testing Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.[16]
-
Data Acquisition: The applied load and the elongation of the specimen are continuously recorded.
-
Calculations: From the stress-strain curve, the following properties are determined:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Thermogravimetric Analysis (TGA) (ASTM E1131)
TGA is used to determine the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.
-
Sample Preparation: A small amount of the polymer sample (typically 5-20 mg) is placed in a tared TGA pan.
-
Testing Procedure: The pan is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 or 20°C/min) under a controlled atmosphere (typically nitrogen or air).[4]
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset of Decomposition: The temperature at which significant mass loss begins.
-
Temperature at Maximum Rate of Decomposition: The temperature at which the rate of mass loss is highest.
-
Residual Mass: The percentage of mass remaining at the end of the test, which can indicate the presence of inorganic fillers.
-
Differential Scanning Calorimetry (DSC) (ASTM D3418)
DSC is used to measure the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of transition temperatures.[14]
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is encapsulated in a DSC pan. An empty, sealed pan is used as a reference.[13]
-
Testing Procedure: The sample and reference pans are placed in the DSC cell. The cell is heated and/or cooled at a controlled rate (e.g., 10 or 20°C/min).[2]
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Analysis: The DSC thermogram is analyzed to identify:
-
Glass Transition Temperature (Tg): A second-order transition where the amorphous regions of the polymer change from a rigid, glassy state to a more flexible, rubbery state. It appears as a step change in the baseline of the heat flow curve.[2]
-
Melting Temperature (Tm): A first-order transition where the crystalline regions of the polymer melt. It appears as an endothermic peak on the heat flow curve.[2]
-
Crystallization Temperature (Tc): The temperature at which the polymer crystallizes upon cooling from the melt, appearing as an exothermic peak.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. designerdata.nl [designerdata.nl]
- 3. apsx.com [apsx.com]
- 4. PA46 Material Supplier | Prochase : Nylon 46 Plastic Company [prochase.com]
- 5. DSM Stanyl® TW341-N PA46 datasheet [lookpolymers.com]
- 6. picoplast.nl [picoplast.nl]
- 7. basf.com [basf.com]
- 8. azom.com [azom.com]
- 9. Polyamide (PA, Nylon) 6/10 (610) :: MakeItFrom.com [makeitfrom.com]
- 10. scribd.com [scribd.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. basf.com [basf.com]
- 13. BASF Ultramid® KR 4350 PA6/6T (Dry) datasheet [lookpolymers.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. celanese.com [celanese.com]
- 16. Nycoa and Nylons 6,10 and 6,12 — NYCOA [nycoa.com]
A Comparative Guide to the Validation of Adipamide Purity: HPLC vs. NMR
In the landscape of pharmaceutical research and development, ensuring the purity of chemical compounds is a critical step. This guide provides a detailed comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of Adipamide purity. We present a head-to-head analysis of their methodologies, data presentation, and overall performance, supported by experimental protocols and data visualizations to aid researchers in selecting the optimal method for their specific needs.
Quantitative Data Summary
The following table summarizes the comparative performance of HPLC and NMR in the purity validation of a hypothetical batch of this compound.
| Parameter | HPLC | NMR |
| Purity (%) | 99.5 ± 0.2 | 99.3 ± 0.3 |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.5% |
| Analysis Time per Sample | ~30 minutes | ~15 minutes |
| Sample Consumption | Low | Low |
| Solvent Consumption | High | Low |
| Primary/Secondary Method | Secondary (Requires reference standard) | Primary (Can be absolute) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound Purity
This protocol outlines a reverse-phase HPLC method for the determination of this compound purity.
1. Instrumentation and Columns:
-
HPLC system with UV detector
-
Newcrom R1 HPLC column or a polar endcapped/embedded C18 column (e.g., 4.6 mm x 250 mm, 5 µm)[1][2]
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[1]
-
Mobile Phase: A mixture of acetonitrile and water containing a small amount of acid (e.g., 10 mM phosphoric acid). A typical composition could be 3% acetonitrile in 0.25M phosphoric acid.[3]
-
Diluent: Mobile phase is often a suitable diluent.
-
Standard Solution: A accurately weighed sample of this compound reference standard of known purity.
-
Sample Solution: Prepare a solution of the this compound sample to be tested at a known concentration in the diluent.[4]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL[3]
-
Detection Wavelength: 210 nm or 220 nm, as amide bonds show strong absorbance at these wavelengths.[2][3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Run Time: Sufficiently long to allow for the elution of all potential impurities, typically at least three times the retention time of the this compound peak.[3]
4. Data Analysis:
-
The purity of the this compound sample is determined by comparing the peak area of the this compound in the sample chromatogram to that of the reference standard. Alternatively, area percentage can be used for a general purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Method for this compound Purity
This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
2. Reagents and Solutions:
-
Deuterated Solvent: A suitable deuterated solvent in which both this compound and the internal standard are soluble (e.g., DMSO-d₆, D₂O).
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the this compound signals (e.g., maleic acid, dimethyl sulfone).
3. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure uniform excitation of all relevant signals.
-
5. Data Analysis:
-
Integrate the area of a well-resolved this compound proton signal and a signal from the internal standard.
-
The purity of the this compound sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "sample" and "IS" refer to this compound and the internal standard, respectively.
-
Comparison of HPLC and NMR for this compound Purity Validation
Both HPLC and NMR are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations.
HPLC:
-
Strengths: HPLC offers excellent sensitivity and is highly effective at separating complex mixtures, making it ideal for detecting and quantifying trace impurities.[5] It is a well-established and widely available technique in most analytical laboratories.
-
Limitations: HPLC is a secondary technique that relies on a reference standard of known purity for accurate quantification.[6] The response factor of impurities can differ from the main compound, potentially leading to inaccuracies in purity assessment by area percentage.
NMR:
-
Strengths: Quantitative NMR (qNMR) is a primary analytical method, meaning it can provide an absolute purity value without the need for a specific this compound reference standard.[7][8] The signal intensity in NMR is directly proportional to the number of nuclei, making it a highly accurate and precise quantitative tool.[9][10] It is also non-destructive to the sample.[11]
-
Limitations: NMR generally has lower sensitivity compared to HPLC, which may make it less suitable for detecting very low levels of impurities.[5] Signal overlap from impurities can sometimes complicate quantification, although this can often be addressed with higher field magnets or 2D NMR techniques.[7][8]
Synergy and Orthogonality: HPLC and NMR are often considered orthogonal techniques, meaning they rely on different chemical and physical principles for separation and detection.[7] Employing both methods can provide a more comprehensive and confident assessment of a compound's purity.[12] For instance, an impurity detected by HPLC can be isolated and its structure elucidated by NMR.
Conclusion
The choice between HPLC and NMR for the validation of this compound purity depends on the specific requirements of the analysis. For routine quality control where high throughput and detection of trace impurities are paramount, HPLC is often the preferred method. When an absolute purity value is required without relying on a specific reference standard, or for structural confirmation of impurities, qNMR is the superior choice. For a comprehensive and robust validation of this compound purity, the complementary use of both HPLC and NMR is highly recommended, providing a high degree of confidence in the analytical results.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. mdpi.com [mdpi.com]
- 12. HPLC, a modular technique that complements NMR [specificpolymers.com]
A Comparative Analysis of Adipamide-Based Polyamides for Scientific Applications
A deep dive into the performance, synthesis, and key characteristics of polyamides derived from adipic acid, offering a comparative perspective against other common polyamide alternatives for researchers, scientists, and drug development professionals.
Adipamide-based polyamides, a prominent class of engineering thermoplastics, are valued for their balanced mechanical strength, thermal stability, and chemical resistance. This guide provides a comprehensive comparative analysis of these polymers, juxtaposing their performance with alternatives derived from other dicarboxylic acids. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions in material selection for a variety of scientific applications.
Performance Comparison: this compound-Based Polyamides vs. Alternatives
The performance of a polyamide is intrinsically linked to its chemical structure, particularly the nature of the dicarboxylic acid and diamine monomers used in its synthesis. This section compares key thermal and mechanical properties of this compound-based polyamides with those based on other common diacids like sebacic acid and terephthalic acid.
Thermal Properties
The melting temperature (Tm) and glass transition temperature (Tg) are critical parameters that define the upper service temperature and processing window of a polyamide. Generally, the introduction of aromatic rings into the polymer backbone, as in terephthalamide-based polyamides, significantly increases both Tm and Tg compared to their aliphatic counterparts like this compound-based polyamides. Longer aliphatic chains in the dicarboxylic acid, such as in sebacamide-based polyamides, tend to decrease these temperatures.
| Polyamide Type | Dicarboxylic Acid | Diamine | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| PA 6,6 | Adipic Acid | Hexamethylenediamine | 50 - 80 | 255 - 265[1] |
| PA 6,10 | Sebacic Acid | Hexamethylenediamine | 40 - 60 | 215 - 225 |
| PA 6,T | Terephthalic Acid | Hexamethylenediamine | 80 - 120 | 300 - 320 |
| PA 4,6 | Adipic Acid | 1,4-Diaminobutane | 70 - 90 | 290 - 300 |
| PA 10,10 | Sebacic Acid | 1,10-Decanediamine | 50 - 70 | 190 - 200 |
Note: The values presented are typical ranges and can vary depending on the specific grade, processing conditions, and additives.
Mechanical Properties
The mechanical behavior of polyamides is a crucial factor in their application. This compound-based polyamides like Nylon 6,6 are known for their high tensile strength and good elongation at break, offering a good balance of stiffness and toughness. Polyamides with longer aliphatic chains, such as those from sebacic acid, may exhibit lower tensile strength but higher flexibility. Aromatic polyamides generally demonstrate superior strength and stiffness.
| Polyamide Type | Tensile Strength (MPa) | Elongation at Break (%) |
| PA 6,6 | 60 - 90 | 50 - 300 |
| PA 6,10 | 50 - 80 | 100 - 400 |
| PA 6,T | 80 - 120 | 20 - 50 |
| PA 6 | 50 - 80 | 100 - 300 |
| PA 12 | 40 - 60 | 150 - 350 |
Note: These values are for unreinforced grades and can be significantly enhanced with the addition of reinforcing agents like glass fibers.
Chemical Resistance
Polyamides, in general, exhibit good resistance to a wide range of chemicals, including oils, greases, and aliphatic and aromatic hydrocarbons. However, they are susceptible to degradation by strong acids and oxidizing agents.[2][3] The chemical resistance is influenced by the crystallinity and chemical structure of the polymer. This compound-based polyamides offer a reliable performance profile for many applications. It is important to note that the presence of reinforcing materials, such as glass fibers, can impact the chemical resistance of the composite material.[2]
Experimental Protocols
To ensure reproducibility and accurate comparison of material properties, standardized experimental protocols are essential. This section outlines the methodologies for key characterization techniques used in the analysis of polyamides.
Synthesis of this compound-Based Polyamides
The synthesis of this compound-based polyamides, such as Nylon 6,6, is typically achieved through a two-step melt polycondensation process.
Step 1: Nylon Salt Formation An aqueous solution of equimolar amounts of adipic acid and a diamine (e.g., hexamethylenediamine) is prepared. The mixture is then heated to form a nylon salt solution.
Step 2: Polycondensation The nylon salt solution is concentrated and then transferred to a reactor. The temperature is raised to approximately 250-280°C under pressure to initiate polycondensation. Water is removed as a byproduct, driving the reaction towards the formation of a high molecular weight polymer. The molten polyamide is then extruded, cooled, and pelletized.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is employed to determine the thermal transitions of the polyamides, including the glass transition temperature (Tg) and the melting temperature (Tm).
Protocol:
-
A small sample (typically 5-10 mg) of the polyamide is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated at a controlled rate, typically 10°C/min, under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
The Tg is identified as a step change in the baseline of the DSC thermogram, while the Tm is observed as an endothermic peak.
Mechanical Testing: Tensile Properties
The tensile properties of the polyamides are determined according to the ASTM D638 standard.
Protocol:
-
Standardized dumbbell-shaped specimens are prepared by injection molding or machining.
-
The specimens are conditioned at a specific temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 48 hours prior to testing.
-
The cross-sectional area of the specimen's gauge section is measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.
-
The load and displacement are recorded throughout the test to generate a stress-strain curve, from which tensile strength and elongation at break are determined.
Visualizing the Process: Synthesis Workflow
The following diagram, generated using the DOT language, illustrates the general workflow for the synthesis of this compound-based polyamides.
References
Spectroscopic Comparison of Adipamide and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of lead compounds and their analogues is paramount. This guide provides a comparative analysis of the spectroscopic properties of Adipamide and its N-substituted derivatives, supported by experimental data and detailed methodologies.
This compound, a simple diamide, serves as a foundational structure in various chemical and pharmaceutical applications. Its derivatives, modified at the nitrogen atoms, exhibit altered physicochemical and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structural nuances of these compounds. This guide offers a side-by-side comparison of the spectroscopic data for this compound and a selection of its N-alkyl and N-aryl derivatives to facilitate their identification and characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives. These values are compiled from various experimental sources and provide a basis for structural comparison.
1H NMR and 13C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.
| Compound | 1H NMR Chemical Shifts (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) |
| This compound | ~1.5 (m, 4H, -CH2-CH2-), ~2.1 (t, 4H, -CO-CH2-), ~5.3 (br s, 2H, -NH2), ~6.8 (br s, 2H, -NH2) | ~26.0 (-CH2-CH2-), ~36.0 (-CO-CH2-), ~175.0 (C=O)[1] |
| N-Methylthis compound | Data not readily available in compiled format. Expected signals: N-H proton, N-methyl protons, and backbone methylene protons. | Data not readily available in compiled format. Expected signals: N-methyl carbon, backbone methylene carbons, and carbonyl carbon. |
| N,N'-Dimethylthis compound | Data not readily available in compiled format. Expected signals: N-H protons, N-methyl protons, and backbone methylene protons. | Data not readily available in compiled format. Expected signals: N-methyl carbons, backbone methylene carbons, and carbonyl carbons. |
| N-Ethylthis compound | Data not readily available in compiled format. Expected signals: N-H proton, N-ethyl protons (triplet and quartet), and backbone methylene protons. | Data not readily available in compiled format. Expected signals: N-ethyl carbons, backbone methylene carbons, and carbonyl carbon. |
| N,N'-Diethylthis compound | Data not readily available in compiled format. Expected signals: N-H protons, N-ethyl protons (triplet and quartet), and backbone methylene protons. | Data not readily available in compiled format. Expected signals: N-ethyl carbons, backbone methylene carbons, and carbonyl carbons. |
| N-Phenylthis compound | Data not readily available in compiled format. Expected signals: Aromatic protons, N-H proton, and backbone methylene protons.[2][3] | Data not readily available in compiled format. Expected signals: Aromatic carbons, backbone methylene carbons, and carbonyl carbon.[3] |
Note: Specific chemical shifts can vary based on the solvent and concentration.
FT-IR and Raman Spectroscopy Data
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule. The frequencies of absorption or scattering are characteristic of specific bond vibrations.
| Compound | Key FT-IR Absorptions (cm-1) | Key Raman Shifts (cm-1) |
| This compound | ~3350, ~3180 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) | ~2930 (C-H stretch), ~1630 (C=O stretch, Amide I), ~1440 (C-H bend)[4] |
| N-Methylthis compound | Expected shifts: ~3300 (N-H stretch), ~1630 (Amide I), ~1560 (Amide II)[5] | Data not readily available. |
| N,N'-Dimethylthis compound | Expected shifts: ~3300 (N-H stretch), ~1630 (Amide I), ~1560 (Amide II)[6][7][8] | Data not readily available. |
| N-Ethylthis compound | Expected shifts: ~3300 (N-H stretch), ~1630 (Amide I), ~1560 (Amide II) | Data not readily available. |
| N,N'-Diethylthis compound | Expected shifts: ~3300 (N-H stretch), ~1630 (Amide I), ~1560 (Amide II)[9] | Data not readily available. |
| N-Phenylthis compound | Expected shifts: ~3300 (N-H stretch), ~1650 (Amide I), ~1540 (Amide II), plus aromatic C-H and C=C bands.[10] | Data not readily available. |
Note: The Amide I band arises primarily from C=O stretching, while the Amide II band is a combination of N-H bending and C-N stretching.
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
| Compound | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| This compound | 144.17 | 144 (M+), 127, 110, 99, 86, 72, 59, 44[11] |
| N-Methylthis compound | 172.23 | Expected fragments from α-cleavage and McLafferty rearrangement. |
| N,N'-Dimethylthis compound | 200.28 | Expected fragments from α-cleavage and McLafferty rearrangement. |
| N-Ethylthis compound | 200.28 | Expected fragments from α-cleavage and McLafferty rearrangement.[12] |
| N,N'-Diethylthis compound | 228.34 | Expected fragments from α-cleavage and McLafferty rearrangement. |
| N-Phenylthis compound | 296.38 | Expected fragments including the phenyl group and cleavage of the amide bond. |
Note: Fragmentation patterns can be complex and are highly dependent on the ionization method used.[13][14][15]
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. Below are detailed methodologies for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amide sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrument Parameters (1H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (13C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method for Solids):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR for Solids and Liquids):
-
Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean, empty ATR crystal.
-
Place the sample in the spectrometer and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm-1 over the range of 4000-400 cm-1.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid sample in a glass capillary tube or on a microscope slide.
-
For liquid samples, a glass vial or NMR tube can be used.
-
-
Data Acquisition:
-
Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation (typically 1-100 mW).
-
Acquisition Time and Accumulations: Varies depending on the sample's Raman scattering efficiency; typically ranges from a few seconds to several minutes per accumulation, with multiple accumulations co-added.
-
Spectral Range: Typically 200-3500 cm-1.
-
-
Data Processing: Perform baseline correction and cosmic ray removal. The spectral resolution is typically 2-4 cm-1.[16][17]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the amide sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra for the molecular ion and characteristic fragment ions.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound and its derivatives.
Caption: Workflow for the spectroscopic comparison of this compound and its derivatives.
References
- 1. This compound(628-94-4) 13C NMR spectrum [chemicalbook.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Hexanediamide | C6H12N2O2 | CID 12364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N,N-Dimethylacetamide [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acetamide, N,N-diethyl- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Benzamide, N-ethyl- [webbook.nist.gov]
- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. novaresearch.unl.pt [novaresearch.unl.pt]
- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Far-Off Resonance: Multiwavelength Raman Spectroscopy Probing Amide Bands of Amyloid-β-(37–42) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tracking the Amide I and αCOO− Terminal ν(C=O) Raman Bands in a Family of l-Glutamic Acid-Containing Peptide Fragments: A Raman and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
Adipamide as a Cross-Linking Agent: A Comparative Performance Evaluation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate cross-linking agent is a critical determinant in the design and performance of biomaterials for tissue engineering, drug delivery, and other biomedical applications. The ideal cross-linker enhances the mechanical stability and degradation resistance of a polymer network while maintaining high biocompatibility. This guide provides an objective comparison of adipamide, also known as adipic acid dihydrazide (ADH), with other commonly used cross-linking agents: glutaraldehyde, genipin, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS). This evaluation is supported by experimental data on their mechanical performance and cytotoxicity, supplemented with detailed experimental protocols.
Executive Summary
This compound (ADH) is emerging as a promising, biocompatible alternative to traditional cross-linking agents. While glutaraldehyde offers robust mechanical enhancement, its cytotoxicity is a significant concern. Genipin, a natural cross-linker, provides a good balance of biocompatibility and mechanical stability. EDC/NHS is a "zero-length" cross-linker that forms direct amide bonds, offering good biocompatibility but sometimes resulting in materials with lower mechanical strength compared to aldehyde-based cross-linkers. ADH presents itself as a non-toxic option that can effectively cross-link polymers, particularly those containing aldehyde or ketone groups, leading to stable and biocompatible scaffolds.
Data Presentation: Quantitative Comparison of Cross-Linking Agents
The performance of cross-linking agents is highly dependent on the polymer being modified, the concentration of the cross-linker, and the reaction conditions. The following tables summarize key performance indicators from various studies to facilitate a comparative analysis.
| Cross-linking Agent | Polymer System | Tensile Strength (MPa) | Young's Modulus (MPa) | Citation |
| This compound (ADH) | Hyaluronic Acid | Not explicitly stated, but hydrogel stiffness was comparable to native adipose tissue. | Not explicitly stated, but hydrogel stiffness was comparable to native adipose tissue. | [1] |
| Glutaraldehyde | Decellularized Porcine Meniscus | 0.57 ± 0.08 | 1.42 ± 0.12 (compressive) | [2][3] |
| Gelatin | ~1.5 - 3.5 | ~20 - 45 | [4][5] | |
| Genipin | Collagen | ~2.5 - 4.5 | ~20 - 35 | [6] |
| Chitosan | ~0.1 - 0.3 | ~0.05 - 0.15 | [7] | |
| EDC/NHS | Decellularized Porcine Meniscus | 0.53 ± 0.07 | 1.49 ± 0.15 (compressive) | [2][3] |
| Collagen | ~1.5 - 3.0 | ~10 - 25 | [6] |
| Cross-linking Agent | Cell Line | Cell Viability (%) | Assay | Citation |
| This compound (ADH) | 3T3-L1 preadipocytes | High (qualitative) | Live/Dead | [1] |
| BALB/c 3T3 fibroblasts, h-AdMSC | High (qualitative) | Not specified | ||
| Mesenchymal stem cells, MC3T3, L929 | > 80% | MTT | [8] | |
| Glutaraldehyde | Chondrocytes | Toxic (1.0% and 2.5% GTA) | Not specified | [2][3] |
| L929 fibroblasts | ~14% (extract) | MTT | [9] | |
| Human Corneal Epithelial Cells | Reduced viability | MTS | [10] | |
| Genipin | Human Keratinocyte Cells | High | Not specified | [11][12] |
| Rat Chondrocytes | Excellent biocompatibility | MTT | [13] | |
| EDC/NHS | Chondrocytes | No cytotoxicity | Not specified | [2][3] |
| Human Corneal Epithelial Cells | No significant effect | MTS | [10] |
Table 2: Comparative Cytotoxicity of Different Cross-Linking Agents. this compound, genipin, and EDC/NHS generally exhibit good biocompatibility with high cell viability. In contrast, glutaraldehyde consistently demonstrates significant cytotoxicity, which is a major limitation for its use in biomedical applications[2][3][9]. Studies on adipic acid dihydrazide have shown it to be non-toxic across a range of concentrations[1].
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for cross-linking common biopolymers with this compound, glutaraldehyde, genipin, and EDC/NHS.
This compound (Adipic Acid Dihydrazide) Cross-linking of Oxidized Hyaluronic Acid
This protocol describes the preparation of an injectable hydrogel from oxidized hyaluronic acid (oxi-HA) and adipic acid dihydrazide (ADH).
Materials:
-
Hyaluronic acid (HA)
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
Adipic acid dihydrazide (ADH)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Oxidation of Hyaluronic Acid:
-
Dissolve HA in double-distilled water to a final concentration of 1% (w/v).
-
Add an aqueous solution of NaIO₄ to the HA solution. The molar ratio of NaIO₄ to HA repeating units will determine the degree of oxidation.
-
Allow the reaction to proceed in the dark at room temperature for 24 hours.
-
Stop the reaction by adding ethylene glycol (molar ratio of ethylene glycol to NaIO₄ of 1:1) and stir for 30 minutes.
-
Purify the oxidized HA (oxi-HA) by dialysis against deionized water for 3-5 days, followed by lyophilization.
-
-
Hydrogel Formation:
-
Dissolve the lyophilized oxi-HA in PBS (pH 7.4) at 4°C to the desired concentration (e.g., 6% w/v).
-
Dissolve ADH in PBS (pH 7.4) to the desired concentration (e.g., 8% w/v).
-
Mix the oxi-HA and ADH solutions at a specific volume ratio (e.g., 1:1) to initiate cross-linking. Gelation will occur in situ.
-
Glutaraldehyde Cross-linking of Gelatin
This protocol details the cross-linking of gelatin microspheres with glutaraldehyde (GTA).
Materials:
-
Gelatin
-
Acetone
-
Sodium hydroxide (NaOH) solution (0.01 M)
-
Glutaraldehyde (GTA) solution (e.g., 25% in water)
Procedure:
-
Preparation of Gelatin Microspheres: (This is a prerequisite and methods can vary. A common method is coacervation.)
-
Cross-linking Reaction:
-
Prepare a cross-linking medium of acetone:NaOH (0.01 M) in a 70:30 v/v ratio.
-
Suspend the gelatin microspheres in the cross-linking medium (e.g., 5.0 g of microspheres per 100.0 mL of medium).
-
Add GTA to the suspension to a final concentration of 0.1% w/v (equivalent to 10.0 mM)[14].
-
Stir the suspension at maximum speed at room temperature for 4 hours.
-
Remove the cross-linking medium and wash the cross-linked microspheres five times with acetone, agitating for 15 minutes with each wash[14].
-
Dry the cross-linked microspheres.
-
Genipin Cross-linking of Chitosan
This protocol describes the preparation of a chitosan hydrogel cross-linked with genipin.
Materials:
-
Chitosan
-
Acetic acid solution (1% v/v)
-
Genipin
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve chitosan in a 1% (v/v) acetic acid aqueous solution to the desired concentration (e.g., 1.25% w/v) with stirring. An ultrasonic bath can be used to aid dissolution[7].
-
-
Genipin Solution Preparation:
-
Dissolve genipin in a 1% (v/v) acetic acid aqueous solution to the desired concentration (e.g., 4.4 mg/mL)[7]. Sonicate the solution for 5 minutes.
-
-
Cross-linking Reaction:
-
Add the genipin solution to the chitosan solution to achieve the desired molar ratio of genipin to chitosan repeating units (e.g., 1:8)[7].
-
Stir the resulting solution for 1 minute at room temperature.
-
Pour the solution into a suitable mold and allow it to cross-link. The cross-linking process is indicated by a color change to blue and can take several hours to days depending on the conditions[7].
-
EDC/NHS Cross-linking of Hyaluronic Acid
This protocol outlines the cross-linking of hyaluronic acid (HA) using EDC and NHS to form a hydrogel.
Materials:
-
Hyaluronic acid (HA)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 5.5)
-
Adipic acid dihydrazide (ADH) as a diamine cross-linker (optional, for forming longer cross-links)
Procedure:
-
HA Solution Preparation:
-
Dissolve HA in MES buffer to the desired concentration (e.g., 1% w/v).
-
-
Cross-linking Reaction:
-
Add EDC and NHS to the HA solution. The molar ratio of EDC and NHS to the carboxyl groups of HA is a critical parameter to optimize (e.g., a 4:1 ratio of EDC:NHS is common)[15].
-
If using a diamine cross-linker like ADH, add it to the solution. The concentration of ADH will determine the cross-linking density.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 4 to 24 hours)[15].
-
Stop the reaction by adding a quenching agent or by extensive dialysis against deionized water to remove unreacted reagents and by-products.
-
Lyophilize the purified cross-linked HA to obtain the final hydrogel scaffold.
-
Mandatory Visualizations
Experimental Workflow for Cross-linker Performance Evaluation
Caption: Workflow for evaluating cross-linker performance.
Signaling Pathway for Cytotoxicity (Apoptosis)
Caption: Simplified pathway of cytotoxicity via apoptosis.
Conclusion
The choice of a cross-linking agent significantly impacts the final properties of a biomaterial. While glutaraldehyde provides excellent mechanical strength, its inherent cytotoxicity limits its application in direct contact with cells. Genipin and EDC/NHS offer more biocompatible alternatives, with genipin often yielding mechanically stable scaffolds. This compound (ADH) stands out as a non-toxic and effective cross-linker, particularly for polymers functionalized with aldehyde or ketone groups. The experimental data compiled in this guide suggests that for applications demanding high biocompatibility, this compound, genipin, and EDC/NHS are superior choices to glutaraldehyde. Further direct comparative studies are warranted to fully elucidate the performance of this compound against other cross-linkers across a broader range of biomaterials and applications. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations and to carefully consider the trade-offs between mechanical properties and biocompatibility when selecting a cross-linking strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. Glutaraldehyde Treatment Elicits Toxic Response Compared to Decellularization in Bovine Pericardium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutaraldehyde cross-linking of amniotic membranes affects their nanofibrous structures and limbal epithelial cell culture characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and Optimization of Injectable In Situ Crosslinked Chitosan-Genipin Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization and Optimization of Injectable in situ Crosslinked Chitosan-Genipin Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of different crossing-linking conditions of genipin on type I collagen scaffolds: an in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Investigating Thiol-Modification on Hyaluronan via Carbodiimide Chemistry using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Adipamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal stability of Adipamide and its linear aliphatic dicarboxamide analogs. The data presented is essential for understanding the thermal properties of these compounds, which is critical for applications in materials science, polymer chemistry, and pharmaceutical development where thermal processing or long-term stability at elevated temperatures is a factor.
Thermal Stability Overview
The thermal stability of a compound is a critical parameter that dictates its processing conditions and shelf-life. In this guide, we focus on two key thermal events: melting and decomposition. The melting point (Tm) is the temperature at which a substance transitions from a solid to a liquid state. The decomposition temperature (Td) is the temperature at which the compound chemically breaks down. These parameters are determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.
This comparative analysis examines a homologous series of α,ω-dicarboxamides with the general formula H₂NCO(CH₂)nCONH₂, where 'n' varies. This compound (n=4) is the central compound of this study. Its thermal properties are benchmarked against its shorter and longer-chain analogs.
Comparative Thermal Data
The following table summarizes the key thermal properties of this compound and its analogs. The data has been compiled from various scientific sources.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Succinamide (n=2) | C₄H₈N₂O₂ | 116.12 | 260-265 (decomposes)[1] | ~260[1] |
| Glutaramide (n=3) | C₅H₁₀N₂O₂ | 130.14 | 174-176 | Not Found |
| This compound (n=4) | C₆H₁₂N₂O₂ | 144.17 | 226-229 [2] | ~350 |
| Pimelamide (n=5) | C₇H₁₄N₂O₂ | 158.20 | 205-207 | Not Found |
| Suberamide (n=6) | C₈H₁₆N₂O₂ | 172.22 | 215-217 | Not Found |
| Azelamide (n=7) | C₉H₁₈N₂O₂ | 186.25 | 185-187 | Not Found |
| Sebacamide (n=8) | C₁₀H₂₀N₂O₂ | 200.28 | 210-212 | Not Found |
Note: Decomposition temperatures can vary depending on the experimental conditions, such as heating rate and atmosphere.
Experimental Protocols
The data presented in this guide are typically obtained through the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the sample.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[3][4]
-
Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.
-
Data Analysis: The decomposition temperature (Td) is typically determined as the onset temperature of mass loss or the temperature at which 5% mass loss occurs (Td5%). The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[5]
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of the sample.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
Instrument Setup: An empty, sealed DSC pan is used as a reference. The DSC cell is purged with an inert gas.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a desired temperature range that includes the melting point of the substance.[6]
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point (Tm) is determined as the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion (ΔHm).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a comparative thermal stability study using TGA and DSC.
Signaling Pathways in Thermal Decomposition
While the precise decomposition pathways for these dicarboxamides can be complex and dependent on experimental conditions, a simplified, generalized pathway for the thermal degradation of a linear aliphatic diamide is proposed below. The initial steps likely involve the cleavage of the amide bond or adjacent C-C bonds.
Conclusion
This guide provides a foundational comparison of the thermal stability of this compound and its linear aliphatic analogs. The presented data and experimental protocols offer a valuable resource for researchers and professionals working with these compounds. The observed trends in melting points suggest that chain length and intermolecular interactions, such as hydrogen bonding, play a significant role in the thermal properties of these dicarboxamides. Further research is required to obtain a complete set of decomposition temperatures for a more comprehensive understanding of the structure-stability relationship in this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 6. hitachi-hightech.com [hitachi-hightech.com]
A Comparative Study of Adipamide and Sebacamide in Nylon Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of adipamide and sebacamide as diamide monomers in the synthesis of polyamides, commonly known as nylons. While the direct polycondensation of diamides with dicarboxylic acids is a less common route compared to the reaction of diamines with diacid chlorides or dicarboxylic acids, it represents an important area of polymer chemistry. This document outlines the synthesis pathways, compares the resulting polymer properties based on available data for related nylon structures, and provides detailed experimental protocols.
Introduction
Nylons are a class of synthetic polymers characterized by the amide linkage (-CO-NH-) in their backbone. The specific properties of a nylon are determined by the chemical structure of its monomer units. This compound and sebacamide are both diamides that can potentially be used in polycondensation reactions to form nylons. The primary difference between them lies in the length of their aliphatic chains: this compound has a 6-carbon backbone, while sebacamide has a 10-carbon backbone. This difference in chain length is expected to significantly influence the physical and chemical properties of the resulting polymers.
Monomer Structures
| Monomer | Chemical Structure | IUPAC Name | Molar Mass ( g/mol ) |
| This compound | H₂NCO(CH₂)₄CONH₂ | Hexanediamide | 144.17 |
| Sebacamide | H₂NCO(CH₂)₈CONH₂ | Decanediamide | 200.28 |
Nylon Synthesis Pathways
The synthesis of nylons from diamides can proceed via polycondensation with a dicarboxylic acid. This reaction typically requires high temperatures and the removal of water to drive the equilibrium towards polymer formation. The resulting nylons are designated based on the number of carbon atoms in the diamide and the diacid monomers. For instance, the reaction of this compound with adipic acid would yield nylon 6,6, while the reaction of sebacamide with adipic acid would result in nylon 10,6.
A more common and laboratory-friendly method for producing nylons with similar structures involves the reaction of a diamine with a diacid chloride, often through interfacial polymerization.[1][2][3][4] For the purpose of this comparison, we will extrapolate the properties of nylons derived from this compound and sebacamide based on the well-documented characteristics of their corresponding diamine/diacid-derived counterparts (Nylon 6,X and Nylon 10,X).
Comparative Performance Data
The following table summarizes the expected properties of nylons synthesized using this compound and sebacamide in combination with a common diacid chloride, such as adipoyl chloride, based on data for analogous nylon structures.
| Property | Nylon from this compound (e.g., Nylon 6,6) | Nylon from Sebacamide (e.g., Nylon 6,10) | References |
| Melting Point (°C) | ~265 | ~220 | [5] |
| Tensile Strength (MPa) | High | Moderate to High | [6][7] |
| Water Absorption (%) | Higher | Lower | [6][7] |
| Chemical Resistance | Good | Excellent | [1][7] |
| Dimensional Stability | Lower | Higher | [6] |
| Flexibility | Lower | Higher | [6] |
Experimental Protocols
While direct polycondensation from diamides is less common in literature, a general approach for melt polycondensation is provided below. For comparison, a standard, well-documented protocol for the interfacial polymerization of a related nylon (Nylon 6,10) is also detailed.
Experimental Protocol 1: Melt Polycondensation of this compound/Sebacamide with a Dicarboxylic Acid (General Procedure)
This protocol describes a general procedure for the synthesis of polyamides from a diamide and a dicarboxylic acid via melt polycondensation.
Materials:
-
This compound or Sebacamide
-
Dicarboxylic acid (e.g., Adipic acid)
-
Catalyst (optional, e.g., p-toluenesulfonic acid)
-
High-boiling point solvent (optional, e.g., m-cresol)
-
Nitrogen gas supply
-
Heating mantle with temperature control
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser with a side arm for vacuum connection
Procedure:
-
Equimolar amounts of the diamide (this compound or sebacamide) and the dicarboxylic acid are placed in the three-neck round-bottom flask.
-
A catalytic amount of p-toluenesulfonic acid can be added to accelerate the reaction.
-
The flask is equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
The system is purged with nitrogen to create an inert atmosphere.
-
The reaction mixture is heated under a slow stream of nitrogen. The temperature is gradually increased to melt the reactants and initiate the polycondensation.
-
Water, the byproduct of the reaction, is continuously removed by distillation and collected.
-
As the reaction proceeds, the viscosity of the melt will increase.
-
To achieve a high molecular weight polymer, the later stages of the reaction are often carried out under reduced pressure to facilitate the removal of the final traces of water.
-
The reaction is complete when the desired melt viscosity is achieved.
-
The polymer is then extruded from the reactor and cooled.
Experimental Protocol 2: Interfacial Polymerization of Nylon 6,10 (from Hexamethylenediamine and Sebacoyl Chloride)
This established protocol provides a method for synthesizing a nylon with a structure analogous to what would be obtained from sebacamide.[1][2][3][4]
Materials:
-
Hexamethylenediamine
-
Sebacoyl chloride
-
Sodium hydroxide (NaOH)
-
Hexane
-
Distilled water
-
Beaker (250 mL)
-
Glass stirring rod
-
Forceps
Procedure:
-
Aqueous Phase Preparation: Dissolve 2.5 mL of 1,6-hexanediamine in 25 mL of a 3% sodium hydroxide solution in a 250 mL beaker.[1]
-
Organic Phase Preparation: In a separate beaker, dissolve 1 mL of sebacoyl chloride in 50 mL of hexane.[1]
-
Interfacial Polymerization: Carefully pour the organic phase (sebacoyl chloride solution) over the aqueous phase (hexamethylenediamine solution) in the 250 mL beaker, minimizing mixing of the two layers. A polymer film will form at the interface.
-
Polymer Collection: Using forceps, gently grasp the center of the polymer film and slowly pull it out of the beaker. A continuous strand of nylon can be drawn.
-
The nylon strand can be wound onto a glass rod.
-
Washing and Drying: The collected nylon should be washed thoroughly with water and then with a solvent like ethanol or acetone to remove unreacted monomers and byproducts.[3]
-
The polymer is then allowed to air dry.
Signaling Pathways and Experimental Workflows
Logical Flow of Nylon Synthesis Comparison
Caption: Logical workflow for comparing nylons from this compound and sebacamide.
Experimental Workflow for Interfacial Polymerization
Caption: Workflow for nylon synthesis via interfacial polymerization.
Conclusion
The choice between this compound and sebacamide as a monomer for nylon synthesis will significantly impact the properties of the resulting polymer. Nylons derived from this compound are expected to exhibit higher melting points and tensile strength due to the higher density of amide linkages, which leads to stronger intermolecular hydrogen bonding. Conversely, nylons synthesized from sebacamide, with its longer hydrocarbon chain, are anticipated to have lower water absorption, greater flexibility, and improved dimensional stability. The selection of the appropriate diamide will therefore depend on the desired characteristics of the final nylon product for a specific application. Further research into the direct polycondensation of these diamides is warranted to fully elucidate their reactivity and the precise properties of the resulting polymers.
References
A Researcher's Guide to Validating the Molecular Weight of Adipamide Polymers
For researchers, scientists, and drug development professionals, accurate determination of a polymer's molecular weight is paramount. This critical parameter dictates the material's physical and mechanical properties, influencing everything from performance in a final product to its behavior in biological systems. This guide provides a comprehensive comparison of established analytical techniques for validating the molecular weight of Adipamide polymers, complete with experimental protocols and supporting data to aid in method selection and implementation.
Comparative Analysis of Key Techniques
The selection of an appropriate method for molecular weight determination depends on several factors, including the desired molecular weight average, the polydispersity of the sample, and the required level of accuracy. The following table summarizes the key performance characteristics of the most common techniques.
| Technique | Molecular Weight Average Determined | Typical Applicable Molecular Weight Range (Da) | Advantages | Limitations |
| Gel Permeation/Size Exclusion Chromatography (GPC/SEC) | Relative Mn, Mw, Mz, PDI | 500 – 10,000,000+ | Robust, provides full molecular weight distribution. | Requires calibration with standards (e.g., PMMA), which may not perfectly match the hydrodynamic volume of the analyte.[1] Solvents like HFIP can be costly.[2] |
| Mass Spectrometry (MALDI-TOF) | Absolute Mn, Mw, PDI | Up to ~500,000 | Provides absolute molecular weight, information on end-groups and repeat units.[3][4][5] High resolution and fast analysis times.[5] | Best suited for polymers with narrow polydispersity (PDI < 1.2).[6] Potential for fragmentation of larger molecules. |
| Light Scattering (LS) | Absolute Mw | 1,000 – 10,000,000+ | Provides absolute molecular weight without the need for calibration standards.[7][8] Can also determine the radius of gyration (size).[9] | Requires accurate knowledge of the specific refractive index increment (dn/dc).[10] Can be sensitive to impurities and dust. |
| Viscometry | Viscosity-average (Mv) | 5,000 – 5,000,000 | Simple, inexpensive, and provides a good approximation of Mw for many polymers.[11][12][13] | Requires known Mark-Houwink constants (K and α) for the specific polymer-solvent system.[14][15][16] Provides an average molecular weight, not a distribution. |
Key: Mn (Number-average molecular weight), Mw (Weight-average molecular weight), Mz (Z-average molecular weight), Mv (Viscosity-average molecular weight), PDI (Polydispersity Index = Mw/Mn).
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are outlines for the primary techniques discussed.
Gel Permeation/Size Exclusion Chromatography (GPC/SEC)
This technique separates polymer molecules based on their hydrodynamic volume in solution.[17] Larger molecules elute faster than smaller molecules.
Protocol Outline:
-
Solvent Selection: Hexafluoroisopropanol (HFIP) is a common and effective solvent for polyamides like this compound, often used at near-ambient temperatures.[1] To minimize polymer aggregation, a salt such as sodium trifluoroacetate (NaTFAc) can be added to the mobile phase.[1]
-
Column Selection: Columns packed with materials compatible with the chosen solvent are essential. For HFIP, specialized columns like Agilent PL HFIPgel are recommended to avoid issues seen with conventional styrene/divinyl benzene-based columns.[1]
-
System Calibration: The system is calibrated using a series of narrow molecular weight standards, such as polymethylmethacrylate (PMMA).[1] A calibration curve of log(Molecular Weight) versus elution time is generated.
-
Sample Preparation: A dilute solution of the this compound polymer is prepared in the mobile phase (e.g., 0.1-0.5% w/v). The solution should be filtered before injection.
-
Analysis: The sample is injected into the GPC/SEC system. The elution profile is monitored by a detector, typically a refractive index (RI) detector.
-
Data Analysis: The molecular weight distribution of the this compound sample is calculated based on the calibration curve.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that allows for the analysis of large molecules with minimal fragmentation, providing absolute molecular weight values.[18]
Protocol Outline:
-
Matrix and Cationizing Agent Selection: A suitable matrix that absorbs the laser energy and co-crystallizes with the polymer is chosen. For polyamides, common matrices include 2,5-dihydroxybenzoic acid (DHB). A cationizing agent, such as sodium or potassium trifluoroacetate, is often added to promote the formation of single-charged ions.[6]
-
Sample Preparation: The this compound polymer, matrix, and cationizing agent are dissolved in a suitable solvent (e.g., HFIP). The components are mixed, and a small droplet is spotted onto the MALDI target plate and allowed to dry.
-
Mass Spectrometer Calibration: The instrument is calibrated using standards with known molecular weights.
-
Data Acquisition: The target plate is inserted into the mass spectrometer. A laser is fired at the sample spot, causing desorption and ionization of the polymer molecules. The time it takes for the ions to travel through the flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum shows a distribution of peaks, each corresponding to a polymer chain of a specific length. From this distribution, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) can be calculated.[5] This technique also allows for the identification of polymer end-groups.[3][5]
Viscometry
This classical method relates the intrinsic viscosity of a polymer solution to its molecular weight via the Mark-Houwink equation.[14][19]
Protocol Outline:
-
Solvent and Temperature Selection: A suitable solvent in which the this compound polymer is fully soluble is chosen. The temperature must be precisely controlled throughout the experiment.
-
Solution Preparation: A series of dilute solutions of the this compound polymer at different known concentrations are prepared.
-
Viscosity Measurement: The flow time of the pure solvent and each of the polymer solutions is measured using a viscometer, such as an Ubbelohde viscometer.[20]
-
Calculation of Intrinsic Viscosity:
-
The relative viscosity (ηrel) is calculated as the ratio of the solution flow time to the solvent flow time.
-
The specific viscosity (ηsp) is calculated as ηrel - 1.
-
The reduced viscosity (ηred = ηsp / concentration) and inherent viscosity (ηinh = ln(ηrel) / concentration) are calculated for each concentration.
-
-
Data Extrapolation: The reduced and inherent viscosities are plotted against concentration. The intrinsic viscosity [η] is determined by extrapolating both curves to zero concentration; the y-intercept of both plots should converge to the same value.[12]
-
Molecular Weight Calculation: The viscosity-average molecular weight (Mv) is calculated using the Mark-Houwink equation: [η] = K * Mva , where K and a are constants specific to the polymer-solvent-temperature system.[15][21]
Visualizing Workflows and Concepts
To further clarify the relationships between these techniques and the fundamental concepts of polymer molecular weight, the following diagrams are provided.
Caption: Workflow for this compound molecular weight validation.
Caption: Relationship between molecular weight averages.
References
- 1. agilent.com [agilent.com]
- 2. azom.com [azom.com]
- 3. Characterization of Synthetic Polyamides by MALDI-TOF Mass Spectrometry -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 4. lcms.cz [lcms.cz]
- 5. m.youtube.com [m.youtube.com]
- 6. waters.com [waters.com]
- 7. m.youtube.com [m.youtube.com]
- 8. lsinstruments.ch [lsinstruments.ch]
- 9. brookhaveninstruments.com [brookhaveninstruments.com]
- 10. fiveable.me [fiveable.me]
- 11. Determination of molecular weight of polymers by visometry | PPTX [slideshare.net]
- 12. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. researchgate.net [researchgate.net]
- 14. pslc.ws [pslc.ws]
- 15. scite.ai [scite.ai]
- 16. macro.lsu.edu [macro.lsu.edu]
- 17. benchchem.com [benchchem.com]
- 18. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 20. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
- 21. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Cross-Validation of Analytical Methods for Adipamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Adipamide, a molecule of interest in various industrial and biomedical fields. In the landscape of drug development and quality control, robust and reliable analytical methods are paramount. When multiple analytical methods are employed across different laboratories or during different stages of a product's lifecycle, cross-validation becomes a critical exercise to ensure data consistency and integrity. This document outlines the principles of bioanalytical method validation, details hypothetical yet realistic High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for this compound quantification, and presents a framework for their cross-validation.
Principles of Bioanalytical Method Validation
Before a cross-validation can be performed, each analytical method must be fully validated to ensure it is fit for purpose. The fundamental parameters of bioanalytical method validation, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.
Comparative Analytical Methods for this compound
While published, fully validated methods for this compound in biological matrices are not abundant, this guide presents two hypothetical, yet representative, methods based on common analytical platforms. These examples will serve as the basis for our discussion on cross-validation.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method represents a cost-effective and widely accessible technique for the quantification of this compound.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 10% acetonitrile and 90% of a 20 mM phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by centrifugation and injection of the supernatant.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, which is often required for bioanalytical studies with low analyte concentrations.
Experimental Protocol:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard.
-
Sample Preparation: Solid-phase extraction (SPE) of plasma samples to remove interferences and concentrate the analyte.
Quantitative Performance Comparison
The following table summarizes the plausible validation data for the two hypothetical this compound quantification methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Range | 1 - 100 µg/mL | 1 - 1000 ng/mL | Dependent on expected concentrations |
| Accuracy (% Bias) | Within ±10% | Within ±5% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 12% | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| LOD | 0.5 µg/mL | 0.2 ng/mL | - |
| LOQ | 1 µg/mL | 1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Recovery | ~85% | ~95% | Consistent, precise, and reproducible |
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing two validated analytical methods to determine if they provide comparable results.[1] This is crucial when data from different methods or laboratories will be combined or compared in a single study.[1][2] The latest ICH M10 guideline intentionally omits prescriptive acceptance criteria for cross-validation, emphasizing a statistical approach to assess the comparability and bias between methods.[2][3][4]
Experimental Workflow for Cross-Validation
A typical cross-validation study involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples with both analytical methods.
Statistical Approaches for Data Comparison
Instead of a simple pass/fail based on incurred sample reanalysis (ISR) criteria, which was a common but now outdated practice, the focus has shifted to understanding the bias between methods.[2] Statistical tools are employed to assess the agreement and potential systematic differences.
Logical Flow for Statistical Assessment:
-
Bland-Altman Plots: These plots visualize the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. This helps to identify any systematic bias.
-
Deming Regression: This is a more advanced regression method that accounts for measurement errors in both the x and y variables, making it suitable for comparing two analytical methods.
Conclusion
The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of data in regulated environments. While the hypothetical HPLC-UV and LC-MS/MS methods for this compound quantification presented here have distinct performance characteristics, a thorough cross-validation study employing appropriate statistical tools can ensure that data generated by either method can be used with confidence. The move away from simple acceptance criteria towards a more comprehensive statistical evaluation of bias, as encouraged by the ICH M10 guideline, represents a significant step forward in ensuring the integrity of bioanalytical data. Researchers and scientists are encouraged to adopt these principles to ensure the consistency and reliability of their findings.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Safety Operating Guide
Adipamide: Safe Disposal and Handling Protocols
For laboratory professionals, including researchers, scientists, and drug development experts, the proper management and disposal of chemical waste are paramount for ensuring a safe work environment and maintaining environmental integrity. This guide provides detailed, step-by-step procedures for the safe disposal of adipamide, a compound used in various industrial and research applications. Adherence to these protocols is essential for regulatory compliance and responsible chemical handling.
Immediate Safety and Handling Precautions
This compound is a white, crystalline solid that can cause skin and eye irritation.[1][2] Inhalation of dust may also lead to respiratory tract irritation.[1] Therefore, proper personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.
Key Safety Measures:
-
Engineering Controls: Work in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[1]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[1]
-
Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area.[1][3]
Personal Protective Equipment (PPE) for Disposal
The following table summarizes the required PPE for handling this compound waste, ensuring minimal exposure risk.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or tightly fitting safety glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] | To prevent eye irritation from dust particles.[1] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile).[1][2] | To prevent skin contact and irritation.[2] |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator, such as a type N95 (US) or type P1 (EN 143) dust mask, where dust generation is likely.[3][4] | To prevent respiratory tract irritation from inhaling dust.[1] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] | To avoid contamination of personal clothing and skin. |
Step-by-Step Disposal Procedures
The disposal of this compound and its contaminated materials must be conducted through a licensed waste disposal company in accordance with all local, state, and federal regulations.[2][3]
Solid this compound Waste (Unused or Expired)
-
Segregation: Keep the unused or expired solid this compound in its original, clearly labeled container.
-
Containment: Ensure the container is sealed tightly to prevent spills or dust from escaping.[1]
-
Collection: Place the sealed container into a designated hazardous waste collection bin.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[2][3]
Contaminated Labware and Materials
-
Collection: Place all disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, contaminated labware) into a suitable, sealed container or heavy-duty plastic bag.[1][5]
-
Labeling: Clearly label the container as "Hazardous Waste" and list "this compound" as the chemical contaminant.[5]
-
Disposal: Manage the container as part of your laboratory's solid chemical waste stream for collection by your institution's EHS office.[5]
Spill Cleanup
-
Immediate Action: Clean up spills immediately, observing all PPE requirements.[1]
-
Containment: Vacuum or sweep up the spilled material.[1][3] Avoid methods that generate dust.
-
Collection: Place the collected material into a suitable, sealed, and labeled container for disposal.[1][3]
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.[1]
Empty Container Disposal
-
Decontamination: Before disposing of the original container, ensure it is completely empty.[2] General best practices for non-acutely hazardous chemical containers involve triple-rinsing with a suitable solvent.[5] The rinsate from this process must be collected and disposed of as hazardous waste.[5]
-
Disposal: Once decontaminated, the container can be disposed of in accordance with institutional and local regulations, which may allow for disposal in regular trash or recycling streams.[5] Contaminated packaging that cannot be decontaminated should be disposed of as unused product.[2][3]
Environmental and Regulatory Information
While some safety data sheets indicate that no special environmental precautions are required, it is crucial to prevent chemical waste from entering drains or waterways.[2][3] this compound is not classified as a persistent, bioaccumulative, and toxic (PBT) substance.[2][3] It is not listed as a hazardous substance under the Clean Water Act.[1] Disposal must always comply with national and local environmental regulations.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Adipamide
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for all chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Adipamide, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Our commitment is to furnish you with the necessary information to maintain a secure and efficient laboratory setting.
Hazard and Exposure Data
While specific occupational exposure limits for this compound have not been established by ACGIH, NIOSH, or OSHA, the compound is known to cause skin and eye irritation.[1][2] The following table summarizes the key hazard information.
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritation | Causes skin irritation.[1][2] | Dermal contact |
| Eye Irritation | Causes serious eye irritation.[1][2] | Eye contact |
| Respiratory Irritation | May cause respiratory tract irritation.[1] | Inhalation of dust |
| Gastrointestinal Irritation | May cause irritation with nausea, vomiting, and diarrhea if ingested.[1] | Ingestion |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended to minimize exposure and ensure safety.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1] | To prevent eye irritation from dust particles. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] A lab coat should be worn. | To prevent skin irritation upon contact. |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[3][4] | To prevent respiratory tract irritation from inhalation of dust. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety and operational integrity.
1. Engineering Controls and Preparation:
-
Ensure that an eyewash station and a safety shower are readily accessible in the work area.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low and to minimize dust generation.[1][3]
2. Handling and Use:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Minimize dust generation and accumulation during handling.[1]
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[1]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[1][3]
4. Spill Management:
-
In the event of a spill, immediately implement cleanup procedures, observing all safety precautions.
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]
-
Avoid generating dusty conditions during cleanup.[1]
-
Ensure adequate ventilation in the spill area.[1]
5. First Aid Procedures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Contaminated Materials: Dispose of contaminated gloves, clothing, and other materials in accordance with applicable local, state, and federal regulations.[2][3] Place spill cleanup materials into a suitable, closed container for disposal.[3]
This compound Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
